3-(2-methoxyphenyl)-1H-pyrazol-5-amine
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
5-(2-methoxyphenyl)-1H-pyrazol-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3O/c1-14-9-5-3-2-4-7(9)8-6-10(11)13-12-8/h2-6H,1H3,(H3,11,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QRAXSEJMMGAXBS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C2=CC(=NN2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
149246-82-2 | |
| Record name | 3-(2-methoxyphenyl)-1H-pyrazol-5-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
A Comprehensive Technical Guide to 3-(2-Methoxyphenyl)-1H-pyrazol-5-amine: Properties, Synthesis, and Applications
Abstract: This technical guide provides an in-depth analysis of 3-(2-methoxyphenyl)-1H-pyrazol-5-amine (CAS 909861-26-3), a heterocyclic compound of significant interest to the chemical and pharmaceutical research communities. The pyrazole nucleus is a well-established "privileged scaffold" in medicinal chemistry, known for conferring a wide array of biological activities.[1] This document delineates the core chemical properties, predicted spectroscopic profile, a robust and detailed synthesis protocol, and the characteristic reactivity of this specific isomer. Furthermore, it explores its potential as a versatile building block in the design and development of novel therapeutic agents, offering field-proven insights for researchers, medicinal chemists, and drug development professionals.
Introduction and Molecular Overview
This compound belongs to the class of aminopyrazoles, which are foundational components in the synthesis of a multitude of biologically active molecules.[2] Its structure is characterized by three key features that dictate its chemical behavior and utility:
-
The 1H-Pyrazole Core: A five-membered aromatic heterocycle with two adjacent nitrogen atoms. This ring system is relatively stable, planar, and capable of participating in various chemical transformations. It is a cornerstone of many approved drugs due to its favorable metabolic profile and ability to form key hydrogen bonds with biological targets.[1]
-
The 5-Amino Group (-NH₂): A primary aromatic amine substituent that serves as the principal site for derivatization. It is a strong activating group, influencing the electron density of the pyrazole ring, and acts as a potent nucleophile and a hydrogen bond donor.
-
The 3-(2-Methoxyphenyl) Group: This substituent, positioned ortho to the pyrazole linkage, significantly influences the molecule's conformation and physicochemical properties. The methoxy group (-OCH₃) can act as a hydrogen bond acceptor and its position may introduce steric constraints that can be exploited for achieving selectivity in receptor binding.
This guide aims to consolidate the available technical information and provide a practical framework for the synthesis, handling, and strategic utilization of this compound in a research setting.
Caption: Logical relationship of the core structural components of this compound.
Physicochemical and Spectroscopic Properties
While extensive experimental data for this specific compound is not widely published, its properties can be reliably predicted based on its structure and data from closely related analogs.
Core Chemical Properties
The fundamental properties of the molecule are summarized below. These values are crucial for experimental design, including reaction stoichiometry, solvent selection, and analytical method development.
| Property | Value | Source / Method |
| CAS Number | 909861-26-3 | Manchester Organics[3] |
| Molecular Formula | C₁₀H₁₁N₃O | Calculated |
| Molecular Weight | 189.22 g/mol | Calculated |
| Appearance | Off-white to light yellow solid | Predicted (Typical for class) |
| XlogP (Predicted) | 1.5 - 2.0 | Predicted (Based on analogs) |
| Hydrogen Bond Donors | 2 (N-H from pyrazole, -NH₂) | Calculated |
| Hydrogen Bond Acceptors | 3 (N from pyrazole, -NH₂, -OCH₃) | Calculated |
Predicted Spectroscopic Profile
The structural identity and purity of this compound are best confirmed through a combination of spectroscopic techniques.
-
¹H NMR (400 MHz, DMSO-d₆):
-
δ ~11.7 ppm (s, 1H): Pyrazole N1-H proton. Broad singlet, exchangeable with D₂O.
-
δ ~7.6-7.0 ppm (m, 4H): Aromatic protons of the 2-methoxyphenyl ring. Complex multiplet pattern expected.
-
δ ~5.7 ppm (s, 1H): Pyrazole C4-H proton. A sharp singlet due to the isolated position.
-
δ ~4.6 ppm (br s, 2H): Amine -NH₂ protons. Broad singlet, exchangeable with D₂O.
-
δ ~3.8 ppm (s, 3H): Methoxy -OCH₃ protons. A sharp singlet.
-
Expertise Note: The chemical shifts are based on data for a similar analog, 5-amino-3-(4-methoxyphenyl)pyrazole.[4] The DMSO-d₆ solvent is chosen for its ability to solubilize the compound and resolve N-H protons.
-
-
¹³C NMR (100 MHz, DMSO-d₆):
-
δ ~155-160 ppm: C5 (attached to -NH₂) and C-O of the phenyl ring.
-
δ ~140-150 ppm: C3 (attached to the phenyl ring).
-
δ ~110-130 ppm: Aromatic carbons of the phenyl ring.
-
δ ~90-100 ppm: C4 of the pyrazole ring.
-
δ ~55 ppm: Methoxy (-OCH₃) carbon.
-
-
FT-IR Spectroscopy (KBr Pellet):
-
3400-3250 cm⁻¹: Two distinct sharp-to-medium bands corresponding to the asymmetric and symmetric N-H stretching of the primary amine group.[5]
-
~3150 cm⁻¹: N-H stretch of the pyrazole ring.
-
~3050 cm⁻¹: Aromatic C-H stretching.
-
1650-1580 cm⁻¹: A strong N-H bending (scissoring) vibration from the primary amine.[5]
-
~1600, 1580, 1450 cm⁻¹: C=C and C=N stretching vibrations from the aromatic and pyrazole rings.
-
1250-1200 cm⁻¹: Strong, characteristic C-O-C asymmetric stretching of the aryl ether (methoxy group).
-
-
High-Resolution Mass Spectrometry (HRMS-ESI):
-
Calculated m/z for [M+H]⁺: 190.0975 (C₁₀H₁₂N₃O⁺). This precise mass is the definitive value for confirming the elemental composition.
-
Synthesis and Purification Protocol
The most direct and reliable method for synthesizing 3-aryl-1H-pyrazol-5-amines is the cyclocondensation reaction between a corresponding β-ketonitrile and hydrazine hydrate. This protocol has been adapted from a validated procedure for a similar isomer.[4]
Synthesis Workflow
Caption: Standard synthesis workflow for this compound.
Step-by-Step Experimental Protocol
Materials:
-
3-(2-methoxyphenyl)-3-oxopropionitrile (1.0 eq)
-
Hydrazine hydrate (5.0 - 6.0 eq)
-
Absolute Ethanol
-
Dichloromethane (DCM), HPLC grade
-
Methanol (MeOH), HPLC grade
-
Silica Gel (230-400 mesh)
Procedure:
-
Reaction Setup: To a solution of 3-(2-methoxyphenyl)-3-oxopropionitrile (e.g., 2.0 g, 11.4 mmol) in absolute ethanol (20 mL) in a round-bottom flask equipped with a reflux condenser, add hydrazine hydrate (e.g., 3.0 mL, 62 mmol, ~5.4 eq) dropwise at room temperature.
-
Causality: Ethanol is an ideal solvent as it readily dissolves the reactants and has a suitable boiling point for the reaction. A molar excess of hydrazine hydrate is used to drive the reaction to completion and minimize the formation of side products.
-
-
Cyclization: Heat the reaction mixture to reflux (approx. 80°C) and maintain for 12-16 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Trustworthiness: TLC is a critical self-validating step. A typical mobile phase would be 10% MeOH in DCM. The product should have a different Rf value than the starting β-ketonitrile.
-
-
Work-up: After cooling to room temperature, concentrate the reaction mixture under reduced pressure (rotary evaporation) to remove the ethanol and excess hydrazine hydrate. This will typically yield a crude solid or oil.
-
Purification: Purify the crude residue by flash column chromatography on silica gel.
-
Eluent System: A gradient of 0% to 10% Methanol in Dichloromethane.
-
Fraction Collection: Collect fractions based on TLC analysis and combine those containing the pure product.
-
-
Isolation: Evaporate the solvent from the combined pure fractions under reduced pressure to yield this compound as a solid. Dry the final product under vacuum.
Chemical Reactivity and Derivatization Pathways
The molecule's utility as a scaffold stems from its well-defined reactive sites, which allow for selective and predictable derivatization.
Caption: Key reactivity pathways for derivatizing the core scaffold.
Electrophilic Substitution at the C4-Position
The C4 position of the pyrazole ring is electron-rich, making it susceptible to electrophilic attack. Halogenation is a common and useful transformation.
Protocol: C4-Bromination
-
Dissolve this compound (1.0 eq) in a suitable solvent like DMF or DMSO at room temperature.
-
Add N-Bromosuccinimide (NBS) (1.0-1.1 eq) portion-wise over 15 minutes.
-
Stir the reaction at room temperature for 2-4 hours, monitoring by TLC.
-
Upon completion, pour the reaction mixture into ice-water and extract the product with an organic solvent (e.g., Ethyl Acetate).
-
Wash the organic layer with brine, dry over Na₂SO₄, and concentrate to yield the crude 4-bromo derivative, which can be purified by chromatography or recrystallization.
-
Expertise Note: This direct C-H halogenation provides a valuable synthetic handle.[6] The resulting 4-halo-pyrazole can be used in various cross-coupling reactions (e.g., Suzuki, Heck) to introduce further complexity.
-
Reactions of the 5-Amino Group
The primary amine is a versatile functional group for building molecular diversity.
Protocol: N-Acetylation
-
Suspend this compound (1.0 eq) in DCM containing a non-nucleophilic base like triethylamine or pyridine (1.5 eq).
-
Cool the mixture to 0°C in an ice bath.
-
Add acetyl chloride or acetic anhydride (1.1 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 1-3 hours.
-
Quench the reaction by adding water. Separate the organic layer, wash with dilute HCl, saturated NaHCO₃, and brine.
-
Dry the organic layer over Na₂SO₄ and concentrate to yield the N-acetylated product.
-
Application Insight: This reaction is fundamental for SAR studies, as converting the H-bond donating amine to a neutral amide can drastically alter biological activity and cell permeability. It also serves as a common protecting group strategy.
-
Applications in Medicinal Chemistry
This compound is not typically an end-product but rather a high-value intermediate or scaffold for constructing libraries of potential drug candidates.
-
Scaffold for Kinase Inhibitors: The aminopyrazole core is a known hinge-binding motif for many protein kinases. The 5-amino group can form critical hydrogen bonds in the ATP-binding pocket, while the 3-aryl group can be directed towards other regions to achieve potency and selectivity.
-
Anti-Inflammatory Agents: Many pyrazole derivatives are potent inhibitors of the cyclooxygenase (COX) enzymes, particularly COX-2.[1] The 1,3-diaryl substitution pattern is a feature of some selective COX-2 inhibitors.
-
Antimicrobial and Antiviral Leads: The pyrazole scaffold is present in numerous compounds with demonstrated antimicrobial and antiviral activities.[7] Derivatization of the 5-amino group can lead to compounds with improved potency and spectrum of activity.
Caption: Role of the title compound as a central scaffold in a typical drug discovery campaign.
Conclusion
This compound is a strategically important heterocyclic building block. Its well-defined physicochemical properties, predictable spectroscopic signature, and straightforward synthesis make it an accessible and reliable compound for research laboratories. The presence of two distinct and chemically orthogonal reactive sites—the C4 position of the pyrazole ring and the 5-amino group—provides medicinal chemists with a versatile platform for generating molecular diversity. Its inherent connection to the pharmacologically validated pyrazole core ensures its continued relevance in the ongoing search for novel and effective therapeutic agents.
References
- 1. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chemimpex.com [chemimpex.com]
- 3. manchesterorganics.com [manchesterorganics.com]
- 4. 5-AMINO-3-(4-METHOXYPHENYL)PYRAZOLE synthesis - chemicalbook [chemicalbook.com]
- 5. orgchemboulder.com [orgchemboulder.com]
- 6. beilstein-archives.org [beilstein-archives.org]
- 7. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Synthesis and Characterization of 3-(2-methoxyphenyl)-1H-pyrazol-5-amine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthesis and characterization of 3-(2-methoxyphenyl)-1H-pyrazol-5-amine, a heterocyclic compound of significant interest in medicinal chemistry. The pyrazole scaffold is a well-established pharmacophore present in numerous approved drugs, exhibiting a wide array of biological activities.[1][2] This document outlines a reliable synthetic route, a detailed experimental protocol, and a thorough characterization of the target molecule. It is intended to serve as a practical resource for researchers in drug discovery and development, providing the necessary information for the preparation and validation of this important molecular entity.
Introduction: The Significance of the Pyrazole Scaffold
Pyrazole derivatives are a prominent class of heterocyclic compounds that have garnered substantial attention in the fields of medicinal chemistry and drug discovery.[1] Their versatile chemical nature and broad spectrum of pharmacological activities have established them as "privileged structures" in the design of novel therapeutic agents. The pyrazole ring system is a core component in a variety of drugs with applications including anti-inflammatory, analgesic, anticancer, and antimicrobial therapies.[2]
The 5-aminopyrazole moiety, in particular, serves as a versatile synthetic intermediate for the construction of more complex fused heterocyclic systems, such as pyrazolopyrimidines and pyrazolopyridines, which also exhibit significant biological properties.[3] The substituent at the 3-position of the pyrazole ring plays a crucial role in modulating the pharmacological activity of the molecule. The presence of a 2-methoxyphenyl group in the target compound, this compound, offers unique steric and electronic properties that can influence its interaction with biological targets. This guide provides a detailed methodology for the synthesis and characterization of this specific derivative, facilitating its accessibility for further research and development.
Synthetic Strategy and Mechanism
The most direct and widely employed method for the synthesis of 3-substituted-1H-pyrazol-5-amines is the cyclocondensation reaction between a β-ketonitrile and hydrazine.[4] This approach is favored for its efficiency and the ready availability of the starting materials.
Retrosynthetic Analysis:
The target molecule, this compound, can be disconnected at the N1-C5 and N2-C3 bonds of the pyrazole ring, leading back to two key precursors: 3-(2-methoxyphenyl)-3-oxopropanenitrile and hydrazine hydrate.
Figure 1: Retrosynthetic approach for this compound.
Reaction Mechanism:
The reaction proceeds through a well-established mechanism involving two key steps:
-
Condensation: The initial step is the nucleophilic attack of a nitrogen atom from hydrazine hydrate on the electrophilic carbonyl carbon of 3-(2-methoxyphenyl)-3-oxopropanenitrile. This leads to the formation of a hydrazone intermediate.
-
Intramolecular Cyclization: The second nitrogen atom of the hydrazone then undergoes an intramolecular nucleophilic attack on the nitrile carbon. This cyclization step, followed by tautomerization, results in the formation of the stable aromatic pyrazole ring.
Figure 2: Reaction mechanism for the synthesis of this compound.
Experimental Protocol
This protocol provides a detailed procedure for the synthesis of this compound.
Materials and Equipment:
-
3-(2-methoxyphenyl)-3-oxopropanenitrile
-
Hydrazine hydrate (55-64% solution in water)
-
Ethanol (absolute)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating plate
-
Rotary evaporator
-
Buchner funnel and filter paper
-
Silica gel for column chromatography
-
Standard laboratory glassware
Safety Precautions:
-
Hydrazine hydrate is highly toxic, corrosive, and a suspected carcinogen. Handle with extreme caution in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[1][5][6][7][8]
-
3-(2-methoxyphenyl)-3-oxopropanenitrile may cause irritation. Avoid contact with skin and eyes.[3]
-
Ethanol is flammable. Keep away from open flames and other ignition sources.
Procedure:
-
To a solution of 3-(2-methoxyphenyl)-3-oxopropanenitrile (1.0 eq.) in absolute ethanol, add hydrazine hydrate (2.0-3.0 eq.) dropwise at room temperature with stirring.
-
Heat the reaction mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
The resulting crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel using an appropriate eluent (e.g., a gradient of ethyl acetate in hexanes).
-
Collect the pure fractions and evaporate the solvent to obtain this compound as a solid.
-
Dry the product under vacuum and determine the yield.
Characterization
The structure and purity of the synthesized this compound should be confirmed by a combination of spectroscopic techniques. The following table summarizes the expected characterization data based on the analysis of closely related structures and general principles of spectroscopy.
| Technique | Expected Observations |
| Appearance | Off-white to pale yellow solid |
| Melting Point | To be determined experimentally |
| ¹H NMR | Signals corresponding to the aromatic protons of the 2-methoxyphenyl group, a singlet for the pyrazole C4-H, a broad singlet for the NH₂ protons, a singlet for the methoxy group protons, and a broad singlet for the pyrazole N-H proton. |
| ¹³C NMR | Resonances for the carbons of the 2-methoxyphenyl ring, the pyrazole ring carbons (C3, C4, and C5), and the methoxy carbon. |
| IR (Infrared) Spectroscopy | Characteristic absorption bands for N-H stretching (primary amine and pyrazole N-H) in the range of 3200-3400 cm⁻¹, C-H stretching (aromatic and aliphatic), C=N and C=C stretching in the aromatic region, and C-O stretching of the methoxy group. |
| Mass Spectrometry (MS) | A molecular ion peak [M]⁺ corresponding to the molecular weight of the compound (C₁₀H₁₁N₃O, MW: 189.21 g/mol ), and potentially an [M+H]⁺ peak in ESI-MS. |
Conclusion
This technical guide has detailed a robust and efficient method for the synthesis of this compound, a compound with significant potential in the field of medicinal chemistry. The described protocol, based on the well-established cyclocondensation of a β-ketonitrile with hydrazine, provides a reliable pathway for obtaining this valuable research chemical. The comprehensive characterization data outlined will enable researchers to confidently verify the identity and purity of the synthesized compound. It is anticipated that this guide will serve as a valuable resource for scientists engaged in the exploration and development of novel pyrazole-based therapeutic agents.
References
- 1. 3-(2-Hydroxyphenyl)-5-(2-methoxyphenyl)-1H-pyrazole - PMC [pmc.ncbi.nlm.nih.gov]
- 2. US4330544A - Amino-alkoxy pyrazoles and pharmaceutical compositions - Google Patents [patents.google.com]
- 3. Green synthesis of novel 5-amino-bispyrazole-4-carbonitriles using a recyclable Fe3O4@SiO2@vanillin@thioglycolic acid nano-catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 4. WO2015063709A1 - Process for the preparation of 1-(3-methyl-1-phenyl-1h-pyrazol-5-yl)piperazine - Google Patents [patents.google.com]
- 5. Frontiers | Synthesis of Novel Azo-Linked 5-Amino-Pyrazole-4-Carbonitrile Derivatives Using Tannic Acid–Functionalized Silica-Coated Fe3O4 Nanoparticles as a Novel, Green, and Magnetically Separable Catalyst [frontiersin.org]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Spectroscopic Data of 3-(2-methoxyphenyl)-1H-pyrazol-5-amine
This technical guide provides a detailed analysis of the expected spectroscopic data for the novel heterocyclic compound, 3-(2-methoxyphenyl)-1H-pyrazol-5-amine. Designed for researchers, scientists, and professionals in drug development, this document synthesizes foundational spectroscopic principles with field-proven insights to facilitate the structural elucidation and characterization of this and related pyrazole derivatives. While a complete experimental dataset for this specific molecule is not publicly available, this guide constructs a robust and predictive spectroscopic profile based on data from closely related analogs and established principles of spectroscopic interpretation.
Introduction
This compound belongs to the pyrazole class of heterocyclic compounds, a scaffold of significant interest in medicinal chemistry due to its diverse biological activities. The unique arrangement of a phenyl ring with a methoxy substituent at the ortho position, coupled with the pyrazole core bearing an amine group, presents a distinct electronic and structural profile. Accurate spectroscopic characterization is paramount for confirming the identity, purity, and structure of synthesized batches, which is a critical step in any research and development pipeline. This guide will delve into the anticipated features in ¹H NMR, ¹³C NMR, Mass Spectrometry, and Infrared (IR) Spectroscopy.
Molecular Structure and Tautomerism
It is crucial to recognize that this compound can exist in different tautomeric forms. The principal tautomers are the 1H, 2H, and 4H forms, with the 1H- and 2H-tautomers generally being the most stable for 5-aminopyrazoles. The position of the proton on the pyrazole ring will influence the chemical environment of the other atoms and thus the resulting spectroscopic data. This guide will primarily focus on the 1H-tautomer, which is often the predominant form, but researchers should be mindful of the potential for tautomeric mixtures in solution.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of organic molecules. For this compound, both ¹H and ¹³C NMR will provide a wealth of structural information.
¹H NMR Spectroscopy: A Proton's Perspective
The ¹H NMR spectrum will reveal the number of different types of protons and their connectivity. The chemical shifts are influenced by the electron density around the protons and the presence of neighboring functional groups.
Table 1: Predicted ¹H NMR Chemical Shifts for this compound
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| NH (pyrazole) | 11.0 - 12.5 | br s | - |
| NH₂ (amine) | 4.5 - 5.5 | br s | - |
| H-4 (pyrazole) | 5.7 - 6.0 | s | - |
| H-6' (methoxyphenyl) | 7.6 - 7.8 | dd | ~7.5, 1.8 |
| H-4' (methoxyphenyl) | 7.2 - 7.4 | td | ~7.8, 1.8 |
| H-3', H-5' (methoxyphenyl) | 6.9 - 7.1 | m | - |
| OCH₃ (methoxy) | 3.8 - 4.0 | s | - |
br s = broad singlet, s = singlet, dd = doublet of doublets, td = triplet of doublets, m = multiplet
Causality Behind Peak Assignments:
-
NH Protons: The pyrazole NH proton is expected to be significantly deshielded due to its acidic nature and involvement in hydrogen bonding, appearing as a broad singlet at a high chemical shift. The amine (NH₂) protons will also appear as a broad singlet, but at a more moderate chemical shift.
-
Pyrazole H-4: This proton is on an electron-rich aromatic ring and is expected to appear as a sharp singlet in the range of 5.7-6.0 ppm.
-
Methoxyphenyl Protons: The protons on the 2-methoxyphenyl ring will exhibit a characteristic splitting pattern. The H-6' proton, being ortho to the pyrazole ring, will be the most deshielded. The remaining aromatic protons will appear in the typical aromatic region, with multiplicities determined by their coupling to neighboring protons.
-
Methoxy Protons: The three protons of the methoxy group are equivalent and will appear as a sharp singlet at approximately 3.9 ppm.
¹³C NMR Spectroscopy: The Carbon Backbone
The ¹³C NMR spectrum provides information about the different carbon environments in the molecule.
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C-5 (pyrazole, C-NH₂) | 155 - 160 |
| C-3 (pyrazole, C-Ar) | 148 - 152 |
| C-1' (methoxyphenyl) | 120 - 125 |
| C-2' (methoxyphenyl, C-O) | 156 - 158 |
| C-6' (methoxyphenyl) | 130 - 132 |
| C-4' (methoxyphenyl) | 128 - 130 |
| C-3' (methoxyphenyl) | 110 - 112 |
| C-5' (methoxyphenyl) | 120 - 122 |
| C-4 (pyrazole) | 90 - 95 |
| OCH₃ (methoxy) | 55 - 57 |
Interpretation of the Carbon Spectrum:
-
Pyrazole Carbons: The C-3 and C-5 carbons of the pyrazole ring, being attached to nitrogen and the aromatic/amino groups, will be significantly deshielded. The C-4 carbon, in contrast, will be more shielded and appear at a much lower chemical shift.
-
Methoxyphenyl Carbons: The carbon atom attached to the oxygen of the methoxy group (C-2') will be the most deshielded in the aromatic region. The other aromatic carbons will have chemical shifts consistent with their substitution pattern.
-
Methoxy Carbon: The carbon of the methoxy group will appear as a distinct signal in the upfield region of the spectrum.
Experimental Protocol for NMR Spectroscopy
A standardized protocol for acquiring high-quality NMR spectra is essential for reliable data.[1]
-
Sample Preparation:
-
Weigh 5-10 mg of the synthesized this compound.
-
Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃). The choice of solvent can influence the chemical shifts, particularly for the NH protons.
-
Transfer the solution to a clean, dry 5 mm NMR tube.
-
-
Data Acquisition:
-
Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion.
-
¹H NMR: Acquire the spectrum with a sufficient number of scans (typically 16-64) to achieve a good signal-to-noise ratio.
-
¹³C NMR: Acquire the spectrum with a larger number of scans (e.g., 1024 or more) due to the lower natural abundance of the ¹³C isotope. Employ proton decoupling to simplify the spectrum to single lines for each carbon.
-
-
Data Processing:
-
Apply Fourier transformation to the acquired free induction decay (FID).
-
Phase and baseline correct the spectrum.
-
Calibrate the chemical shift scale using the residual solvent peak as an internal reference.
-
Mass Spectrometry (MS)
Mass spectrometry is a destructive analytical technique that provides information about the molecular weight and fragmentation pattern of a compound.
Predicted Mass Spectrometry Data:
-
Molecular Formula: C₁₀H₁₁N₃O
-
Molecular Weight: 189.22 g/mol
-
Expected [M+H]⁺: 190.0975
Interpretation of the Mass Spectrum:
The mass spectrum is expected to show a prominent molecular ion peak (or [M+H]⁺ in the case of electrospray ionization). The fragmentation pattern will be influenced by the stability of the resulting fragments. Common fragmentation pathways for pyrazole derivatives may involve the loss of small neutral molecules or cleavage of the substituent groups. For this compound, potential fragment ions could arise from the loss of the methoxy group or cleavage of the bond between the pyrazole and the phenyl ring. The predicted collision cross section (CCS) values for various adducts can also aid in structural confirmation.[2]
Experimental Protocol for Mass Spectrometry
-
Sample Preparation:
-
Prepare a dilute solution of the compound in a suitable solvent (e.g., methanol or acetonitrile).
-
-
Data Acquisition:
-
Introduce the sample into the mass spectrometer using an appropriate ionization technique, such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI).
-
Acquire the mass spectrum in a positive or negative ion mode. High-resolution mass spectrometry (HRMS) is recommended for accurate mass determination and elemental composition analysis.
-
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.
Table 3: Predicted IR Absorption Frequencies for this compound
| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |
| N-H (amine stretch) | 3400 - 3200 | Medium |
| N-H (pyrazole stretch) | 3200 - 3000 | Broad |
| C-H (aromatic) | 3100 - 3000 | Medium |
| C=N, C=C (ring) | 1620 - 1580 | Strong |
| N-H (amine bend) | 1650 - 1550 | Medium |
| C-O (ether stretch) | 1260 - 1230 (asymmetric) | Strong |
| 1050 - 1020 (symmetric) | Strong | |
| C-H (out-of-plane) | 900 - 675 | Strong |
Interpretation of the IR Spectrum:
-
N-H Vibrations: The presence of both amine and pyrazole N-H groups will result in characteristic stretching and bending vibrations. The broadness of the pyrazole N-H stretch is indicative of hydrogen bonding.
-
Aromatic System: The C=N and C=C stretching vibrations of the pyrazole and phenyl rings will appear in the 1620-1580 cm⁻¹ region.
-
Ether Linkage: The strong C-O stretching vibrations of the methoxy group are a key diagnostic feature.
-
Substitution Pattern: The out-of-plane C-H bending vibrations in the fingerprint region can provide information about the substitution pattern of the aromatic ring.
Experimental Protocol for IR Spectroscopy
-
Sample Preparation:
-
For solid samples, the Attenuated Total Reflectance (ATR) technique is commonly used. A small amount of the solid is placed directly on the ATR crystal. .
-
-
Data Acquisition:
-
Record the spectrum over the range of 4000-400 cm⁻¹.
-
Collect a sufficient number of scans to obtain a high-quality spectrum.
-
Acquire a background spectrum of the empty ATR crystal before running the sample.
-
Visualizing the Spectroscopic Workflow
A systematic approach is crucial for the comprehensive spectroscopic characterization of a novel compound.
Caption: Workflow for the spectroscopic characterization of this compound.
Conclusion
This in-depth technical guide provides a comprehensive and predictive overview of the spectroscopic data for this compound. By leveraging data from analogous structures and applying fundamental spectroscopic principles, researchers can confidently approach the characterization of this and related pyrazole derivatives. The provided protocols and interpretations serve as a valuable resource for ensuring the scientific integrity and accuracy of their findings, ultimately accelerating the drug discovery and development process.
References
An In-depth Technical Guide to the ¹H and ¹³C NMR Spectroscopy of 3-(2-methoxyphenyl)-1H-pyrazol-5-amine
Abstract
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool in the structural elucidation of novel chemical entities, providing unparalleled insight into the molecular framework and electronic environment of atomic nuclei. This guide offers a comprehensive technical analysis of the ¹H and ¹³C NMR spectra of 3-(2-methoxyphenyl)-1H-pyrazol-5-amine, a heterocyclic compound of interest to medicinal chemists and drug development professionals. We will explore the foundational principles governing the spectral features of substituted pyrazoles, including the critical phenomenon of annular tautomerism. This document provides predicted spectral data based on established substituent effects, outlines advanced 2D NMR methodologies for unambiguous signal assignment, and presents a robust experimental protocol for data acquisition. The insights herein are designed to equip researchers with the expertise to confidently characterize this and structurally related molecules.
Introduction: The Structural Significance of Substituted Pyrazoles
The pyrazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with diverse biological activities, including anti-inflammatory, analgesic, and antimicrobial properties[1]. The specific compound, this compound, combines this versatile heterocycle with an amine and a methoxyphenyl substituent, creating a unique electronic and steric environment. Accurate structural confirmation is the bedrock of any research and development program, making a thorough understanding of its NMR spectroscopic signature essential. This guide moves beyond a simple data report, explaining the causal relationships between molecular structure and spectral output, a cornerstone of effective spectroscopic analysis.
Core Spectroscopic Principles: Tautomerism in N-Unsubstituted Pyrazoles
A defining characteristic of N-unsubstituted pyrazoles is annular tautomerism, where the proton on the nitrogen atom rapidly exchanges between the N1 and N2 positions. This creates a dynamic equilibrium between two tautomeric forms, as illustrated in Figure 1.
Caption: Annular tautomerism in the target molecule.
This exchange is often fast on the NMR timescale, leading to an averaging of signals for the pyrazole ring atoms. Consequently, the C3 and C5 carbons, as well as their respective substituents, may appear chemically equivalent in the NMR spectrum, resulting in fewer signals than would be expected for a single static isomer[2][3]. The rate of this exchange is highly dependent on factors such as solvent, temperature, and concentration[2]. In protic or hydrogen-bond-accepting solvents like DMSO-d₆, the exchange may be slowed, but the N-H proton signal is often clearly visible. Conversely, in solvents like CDCl₃, the N-H signal can be broad or even absent due to exchange processes[2].
Predicted ¹H NMR Spectral Analysis
The following table summarizes the predicted proton NMR signals for this compound, typically recorded in DMSO-d₆ to facilitate the observation of exchangeable protons (N-H and NH₂). The predictions are derived from established chemical shift principles for substituted aromatic and heterocyclic systems[4][5].
Table 1: Predicted ¹H NMR Data (in DMSO-d₆)
| Proton Assignment | Predicted δ (ppm) | Multiplicity | Coupling Constant (J, Hz) | Notes |
| Pyrazole NH | 11.0 - 12.5 | br s | - | Position is highly variable and concentration-dependent. Broad due to quadrupole effects and exchange[2]. |
| Ar-H (H6') | 7.6 - 7.8 | dd | J ≈ 7.8, 1.8 | Ortho-coupled to H5' and meta-coupled to H4'. Deshielded by proximity to the pyrazole ring. |
| Ar-H (H4') | 7.2 - 7.4 | dt | J ≈ 7.8, 1.8 | Triplet-like appearance due to coupling with H3' and H5'. |
| Ar-H (H5') | 7.0 - 7.1 | t | J ≈ 7.5 | Triplet due to coupling with adjacent aromatic protons. |
| Ar-H (H3') | 6.9 - 7.0 | d | J ≈ 8.0 | Ortho-coupled to H4'. Shielded by the adjacent methoxy group. |
| Pyrazole H 4 | 5.5 - 5.8 | s | - | A characteristic singlet for the C4-H of the pyrazole ring. Shielded by two adjacent electron-donating groups (amine and the pyrazole nitrogen). |
| NH ₂ | 4.5 - 5.5 | br s | - | Chemical shift and broadness are dependent on solvent, concentration, and temperature due to hydrogen bonding and exchange[6]. |
| OCH ₃ | 3.8 - 3.9 | s | - | A sharp singlet characteristic of a methoxy group on an aromatic ring. |
Predicted ¹³C NMR Spectral Analysis
The ¹³C NMR spectrum provides a direct view of the carbon skeleton. The predicted chemical shifts are based on the additive effects of the substituents on the pyrazole and benzene rings[3][7]. Due to rapid tautomerism, the C3 and C5 signals are often averaged, though for predictive purposes, we will consider the tautomer shown in the topic title as the primary contributor.
Table 2: Predicted ¹³C NMR Data (in DMSO-d₆)
| Carbon Assignment | Predicted δ (ppm) | Notes |
| Pyrazole C 5 | 158.0 - 162.0 | Directly attached to the electron-donating amino group, resulting in a significant downfield shift. |
| Ar-C 2' | 155.0 - 157.0 | Oxygen-bearing aromatic carbon, appearing significantly downfield. |
| Pyrazole C 3 | 145.0 - 149.0 | Attached to the methoxyphenyl group. |
| Ar-C 1' | 129.0 - 132.0 | Quaternary carbon, ipso to the pyrazole ring. |
| Ar-C 4' | 128.0 - 130.0 | Methine carbon on the phenyl ring. |
| Ar-C 6' | 121.0 - 123.0 | Methine carbon on the phenyl ring. |
| Ar-C 5' | 120.0 - 121.0 | Methine carbon on the phenyl ring. |
| Ar-C 3' | 111.0 - 113.0 | Methine carbon ortho to the methoxy group, showing a characteristic upfield shift. |
| Pyrazole C 4 | 85.0 - 90.0 | Significantly shielded (upfield shift) due to the strong electron-donating effects of the adjacent amino group and N1 atom[8]. |
| OC H₃ | 55.0 - 56.0 | Typical chemical shift for an aromatic methoxy carbon. |
Experimental Design and Validation
While 1D NMR provides essential information, a self-validating protocol requires 2D NMR techniques to unambiguously confirm the proposed structure. This is especially critical for assigning closely spaced aromatic signals and confirming the connectivity between the phenyl and pyrazole rings.
Recommended Experimental Protocol
-
Sample Preparation:
-
Accurately weigh 15-20 mg of this compound for ¹³C NMR (5-10 mg is sufficient for ¹H NMR).
-
Dissolve the sample in ~0.6 mL of high-purity deuterated dimethyl sulfoxide (DMSO-d₆). The use of a dry solvent is crucial to minimize the exchange of N-H protons with residual water[2].
-
Vortex the sample until fully dissolved and transfer the solution to a clean, dry 5 mm NMR tube.
-
-
Data Acquisition (400 MHz Spectrometer):
-
¹H NMR: Acquire a standard 1D proton spectrum with a sufficient number of scans (e.g., 16-32) to achieve a good signal-to-noise ratio.
-
¹³C NMR: Acquire a proton-decoupled ¹³C spectrum. Due to the low natural abundance of ¹³C, a greater number of scans (e.g., 1024 or more) and a longer acquisition time will be necessary.
-
DEPT-135: Run a DEPT-135 experiment to differentiate between CH/CH₃ (positive signals) and CH₂ (negative signals) carbons. Quaternary carbons will be absent.
-
2D COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) spin coupling systems, which is invaluable for tracing the connectivity of protons within the methoxyphenyl ring.
-
2D HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with the carbon to which it is directly attached, allowing for the definitive assignment of protonated carbons[2].
-
2D HMBC (Heteronuclear Multiple Bond Correlation): This powerful experiment reveals correlations between protons and carbons that are separated by two or three bonds (²JCH, ³JCH). It is the key experiment to connect the fragments, for example, by observing a correlation from the pyrazole H4 proton to the C3 and C5 carbons, or from the H6' proton of the phenyl ring to the C3 carbon of the pyrazole ring.
-
Structural Elucidation Workflow
The following workflow illustrates the logical progression from initial 1D spectra to full structural confirmation using 2D NMR techniques.
Caption: A logical workflow for structure validation.
Conclusion
The NMR characterization of this compound is a multi-faceted process that requires a strong foundational understanding of heterocyclic chemistry, particularly the concept of annular tautomerism. While 1D ¹H and ¹³C spectra provide a wealth of information, a rigorous and trustworthy structural assignment relies on a suite of 2D NMR experiments, including COSY, HSQC, and HMBC. By following the systematic workflow and experimental protocols detailed in this guide, researchers in drug discovery and chemical synthesis can achieve unambiguous characterization of this and related pyrazole derivatives, ensuring the scientific integrity of their work.
References
- 1. 3-(2-Hydroxyphenyl)-5-(2-methoxyphenyl)-1H-pyrazole - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. rsc.org [rsc.org]
- 6. rsc.org [rsc.org]
- 7. Carbon-13 n.m.r. Spectroscopy of pyrazole and some substituted pyrazoles - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
- 8. mdpi.com [mdpi.com]
A Technical Guide to the Physicochemical Properties of Substituted Aminopyrazoles for Drug Discovery Professionals
Introduction: The Aminopyrazole Scaffold - A Privileged Structure in Medicinal Chemistry
The pyrazole nucleus, a five-membered heterocycle with two adjacent nitrogen atoms, is a cornerstone in modern medicinal chemistry.[1][2] Its derivatives exhibit a vast spectrum of biological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral properties.[2][3] Among these, aminopyrazoles have emerged as particularly "privileged structures," meaning they are capable of binding to multiple biological targets with high affinity.[1][4][5] The position of the amino group—at the 3, 4, or 5 position—along with the nature and location of other substituents, profoundly influences the molecule's physicochemical properties, which in turn dictate its pharmacokinetic and pharmacodynamic profile.[2][5]
This in-depth guide provides a technical overview of the core physicochemical properties of substituted aminopyrazoles: acidity (pKa), lipophilicity (LogP/LogD), aqueous solubility, and solid-state structure. For each property, we will explore its significance in drug development, detail robust experimental protocols for its determination, and discuss the causal relationships between molecular structure and the observed property. Our focus is on providing not just the "how" but the "why," empowering researchers to make informed decisions in the rational design of novel aminopyrazole-based therapeutics.
Section 1: Acidity and Ionization State (pKa)
The ionization state of a drug molecule is a critical determinant of its behavior in a biological system. It influences solubility, membrane permeability, and the ability to interact with its target protein. The pKa value quantifies the strength of an acid or base, representing the pH at which the compound exists in a 50:50 ratio of its ionized and non-ionized forms. For aminopyrazoles, the basicity of the amino group and the pyrazole ring nitrogens are the primary determinants of their ionization state at physiological pH (approx. 7.4).[6] Understanding the pKa is paramount for predicting a compound's absorption, distribution, metabolism, and excretion (ADME) profile.[7]
The Causality Behind pKa Measurement: Why Potentiometric Titration?
Potentiometric titration is the gold-standard method for accurate pKa determination due to its precision and direct measurement of pH changes upon the addition of a titrant.[7][8][9] This method allows for the direct observation of the inflection point in the titration curve, which corresponds to the pKa.[7][8] Its reliability and the commercial availability of the necessary equipment make it a staple in pharmaceutical research.[9]
Experimental Protocol: pKa Determination by Potentiometric Titration
This protocol outlines the steps for determining the pKa of a substituted aminopyrazole using a potentiometer.
Materials and Equipment:
-
pH meter with a combination glass electrode
-
Potentiometer/automated titrator
-
Magnetic stirrer and stir bar
-
Standardized 0.1 M hydrochloric acid (HCl) and 0.1 M sodium hydroxide (NaOH) solutions
-
Standard pH buffers (e.g., pH 4, 7, and 10)
-
Potassium chloride (KCl) for maintaining ionic strength
-
Nitrogen gas supply
-
The aminopyrazole compound of interest
-
Deionized water (carbonate-free)
Step-by-Step Methodology:
-
Instrument Calibration: Calibrate the pH meter using standard aqueous buffers at pH 4, 7, and 10 to ensure accurate measurements.[8]
-
Sample Preparation:
-
Accurately weigh and dissolve the aminopyrazole compound in deionized water to a concentration of approximately 1 mM.[8] If solubility is low, a co-solvent like methanol can be used, but the pKa value will be specific to that solvent system.[9]
-
Add 0.15 M KCl to the solution to maintain a constant ionic strength throughout the titration.[8]
-
-
Inert Atmosphere: Purge the sample solution with nitrogen gas before and during the titration to displace dissolved carbon dioxide, which can interfere with pH measurements, especially in basic solutions.[8]
-
Titration Procedure:
-
Place the solution in a reaction vessel on a magnetic stirrer and immerse the calibrated pH electrode.
-
For a basic aminopyrazole, titrate with standardized 0.1 M HCl. For an acidic aminopyrazole, titrate with 0.1 M NaOH.
-
Add the titrant in small, precise increments, allowing the pH to stabilize after each addition. Record the pH reading when the signal drift is less than 0.01 pH units per minute.[8]
-
-
Data Analysis:
-
Plot the recorded pH values against the volume of titrant added to generate a titration curve.
-
Identify the inflection point(s) of the curve, which correspond to the dissociation of acidic or basic functional groups.[7] The pH at the half-equivalence point is equal to the pKa.
-
Alternatively, the pKa can be calculated from the first or second derivative of the titration curve, where the peak or zero crossing, respectively, indicates the equivalence point.
-
Visualization of the pKa Determination Workflow
Caption: Workflow for pKa determination by potentiometric titration.
Section 2: Lipophilicity (LogP/LogD)
Lipophilicity, the "fat-loving" nature of a molecule, is a crucial physicochemical property that governs a drug's ability to cross biological membranes, its binding to plasma proteins, and its potential for off-target effects. It is typically expressed as the logarithm of the partition coefficient (LogP) between an immiscible organic solvent (commonly n-octanol) and water.[10] For ionizable compounds like aminopyrazoles, the distribution coefficient (LogD) is more relevant as it considers the pH of the aqueous phase and thus the partitioning of both the ionized and non-ionized species.[11][12]
The Rationale for the Shake-Flask Method
The shake-flask method is widely regarded as the "gold standard" for LogP and LogD determination because it is a direct measurement of the partitioning equilibrium.[11][13] While it can be time-consuming, its accuracy within the LogP range of -2 to 4 makes it a reliable choice for lead optimization.[13]
Experimental Protocol: LogP/LogD Determination by the Shake-Flask Method
This protocol describes the classic shake-flask method for determining the LogD of a substituted aminopyrazole at a specific pH.
Materials and Equipment:
-
n-Octanol (pre-saturated with the aqueous buffer)
-
Aqueous buffer of the desired pH (e.g., phosphate-buffered saline, pH 7.4), pre-saturated with n-octanol
-
The aminopyrazole compound of interest
-
Vials with screw caps
-
Mechanical shaker or vortex mixer
-
Centrifuge
-
Analytical instrumentation for concentration measurement (e.g., HPLC-UV, LC-MS)
Step-by-Step Methodology:
-
Phase Pre-saturation: To ensure thermodynamic equilibrium, pre-saturate the n-octanol with the aqueous buffer and the aqueous buffer with n-octanol by shaking them together for at least 24 hours and then allowing the phases to separate.[11]
-
Sample Preparation: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).[12]
-
Partitioning:
-
In a vial, combine a known volume of the pre-saturated n-octanol and the pre-saturated aqueous buffer.
-
Add a small amount of the compound stock solution. The final concentration should be within the linear range of the analytical method.
-
Securely cap the vial and shake it for a sufficient time (e.g., 1-24 hours) to allow the compound to reach partitioning equilibrium between the two phases.[10]
-
-
Phase Separation: Centrifuge the vial at a moderate speed to ensure complete separation of the n-octanol and aqueous layers.[13]
-
Concentration Analysis:
-
Carefully withdraw an aliquot from both the n-octanol and the aqueous phase. Be cautious to avoid cross-contamination of the phases.[13]
-
Determine the concentration of the compound in each phase using a validated analytical method like HPLC-UV.
-
-
Calculation: Calculate the LogD using the following formula:
-
LogD = log10 ( [Concentration in n-octanol] / [Concentration in aqueous phase] )[12]
-
Visualization of the Shake-Flask Workflow
Caption: Workflow for LogD determination by the shake-flask method.
Section 3: Aqueous Solubility
Aqueous solubility is a fundamental property that affects a drug's dissolution rate in the gastrointestinal tract and, consequently, its absorption and bioavailability.[14] Poor solubility is a major hurdle in drug development, often leading to formulation challenges and variable clinical outcomes. For substituted aminopyrazoles, solubility can be significantly influenced by their ionization state (pKa), solid-state properties (polymorphism), and the presence of hydrophilic or hydrophobic substituents.[15]
The Importance of Thermodynamic Solubility
While high-throughput kinetic solubility assays are useful for early screening, thermodynamic solubility, which represents the true equilibrium solubility, is crucial for lead optimization and pre-formulation studies.[14][16] The shake-flask method, though having lower throughput, is the most reliable technique for determining thermodynamic solubility.[17]
Experimental Protocol: Thermodynamic Solubility Determination
This protocol details the shake-flask method for measuring the thermodynamic solubility of a substituted aminopyrazole.
Materials and Equipment:
-
The solid aminopyrazole compound of interest
-
Aqueous buffer of the desired pH
-
Vials with screw caps
-
Constant temperature shaker/incubator
-
Filtration device (e.g., syringe filters)
-
Analytical instrumentation for concentration measurement (e.g., HPLC-UV)
Step-by-Step Methodology:
-
Sample Preparation: Add an excess amount of the solid compound to a vial containing a known volume of the aqueous buffer. The presence of undissolved solid at the end of the experiment is essential to ensure saturation.[17]
-
Equilibration: Seal the vial and place it in a constant temperature shaker (e.g., 25°C or 37°C) for an extended period (typically 24-72 hours) to allow the solution to reach equilibrium.[15]
-
Sample Collection and Filtration:
-
After equilibration, allow the undissolved solid to settle.
-
Carefully withdraw a sample of the supernatant.
-
Immediately filter the sample using a suitable filter (e.g., 0.45 µm PTFE) to remove any undissolved particles. This step is critical to avoid overestimation of solubility.
-
-
Analysis: Quantify the concentration of the dissolved compound in the filtrate using a validated analytical method.
-
Result: The measured concentration represents the thermodynamic solubility of the compound in the specified buffer at that temperature.
Section 4: Solid-State Properties and Crystal Structure
The three-dimensional arrangement of molecules in the solid state can significantly impact a drug's stability, dissolution rate, and manufacturability. Polymorphism, the ability of a compound to exist in multiple crystal forms, is a common phenomenon that can have profound implications for a drug's performance. Single-crystal X-ray diffraction is the definitive technique for elucidating the precise atomic arrangement within a crystal, providing invaluable insights into intermolecular interactions, conformation, and absolute configuration.[18][19]
The Power of Single-Crystal X-ray Crystallography
This technique is considered the "gold standard" for structure elucidation because it provides an unambiguous determination of the three-dimensional molecular structure at atomic resolution.[19][20] For substituted aminopyrazoles, a crystal structure can reveal:
-
The preferred tautomeric form in the solid state.[6]
-
The specific hydrogen bonding networks, which influence solubility and melting point.[19]
-
The molecular conformation, which is crucial for understanding binding to a biological target.
-
The absolute configuration of chiral centers.[18]
Experimental Workflow: Single-Crystal X-ray Diffraction
Obtaining a high-quality single crystal is often the most challenging step. Once a suitable crystal is obtained, the workflow is as follows:
-
Crystal Mounting: A single crystal of suitable size (typically 0.02 - 0.5 mm) is carefully mounted on a goniometer head.[20]
-
Data Collection: The crystal is placed in an X-ray diffractometer and cooled to a low temperature (e.g., 100 K) to minimize thermal motion. It is then irradiated with a monochromatic X-ray beam. As the crystal is rotated, a diffraction pattern is collected on a detector.[18]
-
Structure Solution and Refinement: The collected diffraction data are processed to determine the unit cell dimensions and space group. The structure is then "solved" using computational methods to generate an initial electron density map. This initial model is then "refined" to best fit the experimental data, yielding the final atomic coordinates, bond lengths, and bond angles.[19]
Visualization of the Crystallography Workflow
Caption: General workflow for single-crystal X-ray structure determination.
Section 5: Structure-Property Relationships and Data Interpretation
The true power of measuring these physicochemical properties lies in understanding the structure-activity relationship (SAR) and, more broadly, the structure-property relationship (SPR). By systematically modifying the substituents on the aminopyrazole scaffold and measuring the resulting changes in pKa, LogD, and solubility, researchers can build predictive models to guide the design of new compounds with optimized properties.[21][22]
For example, adding an electron-withdrawing group to the pyrazole ring will typically decrease the pKa of the amino group, making it less basic. Conversely, adding a lipophilic substituent, such as a halogen or an alkyl chain, will generally increase the LogD, potentially improving membrane permeability but also possibly decreasing aqueous solubility.[23]
Table 1: Representative Physicochemical Data for a Hypothetical Series of Substituted 5-Aminopyrazoles
| Compound ID | R1-Substituent (at N1) | R2-Substituent (at C3) | pKa | LogD (pH 7.4) | Aqueous Solubility (µg/mL) |
| APZ-001 | H | Phenyl | 5.2 | 1.8 | 150 |
| APZ-002 | Methyl | Phenyl | 5.4 | 2.2 | 95 |
| APZ-003 | H | 4-Fluorophenyl | 4.9 | 2.1 | 120 |
| APZ-004 | H | 4-Methoxyphenyl | 5.5 | 1.7 | 180 |
| APZ-005 | H | 4-Nitrophenyl | 4.1 | 1.9 | 140 |
| APZ-006 | Phenyl | Phenyl | 4.5 | 3.5 | 15 |
Note: The data in this table are for illustrative purposes only and do not represent actual experimental values.
This table illustrates how substitutions can modulate physicochemical properties. For instance, the electron-withdrawing nitro group in APZ-005 lowers the pKa compared to the parent compound APZ-001. The addition of a hydrophilic methoxy group in APZ-004 slightly increases the pKa and significantly improves solubility. The addition of a second phenyl group in APZ-006 drastically increases lipophilicity (LogD) and reduces solubility, a common trade-off in drug design.
Conclusion
Substituted aminopyrazoles represent a highly versatile and promising scaffold in drug discovery. A thorough understanding and systematic evaluation of their physicochemical properties are essential for translating their biological potential into safe and effective medicines. By employing robust experimental methodologies for determining pKa, lipophilicity, solubility, and crystal structure, and by carefully analyzing the resulting structure-property relationships, drug development professionals can rationally design and optimize aminopyrazole derivatives to meet the complex challenges of modern therapeutic development. This guide provides the foundational knowledge and practical protocols to support these critical endeavors.
References
- 1. Amino-Pyrazoles in Medicinal Chemistry: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Amino-Pyrazoles in Medicinal Chemistry: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. dergipark.org.tr [dergipark.org.tr]
- 8. creative-bioarray.com [creative-bioarray.com]
- 9. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]
- 10. Cambridge MedChem Consulting [cambridgemedchemconsulting.com]
- 11. LogP / LogD shake-flask method [protocols.io]
- 12. researchgate.net [researchgate.net]
- 13. encyclopedia.pub [encyclopedia.pub]
- 14. asianpubs.org [asianpubs.org]
- 15. lup.lub.lu.se [lup.lub.lu.se]
- 16. pharmatutor.org [pharmatutor.org]
- 17. researchgate.net [researchgate.net]
- 18. rigaku.com [rigaku.com]
- 19. Crystallographic Structure Elucidation [imserc.northwestern.edu]
- 20. Small molecule X-ray crystallography - School of Chemistry and Molecular Biosciences - University of Queensland [scmb.uq.edu.au]
- 21. benchchem.com [benchchem.com]
- 22. Frontiers | Structure Activity Relationship of N-Substituted Phenyldihydropyrazolones Against Trypanosoma cruzi Amastigotes [frontiersin.org]
- 23. Biological Activity, Lipophilicity and Cytotoxicity of Novel 3-Acetyl-2,5-disubstituted-1,3,4-oxadiazolines [mdpi.com]
An In-depth Technical Guide to the Biological Activity of Novel Pyrazole Derivatives
Introduction: The Pyrazole Scaffold as a Cornerstone of Modern Medicinal Chemistry
The pyrazole, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, stands as a "privileged scaffold" in drug discovery.[1][2] First described by Ludwig Knorr in 1883, this simple ring system has become a cornerstone in the development of therapeutic agents due to its unique physicochemical properties and synthetic versatility.[3] The pyrazole nucleus can act as both a hydrogen bond donor and acceptor, allowing for diverse interactions with biological targets, while also offering lower lipophilicity compared to a benzene ring, which can improve pharmacokinetic profiles.[4]
This versatility has led to a wide array of biological activities, including anti-inflammatory, anticancer, antimicrobial, analgesic, and anticonvulsant properties.[5][6][7] The success of pyrazole-based drugs is exemplified by blockbuster pharmaceuticals like Celecoxib (a selective COX-2 inhibitor for inflammation), Crizotinib (a kinase inhibitor for cancer treatment), and Sulfaphenazole (an antibacterial agent).[5][8][9] This guide provides an in-depth analysis of the biological activities of novel pyrazole derivatives, focusing on key therapeutic areas, mechanisms of action, and the experimental protocols required for their evaluation.
I. Anticancer Activity: Targeting the Hallmarks of Malignancy
The development of novel anticancer agents with high selectivity and low toxicity is a critical goal in medicinal chemistry.[5] Pyrazole derivatives have emerged as a highly promising class of compounds, demonstrating the ability to target various hallmarks of cancer through multiple mechanisms of action.[5][10]
Key Mechanisms of Anticancer Action
Novel pyrazole derivatives exert their anticancer effects by modulating a range of cellular targets crucial for tumor growth, proliferation, and survival.
-
Kinase Inhibition: A predominant mechanism is the inhibition of protein kinases, which are often dysregulated in cancer. Many pyrazole derivatives have been designed as potent inhibitors of targets like Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor (VEGF-R), and Cyclin-Dependent Kinases (CDKs).[5][10] For instance, pyrazole-linked benzimidazole conjugates have shown significant inhibitory activity against Aurora A/B kinases.[1]
-
Tubulin Polymerization Inhibition: The disruption of microtubule dynamics is a clinically validated anticancer strategy. Several 3,4-diaryl pyrazole derivatives have been developed as potent tubulin polymerization inhibitors, leading to cell cycle arrest and apoptosis.[5] One such derivative exhibited remarkable antitumor activity with IC50 values in the nanomolar range (0.06–0.25 nM) against a panel of six cancer cell lines.[5]
-
Apoptosis Induction: Many pyrazole compounds trigger programmed cell death in cancer cells. For example, novel pyrazole ring-containing derivatives of isolongifolanone were found to induce apoptosis in MCF-7 breast cancer cells.[5]
-
DNA Intercalation: Some derivatives are designed to interact directly with DNA, disrupting replication and transcription processes, thereby inhibiting cancer cell proliferation.[5][10]
Visualization: Pyrazole Derivatives Targeting Cancer Cell Signaling
Caption: Mechanisms of anticancer action for novel pyrazole derivatives.
Selected Novel Anticancer Pyrazole Derivatives
| Compound Class | Target(s) | Activity Highlight | Cancer Cell Line(s) | Reference |
| Pyrazole carbaldehyde derivatives | PI3 Kinase | IC50 = 0.25 µM | MCF-7 (Breast) | [5] |
| Fused Pyrazole derivatives | EGFR, VEGFR-2 | IC50 = 0.09 µM (EGFR), 0.23 µM (VEGFR-2) | HepG2 (Liver) | [5] |
| Indole-linked Pyrazoles | CDK2 | IC50 = 0.074 µM | HCT116, MCF7, HepG2, A549 | [5] |
| Pyrazole-linked carbothioamides | Not specified | IC50 = 6.51 µM | Raji (Lymphoma) | [1] |
| 3,4-Diaryl Pyrazoles | Tubulin | IC50 = 0.06–0.25 nM | Various | [5] |
II. Anti-inflammatory Activity: Targeting the COX Pathway and Beyond
Inflammation is a complex biological response, and its chronic state is linked to numerous diseases.[8] Pyrazole derivatives have a long history in anti-inflammatory therapy, with Celecoxib being a prime example of a selective COX-2 inhibitor that offers potent effects with reduced gastrointestinal toxicity compared to non-selective NSAIDs.[8]
Key Mechanisms of Anti-inflammatory Action
The anti-inflammatory prowess of pyrazoles stems from their ability to modulate key enzymatic pathways and signaling cascades.
-
Cyclooxygenase (COX) Inhibition: The primary mechanism for many pyrazole-based anti-inflammatory drugs is the inhibition of COX enzymes, particularly the inducible COX-2 isoform, which is upregulated at sites of inflammation.[8][11] This blocks the conversion of arachidonic acid to prostaglandins, key mediators of pain and inflammation.[8]
-
Lipoxygenase (LOX) Inhibition: Some novel pyrazole hybrids have been developed to dually inhibit both COX-2 and 5-LOX, providing a broader anti-inflammatory effect by also blocking the synthesis of leukotrienes.[8]
-
Modulation of Pro-inflammatory Cytokines: Pyrazole derivatives can suppress the production and signaling of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6.[8]
-
NF-κB Suppression: The transcription factor NF-κB is a master regulator of the inflammatory response. Certain pyrazoles can inhibit its activation, leading to a downstream reduction in the expression of inflammatory genes.[8]
Visualization: Pyrazole Inhibition of the Arachidonic Acid Cascade
Caption: Inhibition of COX and LOX pathways by pyrazole derivatives.
III. Antimicrobial Activity: A Scaffold for Combating Pathogens
The rise of antibiotic resistance has created an urgent need for new antimicrobial agents.[12] Pyrazole derivatives have demonstrated a broad spectrum of activity against various pathogenic bacteria and fungi, making them an important scaffold in the development of novel anti-infectives.[12][13][14]
Key Mechanisms and Structure-Activity Relationships (SAR)
The antimicrobial efficacy of pyrazoles is highly dependent on the nature and position of substituents on the core ring.[13]
-
Antibacterial Activity: Certain novel pyrazole-carboxamide derivatives have shown excellent activity against both Gram-positive (e.g., Streptococcus epidermidis) and Gram-negative (e.g., Escherichia coli) bacteria, with Minimum Inhibitory Concentration (MIC) values as low as 0.25 µg/mL, comparable or superior to standard antibiotics like Ciprofloxacin.[13]
-
Antifungal Activity: Pyrazole derivatives have also been effective against fungal pathogens. For example, some compounds showed high activity against Aspergillus niger with an MIC of 1 µg/mL.[13] Hydrazone derivatives of pyrazoles have displayed remarkable antifungal activity with MIC values in the range of 2.9–7.8 µg/mL, which is lower than the standard drug clotrimazole.[12]
-
SAR Insights: The presence of specific functional groups, such as nitro-phenyl moieties or hydrazinecarboxamide groups, has been correlated with enhanced antimicrobial potency.[13] The lipophilicity conferred by certain substituents can facilitate penetration through microbial cell membranes.[15]
Selected Novel Antimicrobial Pyrazole Derivatives
| Compound Class | Target Organism(s) | Activity Highlight (MIC) | Reference |
| Pyrazole-Mannich bases | Escherichia coli (Gram -) | 0.25 µg/mL | [13] |
| Pyrazole-Mannich bases | Streptococcus epidermidis (Gram +) | 0.25 µg/mL | [13] |
| Pyrazole-Mannich bases | Aspergillus niger (Fungus) | 1 µg/mL | [13] |
| Pyrazole-carbothiohydrazide hydrazones | Bacteria and Fungi | 62.5-125 µg/mL (Antibacterial) | [12] |
| Pyrazole-carbothiohydrazide hydrazones | Bacteria and Fungi | 2.9-7.8 µg/mL (Antifungal) | [12] |
IV. Experimental Evaluation: Protocols and Methodologies
The transition from a synthesized compound to a potential drug candidate requires rigorous biological evaluation. As a Senior Application Scientist, it is crucial to employ robust, validated assays. The following protocols are foundational for assessing the activities described in this guide.
Protocol 1: In Vitro Cytotoxicity Assessment via MTT Assay
Principle: This colorimetric assay measures the metabolic activity of cells, which serves as an indicator of cell viability. Viable cells with active mitochondrial dehydrogenases can reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan product. The amount of formazan produced is proportional to the number of living cells.
Step-by-Step Methodology:
-
Cell Seeding: Plate cancer cells (e.g., A549, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the novel pyrazole derivatives in culture medium. The final solvent concentration (e.g., DMSO) should be kept constant and low (<0.5%) across all wells. Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include vehicle control (solvent only) and untreated control wells.
-
Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO₂.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or an acidic isopropanol solution) to each well to dissolve the purple formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration (log scale) and determine the IC50 value (the concentration at which 50% of cell growth is inhibited) using non-linear regression analysis.
Protocol 2: Antimicrobial Susceptibility Testing via Broth Microdilution
Principle: This method determines the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.
Step-by-Step Methodology:
-
Inoculum Preparation: Culture the test microorganism (e.g., E. coli, S. aureus) overnight. Dilute the culture in appropriate broth (e.g., Mueller-Hinton Broth) to achieve a standardized concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL.
-
Compound Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the pyrazole compounds in the broth.
-
Inoculation: Add the standardized microbial inoculum to each well, bringing the final volume to 100 or 200 µL.
-
Controls: Include a positive control (broth + inoculum, no compound) to ensure microbial growth and a negative control (broth only) to check for sterility. A standard antibiotic (e.g., Ciprofloxacin, Clotrimazole) should be run in parallel.
-
Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria or 24-48 hours for fungi.
-
MIC Determination: The MIC is visually determined as the lowest concentration of the compound in which there is no visible turbidity (growth). This can be confirmed by reading the optical density (OD) with a plate reader.
Visualization: Workflow for In Vitro Biological Screening
Caption: General workflow for the biological evaluation of pyrazole derivatives.
Conclusion and Future Directions
The pyrazole scaffold continues to be an exceptionally fruitful starting point for the design and discovery of novel therapeutic agents.[1][7] Its synthetic tractability and ability to interact with a wide range of biological targets ensure its continued relevance in medicinal chemistry.[5][8] Current research highlights significant progress in developing pyrazole derivatives with potent anticancer, anti-inflammatory, and antimicrobial activities.[1][13] Future efforts will likely focus on the development of multi-target agents, such as dual COX/LOX inhibitors or kinase inhibitors that target multiple nodes in a signaling pathway, to achieve synergistic effects and overcome drug resistance.[5][8] The application of advanced synthetic techniques, such as microwave-assisted and ultrasound-irradiated synthesis, will further accelerate the discovery of new, potent, and selective pyrazole-based drug candidates.[7][16]
References
- 1. mdpi.com [mdpi.com]
- 2. nbinno.com [nbinno.com]
- 3. jchr.org [jchr.org]
- 4. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. jchr.org [jchr.org]
- 7. researchgate.net [researchgate.net]
- 8. ijpsjournal.com [ijpsjournal.com]
- 9. lifechemicals.com [lifechemicals.com]
- 10. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Pyrazoles and Pyrazolines as Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Anti-inflammatory and antimicrobial activities of novel pyrazole analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Synthesis and Antimicrobial Activity of Novel Pyrazole Derivatives – Oriental Journal of Chemistry [orientjchem.org]
- 15. researchgate.net [researchgate.net]
- 16. Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques - RSC Advances (RSC Publishing) [pubs.rsc.org]
3-(2-methoxyphenyl)-1H-pyrazol-5-amine as a kinase inhibitor scaffold
An In-Depth Technical Guide to 3-(2-Methoxyphenyl)-1H-pyrazol-5-amine as a Kinase Inhibitor Scaffold
For Researchers, Scientists, and Drug Development Professionals
Abstract
Protein kinases are fundamental regulators of cellular processes and represent one of the most critical target classes for modern drug discovery, particularly in oncology and immunology. The development of small molecule kinase inhibitors has revolutionized treatment paradigms for numerous diseases. Within this landscape, heterocyclic scaffolds serve as the foundational architecture for a vast number of approved and investigational inhibitors. The pyrazole ring, in particular, has emerged as a "privileged scaffold" due to its versatile chemistry and ability to form key hydrogen bond interactions within the ATP-binding pocket of kinases.[1][2] This technical guide provides a detailed exploration of the This compound core, a highly promising scaffold for the rational design of novel, potent, and selective kinase inhibitors. We will dissect its structural features, synthetic accessibility, mechanism of action, and provide a roadmap for its evaluation and optimization in a drug discovery program.
The Central Role of Kinase Inhibitors and the Pyrazole Scaffold
The human kinome comprises over 500 protein kinases that catalyze the transfer of a phosphate group from ATP to substrate proteins, a process known as phosphorylation.[3] This signaling event acts as a molecular switch, controlling everything from cell proliferation and differentiation to apoptosis and metabolism.[4] Dysregulation of kinase activity is a hallmark of many diseases, most notably cancer, where mutated or overexpressed kinases can drive uncontrolled cell growth.[5][6]
Small molecule kinase inhibitors are typically designed to compete with ATP for binding to the kinase's active site, thereby blocking the phosphorylation event.[7] The success of this strategy is exemplified by drugs like Imatinib, the first approved kinase inhibitor, which targets the BCR-Abl kinase in chronic myeloid leukemia.[5][6]
The design of effective kinase inhibitors hinges on the selection of a suitable chemical scaffold.[8][9] An ideal scaffold should:
-
Possess the appropriate geometry to fit within the ATP-binding site.
-
Contain functional groups capable of forming critical hydrogen bonds with the kinase "hinge" region.
-
Offer multiple, synthetically accessible points for chemical modification to optimize potency, selectivity, and pharmacokinetic properties.
The pyrazole ring system has proven to be an exceptionally effective scaffold in kinase inhibitor design, forming the core of numerous clinical candidates and approved drugs.[1][2][4] Its two adjacent nitrogen atoms can act as both hydrogen bond donors and acceptors, effectively mimicking the adenine portion of ATP and anchoring the molecule in the active site.
Dissecting the this compound Scaffold
The this compound structure combines several key features that make it an advantageous starting point for inhibitor design.
Caption: Key functional regions of the scaffold.
-
Pyrazole Core (Hinge-Binding Region): The 5-amino group and the adjacent ring nitrogen (N1-H) are perfectly positioned to form two crucial hydrogen bonds with the backbone of the kinase hinge region, a conserved motif that connects the N- and C-lobes of the kinase domain. This bidentate interaction provides a strong anchor for the inhibitor.
-
3-(2-Methoxyphenyl) Group (R3): This group projects into a deeper region of the ATP pocket. The ortho-methoxy substituent introduces a conformational constraint, influencing the torsion angle between the pyrazole and phenyl rings. This pre-organization can be entropically favorable for binding. Furthermore, this phenyl ring can be substituted to probe for interactions with specific amino acid residues, which is a key strategy for achieving kinase selectivity.
-
5-Amino Group (R1): The primary amine at the C5 position is a critical hydrogen bond donor. It also serves as a versatile chemical handle. It can be acylated, alkylated, or used in coupling reactions to introduce a wide variety of substituents that can extend towards the solvent-exposed region of the active site, influencing both potency and physical properties like solubility.
-
N1 Position (R2): The nitrogen at position 1 of the pyrazole ring is another key point for derivatization. Substituting the hydrogen with different groups (e.g., alkyl, aryl) can modulate the molecule's pharmacokinetic profile (ADME properties) and can be used to probe for additional interactions within the binding pocket.[10]
General Synthesis and Derivatization Strategy
The this compound scaffold is readily accessible through well-established chemical routes. A common and efficient method is the condensation of a β-ketonitrile with hydrazine.
General Synthetic Protocol:
-
Step 1: Claisen Condensation: React 2'-methoxyacetophenone with a suitable ester (e.g., diethyl oxalate) under basic conditions (e.g., sodium ethoxide) to form the corresponding 1,3-dicarbonyl intermediate.
-
Step 2: Knoevenagel Condensation: The intermediate from Step 1 is then reacted with a source of cyanide (e.g., from malononitrile) to form the β-ketonitrile precursor, 3-(2-methoxyphenyl)-3-oxopropanenitrile.
-
Step 3: Pyrazole Ring Formation: The β-ketonitrile is condensed with hydrazine hydrate (or a substituted hydrazine to directly install the R2 group) in a suitable solvent like ethanol. The reaction is typically heated to drive the cyclization and dehydration, yielding the final this compound core.
Derivatization Workflow: This core scaffold serves as a versatile platform for building a library of analogs for Structure-Activity Relationship (SAR) studies.
References
- 1. Recent Advances in Pyrazole-based Protein Kinase Inhibitors as Emerging Therapeutic Targets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Recent Advances in Pyrazole-based Protein Kinase Inhibitors as Emerging Therapeutic Targets - Cetin - Combinatorial Chemistry & High Throughput Screening [journals.eco-vector.com]
- 3. bpsbioscience.com [bpsbioscience.com]
- 4. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Systematic Analysis of Physicochemical and ADME Properties of All Small Molecule Kinase Inhibitors Approved by US FDA from January 2001 to October 2015 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scispace.com [scispace.com]
- 7. Kinase Inhibitor Scaffold Hopping with Deep Learning Approaches - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Scaffold-based design of kinase inhibitors for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Discovery and structure-activity relationship of 3-methoxy-N-(3-(1-methyl-1H-pyrazol-5-yl)-4-(2-morpholinoethoxy)phenyl)benzamide (APD791): a highly selective 5-hydroxytryptamine2A receptor inverse agonist for the treatment of arterial thrombosis - PubMed [pubmed.ncbi.nlm.nih.gov]
Introduction: The Pyrazole Core as a Privileged Scaffold in Modern Drug Discovery
An In-depth Technical Guide to the Structure-Activity Relationship (SAR) of Pyrazole-Based Compounds
The pyrazole ring, a five-membered aromatic heterocycle containing two adjacent nitrogen atoms, stands as a cornerstone in medicinal chemistry.[1][2] Its remarkable versatility and ability to serve as a "biologically privileged" scaffold have led to its incorporation into a multitude of clinically successful therapeutics.[3][4][5][6] The unique electronic properties and synthetic accessibility of the pyrazole nucleus allow it to engage with a wide array of biological targets, leading to diverse pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and neuroprotective effects.[1][3][7][8][9][10]
The significance of this scaffold is underscored by its presence in numerous FDA-approved drugs, such as the anti-inflammatory agent Celecoxib , the anti-obesity drug Rimonabant , and the kinase inhibitor Ruxolitinib .[3][5][11] The therapeutic efficacy of these compounds is not inherent to the pyrazole ring itself but is intricately dictated by the nature, position, and orientation of the substituents attached to it. Understanding the structure-activity relationship (SAR) is therefore paramount for the rational design of novel, potent, and selective pyrazole-based drug candidates.[7][12]
This guide provides an in-depth exploration of the SAR of pyrazole derivatives, offering field-proven insights into their design, synthesis, and biological evaluation for researchers, scientists, and drug development professionals.
References
- 1. globalresearchonline.net [globalresearchonline.net]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Exploring Recent Advances in the Pharmacological Activities of Pyrazole Compounds: A Comprehensive Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Pyrazole derivatives as antitumor, anti-inflammatory and antibacterial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. A review of recent advances in anticancer activity and SAR of pyrazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
The Rise of a Privileged Scaffold: A Technical Guide to the Discovery of 3-Amino-1H-Pyrazole-Based Kinase Inhibitors
Abstract
Protein kinases, pivotal regulators of cellular signaling, have emerged as a critical class of therapeutic targets, particularly in oncology. The relentless pursuit of selective and potent kinase inhibitors has unveiled a number of "privileged scaffolds" – core molecular structures that demonstrate a recurring ability to bind to the ATP-binding site of various kinases. Among these, the 3-amino-1H-pyrazole core has garnered significant attention, serving as the foundation for a multitude of inhibitors that have progressed from early discovery to clinical evaluation. This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the discovery and development of 3-amino-1H-pyrazole-based kinase inhibitors. We will dissect the fundamental chemistry, explore the intricacies of structure-activity relationships (SAR), detail essential experimental protocols, and illuminate the therapeutic potential of this remarkable scaffold.
The Kinase Conundrum and the Promise of the Pyrazole Core
The human kinome comprises over 500 protein kinases, each playing a crucial role in orchestrating a complex network of intracellular signaling pathways that govern cell growth, differentiation, proliferation, and apoptosis. Dysregulation of kinase activity is a hallmark of numerous diseases, most notably cancer, making them prime targets for therapeutic intervention.[1][2]
The development of kinase inhibitors has revolutionized cancer treatment. However, achieving selectivity remains a paramount challenge due to the highly conserved nature of the ATP-binding site across the kinome. The 3-amino-1H-pyrazole scaffold has emerged as a particularly effective starting point for the design of potent and selective kinase inhibitors.[1][3] Its key features include:
-
Hydrogen Bonding Capabilities: The pyrazole ring and the 3-amino group can form critical hydrogen bonds with the hinge region of the kinase, a key interaction for anchoring the inhibitor in the ATP-binding pocket.
-
Structural Versatility: The pyrazole ring offers multiple points for chemical modification, allowing for the fine-tuning of potency, selectivity, and pharmacokinetic properties.
-
Proven Track Record: A vast body of literature and numerous clinical candidates validate the utility of this scaffold in kinase inhibitor design.[1][4]
This guide will delve into the practical aspects of leveraging the 3-amino-1H-pyrazole scaffold for the discovery of novel kinase inhibitors.
Charting the Course: A Kinase Inhibitor Discovery Workflow
The journey from a privileged scaffold to a clinical candidate is a multi-step process that requires a synergistic interplay of chemistry, biology, and pharmacology. The following diagram illustrates a typical workflow for the discovery of 3-amino-1H-pyrazole-based kinase inhibitors.
Caption: A generalized workflow for the discovery of 3-amino-1H-pyrazole-based kinase inhibitors.
The Art of Synthesis: Constructing the 3-Amino-1H-Pyrazole Core and its Derivatives
The synthesis of 3-amino-1H-pyrazole derivatives is a cornerstone of any discovery program. A common and versatile approach involves the condensation of a β-ketonitrile with hydrazine or a substituted hydrazine.
General Synthetic Protocol for N-Aryl-3-amino-1H-pyrazoles
This protocol outlines a frequently employed method for the synthesis of a diverse library of 3-amino-1H-pyrazole analogs.
Step 1: Synthesis of the β-Ketonitrile Intermediate
-
Reaction: Claisen condensation of an appropriate ester with a nitrile in the presence of a strong base (e.g., sodium ethoxide).
-
Rationale: This step generates the key β-ketonitrile intermediate, which possesses the requisite functionality for the subsequent cyclization reaction. The choice of ester and nitrile determines the substituents at positions 4 and 5 of the final pyrazole ring.
Step 2: Cyclization to Form the 3-Amino-1H-pyrazole Core
-
Reaction: The β-ketonitrile intermediate is reacted with a substituted hydrazine (e.g., phenylhydrazine) in a suitable solvent such as ethanol, often with catalytic acid.
-
Rationale: This is a classic Knorr pyrazole synthesis. The hydrazine undergoes a condensation reaction with the ketone and nitrile functionalities to form the pyrazole ring. The substituent on the hydrazine will be incorporated at the N1 position of the pyrazole.
Step 3: Functionalization of the Pyrazole Scaffold
-
Reaction: The core 3-amino-1H-pyrazole can be further modified through various reactions, such as N-alkylation, acylation of the amino group, or Suzuki coupling at a halogenated position.
-
Rationale: These modifications are crucial for exploring the structure-activity relationship and optimizing the inhibitor's properties. For example, introducing different aryl or heteroaryl groups via Suzuki coupling can probe interactions with specific pockets in the kinase active site.
A representative synthetic scheme is depicted below:
Caption: A simplified synthetic route to 3-amino-1H-pyrazole-based kinase inhibitors.
Deciphering the Code: Structure-Activity Relationship (SAR) Studies
SAR studies are the engine of lead optimization, providing critical insights into how chemical modifications impact a compound's biological activity. For 3-amino-1H-pyrazole-based kinase inhibitors, SAR exploration typically focuses on three key regions of the molecule.
The Power of the Pyrazole Core and its Substituents
The substituents on the pyrazole ring itself play a significant role in modulating potency and selectivity.[3]
-
N1-Substitution: Large, hydrophobic groups at the N1 position can often access a hydrophobic pocket near the ATP-binding site, enhancing potency. However, the optimal size and nature of this group are highly dependent on the target kinase.
-
C4 and C5-Substitutions: Modifications at these positions can influence the overall conformation of the inhibitor and its interactions with the solvent-exposed region of the active site. Small alkyl or aryl groups are commonly explored.
The Critical Role of the 3-Amino Group and its Modifications
The 3-amino group is a key hydrogen bond donor, interacting with the kinase hinge region.
-
Acylation/Sulfonylation: Modifying the 3-amino group can alter its hydrogen bonding capacity and introduce new interactions. For example, acylation can introduce additional hydrogen bond acceptors.
-
Linker and Terminal Group: Often, a linker is attached to the 3-amino group, which in turn is connected to a terminal functional group. The length and flexibility of the linker, as well as the nature of the terminal group, are critical for optimizing interactions with the kinase.
Illustrative SAR Table for a Hypothetical Kinase Target
The following table summarizes typical SAR trends observed during the optimization of 3-amino-1H-pyrazole-based inhibitors against a generic kinase.
| Compound ID | R1 (N1-substituent) | R2 (C5-substituent) | 3-Amino Modification | Kinase IC50 (nM) |
| 1a | Phenyl | Methyl | -NH2 | 500 |
| 1b | 4-Chlorophenyl | Methyl | -NH2 | 150 |
| 1c | Phenyl | Ethyl | -NH2 | 450 |
| 1d | 4-Chlorophenyl | Methyl | -NH-CO-CH3 | 800 |
| 1e | 4-Chlorophenyl | Methyl | -NH-(CH2)2-Morpholine | 25 |
Interpretation of the SAR Table:
-
The introduction of a chloro group at the para-position of the N1-phenyl ring (Compound 1b vs. 1a ) significantly improves potency, suggesting a favorable interaction with a hydrophobic pocket.
-
Increasing the size of the C5-substituent from methyl to ethyl (Compound 1c vs. 1a ) is detrimental to activity.
-
Acylation of the 3-amino group (Compound 1d ) reduces potency, indicating that the free amino group is crucial for hinge binding.
-
The addition of a morpholino-ethyl linker to the 3-amino group (Compound 1e ) dramatically enhances potency, likely by accessing a solvent-exposed region and forming additional favorable interactions.
Proving the Pudding: Essential In Vitro Assays
A robust and well-designed panel of in vitro assays is essential to characterize the potency, selectivity, and mechanism of action of newly synthesized inhibitors.
Biochemical Kinase Activity Assays
Objective: To determine the direct inhibitory effect of a compound on the enzymatic activity of the target kinase.
Protocol: LanthaScreen™ Eu Kinase Binding Assay (A Representative Example)
-
Principle: This is a time-resolved fluorescence resonance energy transfer (TR-FRET) assay that measures the binding of a fluorescently labeled ATP-competitive ligand (tracer) to the kinase. An inhibitor will displace the tracer, leading to a decrease in the FRET signal.
-
Materials:
-
Purified recombinant kinase
-
LanthaScreen™ Eu-anti-tag antibody
-
Alexa Fluor™ 647-labeled ATP-competitive tracer
-
Test compounds
-
Assay buffer
-
-
Procedure:
-
Prepare serial dilutions of the test compounds in the assay buffer.
-
In a microplate, combine the kinase, Eu-labeled antibody, and test compound. Incubate to allow for binding.
-
Add the Alexa Fluor™ 647-labeled tracer and incubate.
-
Read the plate on a TR-FRET-compatible plate reader, measuring the emission at both the donor and acceptor wavelengths.
-
Calculate the emission ratio and plot the data against the compound concentration to determine the IC50 value.
-
Cellular Target Engagement Assays
Objective: To confirm that the inhibitor can enter cells and bind to its intended target in a cellular context.
Protocol: NanoBRET™ Target Engagement Assay
-
Principle: This assay utilizes Bioluminescence Resonance Energy Transfer (BRET) to measure the binding of a compound to a target protein in live cells. The target protein is fused to a NanoLuc® luciferase, and a fluorescently labeled tracer that binds to the target is added. Compound binding displaces the tracer, causing a decrease in the BRET signal.[5]
-
Materials:
-
Cells expressing the NanoLuc®-kinase fusion protein
-
NanoBRET™ tracer
-
Test compounds
-
Nano-Glo® substrate
-
-
Procedure:
-
Plate the cells in a white-bottom microplate.
-
Treat the cells with serial dilutions of the test compound.
-
Add the NanoBRET™ tracer and incubate.
-
Add the Nano-Glo® substrate and immediately read the luminescence at two different wavelengths (donor and acceptor).
-
Calculate the BRET ratio and plot against the compound concentration to determine the cellular IC50 value.
-
Cellular Proliferation and Viability Assays
Objective: To assess the effect of the inhibitor on the growth and survival of cancer cells.
Protocol: CellTiter-Glo® Luminescent Cell Viability Assay
-
Principle: This assay measures the amount of ATP present, which is an indicator of metabolically active cells.
-
Procedure:
-
Plate cancer cells in a microplate and treat with serial dilutions of the test compound.
-
Incubate for a specified period (e.g., 72 hours).
-
Add the CellTiter-Glo® reagent, which lyses the cells and generates a luminescent signal proportional to the amount of ATP.
-
Read the luminescence on a plate reader.
-
Plot the data to determine the GI50 (concentration for 50% growth inhibition).
-
Case Study: Targeting Cyclin-Dependent Kinases (CDKs) with 3-Amino-1H-Pyrazoles
The Cyclin-Dependent Kinase (CDK) family plays a central role in regulating the cell cycle, and their dysregulation is a common feature of cancer.[3] The 3-amino-1H-pyrazole scaffold has been successfully employed to develop inhibitors of various CDKs.
The following diagram illustrates the canonical role of CDK4/6 in cell cycle progression and its inhibition by a hypothetical 3-amino-1H-pyrazole-based inhibitor.
Caption: Inhibition of the CDK4/6-pRb pathway by a 3-amino-1H-pyrazole-based inhibitor.
In many cancers, the CDK4/6 pathway is hyperactive, leading to uncontrolled cell proliferation. 3-amino-1H-pyrazole-based inhibitors can bind to the ATP pocket of CDK4/6, preventing the phosphorylation of the retinoblastoma protein (pRb). This maintains pRb in its active, hypophosphorylated state, where it remains bound to the E2F transcription factor, thereby preventing the transcription of genes required for S-phase entry and ultimately arresting the cell cycle.
Conclusion and Future Directions
The 3-amino-1H-pyrazole scaffold has proven to be a remarkably versatile and fruitful starting point for the discovery of potent and selective kinase inhibitors. Its favorable physicochemical properties and synthetic tractability have made it a mainstay in medicinal chemistry. As our understanding of the human kinome deepens and new kinase targets are validated, the 3-amino-1H-pyrazole core is poised to remain a critical tool in the development of the next generation of targeted therapies. Future efforts will likely focus on the development of inhibitors with improved selectivity profiles, the ability to overcome drug resistance, and the potential for combination therapies.
References
- 1. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent Advances in Pyrazole-based Protein Kinase Inhibitors as Emerging Therapeutic Targets - Cetin - Combinatorial Chemistry & High Throughput Screening [journals.eco-vector.com]
- 3. Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family - PMC [pmc.ncbi.nlm.nih.gov]
- 4. | BioWorld [bioworld.com]
- 5. mdpi.com [mdpi.com]
Methodological & Application
Application Note: A Comprehensive Protocol for the Synthesis of 3-(2-methoxyphenyl)-1H-pyrazol-5-amine
Abstract
This document provides a detailed, two-step protocol for the synthesis of 3-(2-methoxyphenyl)-1H-pyrazol-5-amine, a valuable heterocyclic building block for pharmaceutical and agrochemical research. The synthesis proceeds via a base-mediated Claisen condensation to form the key intermediate, 3-(2-methoxyphenyl)-3-oxopropanenitrile, followed by a cyclocondensation reaction with hydrazine hydrate. This guide is designed for researchers, chemists, and drug development professionals, offering in-depth mechanistic insights, a step-by-step experimental procedure, safety protocols, and characterization guidelines to ensure reliable and reproducible outcomes.
Introduction and Scientific Context
The 5-aminopyrazole scaffold is a privileged heterocyclic motif that has garnered significant attention in medicinal chemistry and materials science.[1][2] Compounds incorporating this core structure have demonstrated a wide spectrum of biological activities, including roles as kinase inhibitors, antibacterial agents, and antagonists for various receptors.[1] The title compound, this compound, serves as a crucial intermediate for the synthesis of more complex molecules, where the methoxy-substituted phenyl ring and the reactive amine group offer versatile handles for further functionalization.
The most robust and widely adopted method for constructing the 5-aminopyrazole ring system is the reaction of a β-ketonitrile with hydrazine or its derivatives.[3][4] This strategy is advantageous due to the accessibility of the starting materials and the high efficiency of the cyclization step. Our protocol is therefore structured around this well-established synthetic pathway.
Synthetic Strategy and Mechanism
The synthesis is executed in two primary stages, beginning with the formation of a β-ketonitrile intermediate, which is then cyclized to yield the target aminopyrazole.
Stage 1: Claisen Condensation to form 3-(2-methoxyphenyl)-3-oxopropanenitrile. This step involves a crossed or mixed Claisen condensation.[5][6] The enolate of 2'-methoxyacetophenone, generated by a strong, non-nucleophilic base such as sodium hydride, acts as the nucleophile. It attacks an electrophilic cyanide source, typically a cyanate ester like ethyl cyanoformate. While other bases like sodium ethoxide can be used, sodium hydride often provides higher yields by driving the reaction to completion.[5] The reaction is a nucleophilic acyl substitution on the cyanate ester, ultimately forming the β-ketonitrile, 3-(2-methoxyphenyl)-3-oxopropanenitrile, also known as 2-methoxybenzoylacetonitrile.[5][7]
Stage 2: Cyclocondensation with Hydrazine. The synthesized β-ketonitrile possesses two key electrophilic centers: the ketone carbonyl carbon and the nitrile carbon. The reaction with hydrazine proceeds via a well-defined mechanism.[1][3] First, the more nucleophilic terminal nitrogen of hydrazine attacks the more electrophilic ketone carbonyl, forming a hydrazone intermediate. This is followed by an intramolecular nucleophilic attack from the second hydrazine nitrogen onto the nitrile carbon. This cyclization step, followed by tautomerization, yields the stable, aromatic 5-aminopyrazole ring.[1][2]
Overall Synthetic Pathway
Caption: Two-stage synthesis of this compound.
Detailed Experimental Protocols
PART A: Synthesis of 3-(2-methoxyphenyl)-3-oxopropanenitrile
Materials and Reagents
| Reagent/Material | Formula | M.W. ( g/mol ) | Quantity | Moles (mmol) | Supplier Ref. (Example) |
| 2'-Methoxyacetophenone | C₉H₁₀O₂ | 150.17 | 7.51 g (7.1 mL) | 50.0 | Sigma-Aldrich: 119491 |
| Sodium Hydride (60% in oil) | NaH | 24.00 | 2.40 g | 60.0 | Sigma-Aldrich: 452912 |
| Ethyl Cyanoformate | C₄H₅NO₂ | 99.09 | 5.45 g (5.5 mL) | 55.0 | Sigma-Aldrich: E27605 |
| Anhydrous Tetrahydrofuran (THF) | C₄H₈O | 72.11 | 150 mL | - | Sigma-Aldrich: 186562 |
| Diethyl Ether | (C₂H₅)₂O | 74.12 | As needed | - | Fisher Scientific: E138 |
| 1 M Hydrochloric Acid (HCl) | HCl | 36.46 | As needed | - | VWR: VW3205-7 |
| Saturated Sodium Bicarbonate | NaHCO₃ | 84.01 | As needed | - | Fisher Scientific: S233 |
| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 | As needed | - | Sigma-Aldrich: M7506 |
Protocol
-
Inert Atmosphere Setup: Assemble a 500 mL three-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser, a dropping funnel, and a nitrogen inlet. Flame-dry the glassware under vacuum and allow it to cool to room temperature under a positive pressure of nitrogen.
-
Reagent Preparation: Suspend sodium hydride (2.40 g, 60.0 mmol) in anhydrous THF (50 mL) in the reaction flask.
-
Substrate Addition: In the dropping funnel, prepare a solution of 2'-methoxyacetophenone (7.51 g, 50.0 mmol) and ethyl cyanoformate (5.45 g, 55.0 mmol) in anhydrous THF (100 mL).
-
Reaction Initiation: Cool the sodium hydride suspension to 0 °C using an ice bath. Add the solution from the dropping funnel dropwise to the stirred suspension over 60 minutes. Causality Note: Slow addition is crucial to control the exothermic reaction and hydrogen gas evolution.
-
Reaction Progression: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for an additional 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) (e.g., using a 3:1 hexanes:ethyl acetate eluent system).
-
Quenching: Once the reaction is complete, cool the flask back to 0 °C and cautiously quench the excess sodium hydride by the slow, dropwise addition of cold water (approx. 20 mL) until gas evolution ceases.
-
Acidification and Extraction: Acidify the aqueous mixture to a pH of ~3-4 with 1 M HCl. Transfer the mixture to a separatory funnel and extract the product with diethyl ether (3 x 75 mL).
-
Washing and Drying: Combine the organic layers and wash sequentially with water (50 mL) and saturated sodium bicarbonate solution (50 mL). Dry the organic phase over anhydrous magnesium sulfate.
-
Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure. The resulting crude solid, 3-(2-methoxyphenyl)-3-oxopropanenitrile[7], can be purified by recrystallization from an ethanol/water mixture or by column chromatography on silica gel.
PART B: Synthesis of this compound
Materials and Reagents
| Reagent/Material | Formula | M.W. ( g/mol ) | Quantity | Moles (mmol) | Supplier Ref. (Example) |
| 3-(2-methoxyphenyl)-3-oxopropanenitrile | C₁₀H₉NO₂ | 175.18 | 7.01 g | 40.0 | From Part A |
| Hydrazine Hydrate (~64% N₂H₄) | N₂H₄·H₂O | 50.06 | 2.50 g (2.4 mL) | 50.0 | Sigma-Aldrich: 309400 |
| Ethanol (95%) | C₂H₅OH | 46.07 | 100 mL | - | Fisher Scientific: A405 |
| Acetic Acid (Glacial) | CH₃COOH | 60.05 | 1-2 drops | - | Sigma-Aldrich: 320099 |
Protocol
-
Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3-(2-methoxyphenyl)-3-oxopropanenitrile (7.01 g, 40.0 mmol) and ethanol (100 mL).
-
Catalyst Addition: Add a catalytic amount of glacial acetic acid (1-2 drops). Causality Note: The acid catalyzes the initial formation of the hydrazone intermediate.
-
Hydrazine Addition: Add hydrazine hydrate (2.50 g, 50.0 mmol) to the stirred suspension.
-
Reflux: Heat the reaction mixture to reflux (approximately 80-85 °C) and maintain for 3-5 hours. Monitor the reaction's completion by TLC, observing the disappearance of the starting material spot.[8]
-
Isolation: Upon completion, cool the reaction mixture to room temperature and then place it in an ice bath for 30 minutes to facilitate precipitation.
-
Purification: Collect the precipitated white solid by vacuum filtration. Wash the solid with a small amount of cold ethanol to remove any soluble impurities.
-
Drying: Dry the product, this compound, under vacuum to yield the final compound. Further purification can be achieved by recrystallization from ethanol if necessary.[9]
Experimental Workflow and Safety
Workflow Diagram
Caption: Step-by-step experimental workflow for the synthesis.
Safety Precautions
All manipulations should be performed in a well-ventilated fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
-
Sodium Hydride (NaH): A flammable solid that reacts violently with water to produce flammable hydrogen gas. Handle exclusively under an inert atmosphere (nitrogen or argon). Use a mineral oil dispersion to reduce pyrophoricity.
-
Hydrazine Hydrate (N₂H₄·H₂O): Acutely toxic, a suspected carcinogen, and corrosive.[10] Avoid inhalation and skin contact. Work in a fume hood and wear appropriate gloves and eye protection.[11][12]
-
Solvents: Tetrahydrofuran (THF) and diethyl ether are highly flammable and can form explosive peroxides. Use from freshly opened containers or test for peroxides before use.
In case of exposure, consult the relevant Safety Data Sheet (SDS) immediately.[10][11] For skin or eye contact, flush with copious amounts of water for at least 15 minutes and seek medical attention.[12]
Characterization of Final Product
The identity and purity of the synthesized this compound (CAS: 909861-26-3) should be confirmed using standard analytical techniques.
-
Appearance: White to off-white solid.[9]
-
Molecular Formula: C₁₀H₁₁N₃O[10]
-
Molecular Weight: 189.21 g/mol [11]
-
Melting Point: 94–96 °C (literature value)[9]
-
¹H NMR: Expected signals would include aromatic protons, a methoxy singlet, a pyrazole C4-H singlet, and broad signals for the NH and NH₂ protons.
-
Mass Spectrometry (MS): The ESI-MS should show a prominent [M+H]⁺ ion at m/z ≈ 190.2.
References
- 1. Approaches towards the synthesis of 5-aminopyrazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. BJOC - Approaches towards the synthesis of 5-aminopyrazoles [beilstein-journals.org]
- 4. soc.chim.it [soc.chim.it]
- 5. Claisen Condensation [organic-chemistry.org]
- 6. Illustrated Glossary of Organic Chemistry - Claisen condensation; Claisen reaction; mixed Claisen condensation; crossed Claisen condensation [chem.ucla.edu]
- 7. scbt.com [scbt.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. capotchem.cn [capotchem.cn]
- 11. angenechemical.com [angenechemical.com]
- 12. fishersci.com [fishersci.com]
One-Pot Synthesis of Substituted 5-Aminopyrazoles: An Application Note and Protocol Guide
Introduction: The Enduring Significance of 5-Aminopyrazoles in Modern Drug Discovery
The 5-aminopyrazole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its remarkable versatility and presence in a multitude of biologically active compounds.[1][2] These five-membered nitrogen-containing heterocycles are integral components of therapeutics targeting a wide array of diseases, including cancer, inflammation, and infectious agents.[2][3] Their value extends beyond their intrinsic bioactivity; they are also crucial building blocks for the synthesis of more complex fused heterocyclic systems like pyrazolo[3,4-d]pyrimidines and pyrazolo[3,4-b]pyridines, which are themselves pharmacologically significant.[3][4]
The development of efficient and scalable synthetic routes to substituted 5-aminopyrazoles is, therefore, a critical endeavor for researchers in drug development. Traditional multi-step syntheses can be time-consuming, resource-intensive, and often generate significant chemical waste. In contrast, one-pot multicomponent reactions (MCRs) offer an elegant and environmentally benign alternative, enabling the construction of complex molecules from simple precursors in a single synthetic operation.[5][6] This approach minimizes purification steps, reduces solvent usage, and improves overall efficiency, aligning with the principles of green chemistry.[7]
This comprehensive guide provides detailed protocols and insights into the one-pot synthesis of substituted 5-aminopyrazoles, with a focus on methodologies that are robust, versatile, and readily adaptable in a research setting.
Reaction Mechanism: A Convergent Pathway to the Pyrazole Core
The most prevalent and versatile one-pot synthesis of 5-aminopyrazoles involves the condensation of a β-ketonitrile with a hydrazine derivative.[2][3] The reaction proceeds through a well-established mechanism involving two key steps:
-
Hydrazone Formation: The reaction initiates with the nucleophilic attack of the terminal nitrogen atom of the hydrazine onto the electrophilic carbonyl carbon of the β-ketonitrile. This is followed by dehydration to form a stable hydrazone intermediate.[3]
-
Intramolecular Cyclization: The second nitrogen atom of the hydrazine then acts as a nucleophile, attacking the carbon atom of the nitrile group. This intramolecular cyclization, often referred to as a Thorpe-Ziegler type reaction, results in the formation of the 5-aminopyrazole ring.[3]
This mechanistic pathway is highly efficient and allows for the introduction of a wide range of substituents at various positions of the pyrazole ring by simply varying the starting β-ketonitrile and hydrazine.
In a popular three-component variation, an aldehyde, malononitrile, and a hydrazine are reacted in a single pot. This reaction typically proceeds via an initial Knoevenagel condensation between the aldehyde and malononitrile to generate an α,β-unsaturated dinitrile intermediate. Subsequent Michael addition of the hydrazine, followed by intramolecular cyclization and tautomerization, affords the desired 5-aminopyrazole.[8]
Caption: Generalized reaction mechanism for the synthesis of 5-aminopyrazoles.
Materials and Methods
Reagents
-
Substituted Benzaldehydes (e.g., Benzaldehyde, 4-Chlorobenzaldehyde, 4-Methoxybenzaldehyde)
-
Malononitrile
-
Substituted Phenylhydrazines (e.g., Phenylhydrazine, 4-Methylphenylhydrazine)
-
β-Ketonitriles (e.g., Benzoylacetonitrile)
-
Solvents: Ethanol, Water, Dimethylformamide (DMF)
-
Catalysts (optional, method-dependent): 1,4-Diazabicyclo[2.2.2]octane (DABCO), Acetic Acid
-
Sodium Hydroxide (for pH adjustment and workup)
-
Hydrochloric Acid (for pH adjustment and workup)
-
Ethyl Acetate (for extraction)
-
Anhydrous Sodium Sulfate (for drying)
-
Silica Gel (for column chromatography)
Equipment
-
Round-bottom flasks
-
Magnetic stirrer with heating plate
-
Reflux condenser
-
Thermometer
-
Separatory funnel
-
Rotary evaporator
-
Thin Layer Chromatography (TLC) plates and chamber
-
UV lamp for TLC visualization
-
Glass funnels and filter paper
-
Chromatography column
-
Melting point apparatus
-
NMR spectrometer and IR spectrophotometer for product characterization
Experimental Protocols
Protocol 1: DABCO-Catalyzed Three-Component Synthesis of 5-Aminopyrazole-4-carbonitriles
This protocol is adapted from a green and efficient method utilizing the readily available and inexpensive catalyst, DABCO.[8] This procedure is notable for its mild reaction conditions and use of an environmentally friendly solvent system.
Step-by-Step Methodology:
-
Reaction Setup: In a 50 mL round-bottom flask, combine the substituted benzaldehyde (1 mmol), malononitrile (1 mmol), and phenylhydrazine (1 mmol).
-
Solvent and Catalyst Addition: Add 20 mL of a 1:1 (v/v) solution of ethanol and distilled water. To this suspension, add DABCO (0.1 mmol).
-
Reaction: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by TLC (eluent: ethyl acetate/hexane, 1:1). The reaction is typically complete within 1-2 hours.
-
Workup: Upon completion, pour the reaction mixture into 50 mL of ice-cold water. A solid precipitate will form.
-
Isolation and Purification: Collect the solid product by vacuum filtration and wash with cold water. The crude product can be further purified by recrystallization from ethanol to afford the pure 5-aminopyrazole-4-carbonitrile derivative.
-
Characterization: Confirm the structure of the synthesized compound using IR, ¹H NMR, ¹³C NMR, and mass spectrometry.
| Entry | Aldehyde (R) | Hydrazine (R') | Time (h) | Yield (%) |
| 1 | H | H | 1.5 | 95 |
| 2 | 4-Cl | H | 1.0 | 96 |
| 3 | 4-OCH₃ | H | 2.0 | 91 |
| 4 | H | 4-CH₃ | 1.5 | 93 |
Table 1: Representative yields for the DABCO-catalyzed synthesis of 5-aminopyrazole-4-carbonitriles.[8]
Protocol 2: Catalyst-Free Three-Component Synthesis in Green Media
This protocol offers an even simpler and more environmentally friendly approach by eliminating the need for a catalyst and utilizing a water-ethanol mixture as the solvent.[6]
Step-by-Step Methodology:
-
Reaction Setup: In a round-bottom flask, dissolve the aromatic aldehyde (1 mmol) and malononitrile (1 mmol) in 10 mL of ethanol.
-
Hydrazine Addition: To the stirred solution, add phenylhydrazine (1 mmol).
-
Reaction: Stir the reaction mixture at room temperature. The reaction progress can be monitored by TLC. Reaction times may vary depending on the substrates but are generally in the range of 2-6 hours.
-
Workup and Isolation: Upon completion, the solid product that precipitates from the reaction mixture is collected by filtration, washed with a small amount of cold ethanol, and dried under vacuum.
-
Purification: If necessary, the product can be recrystallized from ethanol.
-
Characterization: Characterize the final product by standard spectroscopic methods.
| Entry | Aldehyde (R) | Hydrazine (R') | Time (h) | Yield (%) |
| 1 | H | H | 3 | 92 |
| 2 | 4-NO₂ | H | 2 | 95 |
| 3 | 4-Br | H | 4 | 90 |
| 4 | H | 4-Cl | 3.5 | 91 |
Table 2: Representative yields for the catalyst-free synthesis of 5-aminopyrazole-4-carbonitriles in aqueous ethanol.[6]
Caption: Comparative workflow for the one-pot synthesis of 5-aminopyrazoles.
Trustworthiness and Self-Validation
The protocols described herein are designed to be self-validating. The progress of the reaction can be easily monitored by TLC, providing a clear indication of the consumption of starting materials and the formation of the product. The final products are typically crystalline solids with sharp melting points, which can be compared to literature values. Furthermore, comprehensive characterization by spectroscopic methods (IR, NMR, Mass Spectrometry) provides unambiguous confirmation of the desired molecular structure. The high yields and clean reaction profiles reported in the cited literature for a range of substrates attest to the robustness and reliability of these one-pot procedures.[8][6]
Conclusion
The one-pot synthesis of substituted 5-aminopyrazoles represents a significant advancement in synthetic organic chemistry, offering a powerful tool for researchers in drug discovery and development. The methodologies presented in this guide are not only efficient and high-yielding but also adhere to the principles of green chemistry. By providing detailed, field-proven protocols, this document aims to empower scientists to readily access this important class of heterocyclic compounds for their research endeavors.
References
- 1. researchgate.net [researchgate.net]
- 2. beilstein-journals.org [beilstein-journals.org]
- 3. Approaches towards the synthesis of 5-aminopyrazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Catalyst-free, one-pot, three-component synthesis of 5-amino-1,3-aryl-₁Η-pyrazole-4-carbonitriles in green media - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis of Novel Azo-Linked 5-Amino-Pyrazole-4-Carbonitrile Derivatives Using Tannic Acid–Functionalized Silica-Coated Fe3O4 Nanoparticles as a Novel, Green, and Magnetically Separable Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Application Notes & Protocols: Microwave-Assisted Synthesis of Pyrazole Derivatives
Introduction: Accelerating Discovery with Microwave-Assisted Synthesis
The pyrazole nucleus is a cornerstone of medicinal chemistry, forming the structural core of numerous FDA-approved pharmaceuticals, including the anti-inflammatory drug Celecoxib and several tyrosine kinase inhibitors used in oncology.[1][2] The five-membered heterocyclic ring, with its two adjacent nitrogen atoms, serves as a versatile scaffold for developing agents with a broad spectrum of biological activities, such as anticancer, anti-inflammatory, and antimicrobial properties.[1][3][4][5]
Traditionally, the synthesis of these vital compounds has relied on conventional heating methods, which often require long reaction times, harsh conditions, and can lead to the formation of unwanted byproducts.[6][7][8] In the quest for more efficient, rapid, and sustainable chemical processes, Microwave-Assisted Organic Synthesis (MAOS) has emerged as a transformative technology.[9][10][11] This guide provides an in-depth exploration of the principles and protocols for the microwave-assisted synthesis of pyrazole derivatives, designed for researchers and professionals in drug development. By leveraging microwave energy, reaction times can be dramatically reduced from hours to mere minutes, yields are often significantly improved, and the overall process aligns with the principles of green chemistry.[1][9][10][12]
The Science Behind Microwave-Enhanced Chemistry
Unlike conventional heating, which relies on the slow and inefficient transfer of thermal energy via conduction and convection, microwave heating is a result of the direct interaction of electromagnetic radiation with the molecules in the reaction mixture.[13] This energy transfer occurs primarily through two mechanisms:
-
Dipolar Polarization: Polar molecules, such as the solvents and reagents commonly used in pyrazole synthesis, possess a dipole moment. When subjected to the oscillating electric field of the microwaves, these molecules attempt to align themselves with the field.[13][14] This rapid, continuous reorientation creates molecular friction, which generates heat rapidly and uniformly throughout the bulk of the material.[13][14][15]
-
Ionic Conduction: If ions are present in the reaction mixture, they will migrate back and forth in the oscillating electric field.[14][15] Collisions caused by this migration lead to energy dissipation in the form of heat.[14]
This "in-core" volumetric heating is fundamentally different from the surface heating of a conventional oil bath, leading to an inverted temperature gradient and preventing the "wall effects" that can cause localized overheating and decomposition in traditional methods.[13] The energy from a microwave photon is too low to break chemical bonds directly, meaning the interaction is purely kinetic, accelerating reactions by efficiently reaching and maintaining the required activation energy.[15][16]
Key Advantages of Microwave-Assisted Synthesis:
-
Reaction Rate Acceleration: Drastically reduced reaction times, often from hours to minutes.[1][10][12]
-
Improved Yields and Purity: Efficient and uniform heating often leads to higher product yields and minimizes the formation of byproducts, simplifying purification.[1][11][12]
-
Enhanced Control and Reproducibility: Dedicated microwave reactors allow for precise control over temperature and pressure, ensuring reproducible results.[12]
-
Energy Efficiency: Microwaves heat only the reaction mixture and not the vessel, leading to significant energy savings.[9][12]
-
Green Chemistry: The potential for solvent-free reactions or reduced solvent use contributes to more sustainable laboratory practices.[8][9][16]
Core Synthetic Strategies for Pyrazole Formation
The versatility of the pyrazole scaffold is matched by the variety of synthetic routes to its formation. Microwave irradiation has proven highly effective for the most fundamental and widely used of these methods.
Cyclocondensation of 1,3-Dicarbonyl Compounds with Hydrazines (Knorr Pyrazole Synthesis)
This is a classic and highly reliable method for constructing the pyrazole ring.[17][18] A 1,3-dicarbonyl compound (e.g., acetylacetone, ethyl acetoacetate) reacts with a hydrazine derivative in the presence of a catalyst. The reaction proceeds through the formation of an imine, followed by an intramolecular cyclization and dehydration to yield the aromatic pyrazole ring.[18][19] Microwave irradiation dramatically accelerates this process, often in the presence of a catalytic amount of acid.
Cyclocondensation of α,β-Unsaturated Carbonyls (Chalcones) with Hydrazines
Another prevalent strategy involves the reaction of α,β-unsaturated aldehydes or ketones (commonly known as chalcones) with hydrazines.[7] This reaction typically proceeds via a Michael addition of the hydrazine to the carbon-carbon double bond, followed by cyclization and dehydration. Acetic acid is a common catalyst and solvent for this transformation under microwave conditions.[2]
Data Presentation: Microwave vs. Conventional Synthesis
The quantitative advantages of microwave-assisted synthesis are clearly demonstrated when compared directly with conventional heating methods.
| Product Type | Method | Temperature (°C) | Time | Yield (%) | Reference |
| Phenyl-1H-pyrazoles | Microwave-Assisted | 60 | 5 min | 91-98 | [1] |
| Conventional Heating | 75 | 2 hours | 73-90 | [1] | |
| Quinolin-2(1H)-one-based pyrazoles | Microwave-Assisted | 120 | 7-10 min | 68-86 | [2] |
| Conventional Heating | 120 | 6-8 hours | N/A | [2] | |
| 5-Trifluoromethyl-4,5-dihydro-1H-pyrazoles | Microwave-Assisted | 70 | 4 min | 82-96 | [7] |
| Conventional Heating | N/A | 1-5 hours | 72-88 | [7] | |
| 4-Arylidenepyrazolones (One-Pot) | Microwave-Assisted | N/A (420 W) | 10 min | 51-98 | [20] |
| Conventional Heating (Two-Step) | N/A | Several hours | Lower | [20] |
Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for the synthesis of pyrazole derivatives using a dedicated microwave reactor.
Protocol 1: Synthesis of 3,5-Dimethyl-1-phenyl-1H-pyrazole from a 1,3-Dicarbonyl
Principle: This protocol details the Knorr pyrazole synthesis via the acid-catalyzed cyclocondensation of acetylacetone (a 1,3-dicarbonyl) and phenylhydrazine under microwave irradiation.
Materials and Reagents:
-
Acetylacetone (1.0 mmol, ~0.10 mL)
-
Phenylhydrazine (1.0 mmol, ~0.10 mL)
-
Ethanol (3 mL)
-
Glacial Acetic Acid (catalytic, ~1-2 drops)
-
Microwave reactor vials (10 mL) with stir bars
-
Ice water bath
-
Ethyl acetate
-
Saturated sodium bicarbonate solution
Equipment:
-
Dedicated single-mode microwave reactor with temperature and pressure sensors.
Procedure:
-
Place a magnetic stir bar into a 10 mL microwave reactor vial.
-
To the vial, add acetylacetone (1.0 mmol), phenylhydrazine (1.0 mmol), and ethanol (3 mL).
-
Add a catalytic amount of glacial acetic acid (1-2 drops) to the mixture.
-
Securely seal the vial with a cap.
-
Place the vial inside the microwave reactor cavity.
-
Set the reaction parameters: irradiate at 120°C (ramp time: 2 min, hold time: 5 min) with a maximum power of 300 W.
-
Monitor the reaction progress by thin-layer chromatography (TLC) if desired.
-
After the irradiation is complete, cool the vial to room temperature using a compressed air stream.
-
Pour the reaction mixture into a beaker containing crushed ice (~20 g).
-
Extract the product with ethyl acetate (3 x 15 mL).
-
Combine the organic layers and wash with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the product by recrystallization from a suitable solvent (e.g., ethanol/water) to yield pure 3,5-dimethyl-1-phenyl-1H-pyrazole.
Protocol 2: Synthesis of a Tri-substituted Pyrazole from a Chalcone
Principle: This protocol describes the synthesis of a pyrazole derivative from a chalcone (an α,β-unsaturated ketone) and hydrazine hydrate, catalyzed by acetic acid under microwave irradiation.
Materials and Reagents:
-
Chalcone derivative (e.g., 1,3-diphenylprop-2-en-1-one) (1.0 mmol)
-
Hydrazine hydrate (1.2 mmol)
-
Glacial Acetic Acid (3 mL)
-
Microwave reactor vials (10 mL) with stir bars
-
Ice water
Equipment:
-
Dedicated single-mode microwave reactor.
Procedure:
-
In a 10 mL microwave reactor vial equipped with a stir bar, combine the chalcone derivative (1.0 mmol) and hydrazine hydrate (1.2 mmol).
-
Add glacial acetic acid (3 mL) to serve as both the solvent and catalyst.[1]
-
Seal the vial and place it in the microwave reactor.
-
Irradiate the mixture at 120°C for 7-10 minutes.[2]
-
After completion, allow the vial to cool to room temperature.
-
Carefully pour the reaction mixture into a beaker of ice-cold water (~50 mL) while stirring.
-
Collect the precipitate that forms by vacuum filtration.
-
Wash the solid product thoroughly with cold water to remove any residual acetic acid.
-
Dry the solid and recrystallize from ethanol to afford the pure pyrazole derivative.[1]
Protocol 3: One-Pot, Three-Component Synthesis of 4-Arylidenepyrazolones
Principle: This advanced protocol demonstrates a highly efficient, solvent-free, one-pot synthesis of 4-arylidenepyrazolone derivatives from an aldehyde, a hydrazine, and a β-ketoester under microwave irradiation.[20]
Materials and Reagents:
-
Aromatic aldehyde (e.g., 4-chlorobenzaldehyde) (0.3 mmol)
-
Hydrazine derivative (e.g., phenylhydrazine) (0.3 mmol)
-
β-ketoester (e.g., ethyl acetoacetate) (0.45 mmol)
-
Ethyl acetate
Equipment:
-
Domestic or dedicated microwave oven (parameters may need optimization).
Procedure:
-
In a 50 mL flask or a large microwave-safe vessel, combine the aromatic aldehyde (0.3 mmol), hydrazine derivative (0.3 mmol), and β-ketoester (0.45 mmol).
-
Mix the reagents thoroughly. No solvent is required.
-
Place the unsealed vessel in the center of the microwave oven.
-
Irradiate at a moderate power setting (e.g., 420 W) for 10 minutes.[20] Monitor carefully for any signs of charring.
-
After irradiation, allow the vessel to cool to room temperature.
-
Triturate the resulting solid with a small amount of ethyl acetate.
-
Collect the solid product by suction filtration and wash with cold ethyl acetate to yield the 4-arylidenepyrazolone derivative.[20]
Visualization of Workflows and Mechanisms
General Workflow for Microwave-Assisted Pyrazole Synthesis
Caption: General workflow for microwave-assisted pyrazole synthesis.
Simplified Mechanism of Knorr Pyrazole Synthesis
Caption: Simplified mechanism of Knorr pyrazole synthesis.
Conclusion and Future Outlook
Microwave-assisted synthesis has unequivocally established itself as a superior alternative to conventional methods for the preparation of pyrazole derivatives.[3][8] The technology offers unparalleled speed, efficiency, and control, enabling chemists to accelerate the discovery and development of new pharmacologically active agents.[1][2] As the field moves towards more sustainable and atom-economical processes, the adoption of microwave-assisted techniques, particularly for one-pot and multi-component reactions, will continue to grow, solidifying its role as an indispensable tool in modern medicinal chemistry.[20][21]
References
- 1. benchchem.com [benchchem.com]
- 2. Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques - RSC Advances (RSC Publishing) DOI:10.1039/D4RA08866B [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. benthamdirect.com [benthamdirect.com]
- 5. eurekaselect.com [eurekaselect.com]
- 6. Microwave-assisted multi-component green synthesis of bioactive pyrazol-5-ol and its derivatives using graphene oxide as a recyclable catalyst: a route to EGFR inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. dergipark.org.tr [dergipark.org.tr]
- 8. European Journal of Life Sciences » Submission » Microwave-assisted synthesis of pyrazoles - a mini-review [dergipark.org.tr]
- 9. Microwaves in Organic Synthetic Chemistry- A Greener Approach to Environmental Protection: An Overview [ajgreenchem.com]
- 10. Microwave-Assisted Synthesis: 10x Faster Organic Reactions [eureka.patsnap.com]
- 11. Microwave assisted green organic synthesis [wisdomlib.org]
- 12. ajchem-a.com [ajchem-a.com]
- 13. Microwave-assisted synthesis | Anton Paar Wiki [wiki.anton-paar.com]
- 14. Microwave chemistry - Wikipedia [en.wikipedia.org]
- 15. ijper.org [ijper.org]
- 16. ajrconline.org [ajrconline.org]
- 17. mdpi.com [mdpi.com]
- 18. name-reaction.com [name-reaction.com]
- 19. jk-sci.com [jk-sci.com]
- 20. Microwave-Assisted One-Pot Synthesis of Pyrazolone Derivatives under Solvent-Free Conditions [mdpi.com]
- 21. gsconlinepress.com [gsconlinepress.com]
Application Notes and Protocols for the In Vitro Evaluation of 3-(2-methoxyphenyl)-1H-pyrazol-5-amine
Introduction: Unveiling the Therapeutic Potential of a Novel Pyrazole Derivative
The pyrazole nucleus is a cornerstone in medicinal chemistry, forming the structural basis of numerous approved drugs with a wide spectrum of biological activities.[1][2] These five-membered heterocyclic scaffolds are recognized as "privileged structures" due to their metabolic stability and capacity to interact with a diverse range of biological targets.[1][3] Compounds incorporating the pyrazole moiety have demonstrated efficacy as anti-inflammatory, anticancer, antidiabetic, and antimicrobial agents.[4][5] The subject of this guide, 3-(2-methoxyphenyl)-1H-pyrazol-5-amine, is a novel pyrazole derivative with potential therapeutic applications stemming from the established pharmacology of its structural class.
The strategic incorporation of a methoxyphenyl group and a primary amine suggests potential interactions with various enzymatic pockets and cellular receptors. This document provides a comprehensive suite of in vitro testing protocols designed to elucidate the biological activity profile of this compound. The proposed experimental workflow is intended for researchers, scientists, and drug development professionals seeking to characterize this compound's mechanism of action and therapeutic potential.
Proposed Investigational Workflow
Our tiered approach begins with broad phenotypic screening to identify general bioactivity, followed by more specific assays to pinpoint molecular targets and delineate the mechanism of action.
Caption: Tiered investigational workflow for this compound.
Part 1: Foundational Phenotypic Screening
The initial phase of in vitro testing aims to establish the foundational biological activity of this compound. We will begin with broad-spectrum assays to assess its impact on cell viability and its potential antioxidant properties, two common characteristics of bioactive pyrazole compounds.[6]
Cell Viability and Proliferation Assays
Rationale: Many pyrazole derivatives exhibit cytotoxic effects against cancer cell lines.[3][7] Therefore, a primary step is to determine the compound's effect on cell viability across a panel of human cancer cell lines. This will establish a concentration-dependent response and guide dose selection for subsequent mechanistic studies.
Protocol: MTT Assay for Cell Viability
-
Cell Culture:
-
Culture selected human cancer cell lines (e.g., MCF-7 [breast], HCT-116 [colon], A549 [lung]) in appropriate media supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Maintain cells in a humidified incubator at 37°C with 5% CO₂.
-
-
Assay Procedure:
-
Seed cells into 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Prepare a stock solution of this compound in dimethyl sulfoxide (DMSO).
-
Perform serial dilutions of the compound in culture media to achieve a range of final concentrations (e.g., 0.1 µM to 100 µM). The final DMSO concentration should not exceed 0.5%.
-
Replace the culture medium in each well with the medium containing the test compound or vehicle control (DMSO).
-
Incubate the plates for 48-72 hours.
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Plot the percentage of viability against the compound concentration and determine the half-maximal inhibitory concentration (IC₅₀) using non-linear regression analysis.
-
Data Presentation:
| Cell Line | IC₅₀ (µM) after 48h | IC₅₀ (µM) after 72h |
| MCF-7 | Experimental Data | Experimental Data |
| HCT-116 | Experimental Data | Experimental Data |
| A549 | Experimental Data | Experimental Data |
Antioxidant Capacity Assessment
Rationale: Oxidative stress is implicated in numerous diseases, and many heterocyclic compounds, including pyrazoles, exhibit antioxidant properties.[4][6] Evaluating the antioxidant potential of this compound can provide insights into a potential mechanism of action.
Protocol: DPPH Radical Scavenging Assay
-
Reagent Preparation:
-
Prepare a 0.1 mM solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol.
-
Prepare a series of concentrations of this compound and a positive control (e.g., ascorbic acid) in methanol.
-
-
Assay Procedure:
-
In a 96-well plate, add 100 µL of the DPPH solution to 100 µL of each compound concentration or control.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm.
-
-
Data Analysis:
-
Calculate the percentage of DPPH scavenging activity.
-
Determine the IC₅₀ value, representing the concentration of the compound required to scavenge 50% of the DPPH radicals.
-
Part 2: Target Deconvolution and Mechanistic Elucidation
Based on the initial phenotypic screening results, the next phase focuses on identifying specific molecular targets and pathways through which this compound exerts its effects. The pyrazole scaffold is a known inhibitor of various kinases and other enzymes.[1][8]
Kinase Inhibition Profiling
Rationale: Pyrazole derivatives are prominent in the development of kinase inhibitors for oncology and other indications.[8][9] Profiling the compound against a panel of cancer-related kinases can identify specific targets.
Caption: General workflow for in vitro kinase inhibition assay.
Protocol: In Vitro Kinase Inhibition Assay (e.g., ADP-Glo™ Kinase Assay)
-
Assay Setup:
-
Utilize a commercial kinase profiling service or perform in-house assays using recombinant kinases (e.g., EGFR, VEGFR-2, PIM kinases, CSNK2A, which are known targets of pyrazole derivatives).[8][10]
-
Prepare a reaction mixture containing the specific kinase, its substrate, and ATP in a kinase buffer.
-
-
Compound Addition:
-
Add varying concentrations of this compound to the reaction mixture. Include a known inhibitor as a positive control.
-
-
Kinase Reaction and Detection:
-
Initiate the kinase reaction by adding ATP and incubate at 30°C for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure the amount of ADP produced using a detection reagent like ADP-Glo™. This involves a luciferase-based reaction that generates a luminescent signal proportional to the ADP concentration.
-
-
Data Analysis:
-
Calculate the percentage of kinase inhibition for each compound concentration relative to the no-compound control.
-
Determine the IC₅₀ value for each inhibited kinase.
-
Data Presentation:
| Kinase Target | IC₅₀ (µM) |
| EGFR | Exp. Data |
| VEGFR-2 | Exp. Data |
| PIM1 | Exp. Data |
| PIM3 | Exp. Data |
| CSNK2A | Exp. Data |
Cyclooxygenase (COX) Enzyme Inhibition Assay
Rationale: Several pyrazole-containing drugs, such as celecoxib, are selective COX-2 inhibitors used as anti-inflammatory agents.[5] Assessing the inhibitory activity of this compound against COX-1 and COX-2 can reveal its potential as an anti-inflammatory agent.
Protocol: COX Inhibitor Screening Assay
-
Assay Principle:
-
Use a commercial colorimetric or fluorescent COX inhibitor screening kit. These assays typically measure the peroxidase activity of COX enzymes.
-
The peroxidase activity is assayed by monitoring the appearance of oxidized N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD) at 590 nm.
-
-
Procedure:
-
Prepare reaction mixtures containing either ovine COX-1 or human recombinant COX-2, heme, and arachidonic acid in the provided buffer.
-
Add various concentrations of this compound or a known COX inhibitor (e.g., celecoxib for COX-2, SC-560 for COX-1).
-
Initiate the reaction and measure the absorbance or fluorescence at regular intervals using a plate reader.
-
-
Data Analysis:
-
Calculate the rate of reaction for each concentration.
-
Determine the IC₅₀ values for both COX-1 and COX-2 inhibition.
-
Calculate the COX-2 selectivity index (IC₅₀ COX-1 / IC₅₀ COX-2).
-
Part 3: Cellular Mechanism of Action
Following target identification, the final tier of in vitro testing investigates the downstream cellular consequences of target engagement.
Western Blot Analysis of Downstream Signaling
Rationale: If kinase inhibition is observed, it is crucial to confirm the on-target effect in a cellular context. Western blotting can be used to measure the phosphorylation status of downstream substrates of the inhibited kinase. For example, if the compound inhibits EGFR, a reduction in phosphorylated ERK (p-ERK) would be expected.
Protocol: Western Blot for Phosphorylated Kinase Substrates
-
Cell Treatment and Lysis:
-
Treat the relevant cell line with this compound at concentrations around its IC₅₀ for a short duration (e.g., 1-4 hours).
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.
-
-
SDS-PAGE and Immunoblotting:
-
Separate equal amounts of protein on an SDS-PAGE gel and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in TBST.
-
Incubate the membrane with primary antibodies against the phosphorylated and total forms of the target protein (e.g., anti-p-ERK and anti-total-ERK).
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
-
Analysis:
-
Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.
-
Apoptosis and Cell Cycle Analysis
Rationale: If the compound exhibits significant anti-proliferative activity, it is important to determine whether this is due to cell cycle arrest or the induction of apoptosis.[9]
Protocol: Flow Cytometry for Cell Cycle and Apoptosis
-
Cell Preparation:
-
Treat cells with the test compound at its IC₅₀ and 2x IC₅₀ for 24-48 hours.
-
For cell cycle analysis, harvest and fix the cells in cold 70% ethanol. Stain with a solution containing propidium iodide (PI) and RNase A.
-
For apoptosis analysis (Annexin V/PI staining), harvest the cells and resuspend them in Annexin V binding buffer. Add FITC-conjugated Annexin V and PI.
-
-
Flow Cytometry:
-
Analyze the stained cells using a flow cytometer.
-
For cell cycle, quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
-
For apoptosis, quantify the percentage of early apoptotic (Annexin V-positive, PI-negative), late apoptotic (Annexin V-positive, PI-positive), and necrotic (Annexin V-negative, PI-positive) cells.
-
Conclusion and Future Directions
The protocols outlined in this guide provide a robust framework for the initial in vitro characterization of this compound. The data generated from these experiments will be instrumental in defining its biological activity, identifying its molecular targets, and elucidating its mechanism of action. Positive findings from this comprehensive in vitro evaluation will provide a strong rationale for advancing this promising compound into further preclinical development, including in vivo efficacy and safety studies.
References
- 1. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Frontiers | Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations [frontiersin.org]
- 4. Synthesis, structural characterizations, in vitro biological evaluation and computational investigations of pyrazole derivatives as potential antidiabetic and antioxidant agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Inside the Mechanism of Action of Three Pyrazole Derivatives in Human Platelets and Endothelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and in Vitro Screening of Phenylbipyridinylpyrazole Derivatives as Potential Antiproliferative Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. The Potential Targets and Mechanisms of a Carbazole and Pyrazole Containing Anticancer Compound - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Identification of 4-(6-((2-methoxyphenyl)amino)pyrazin-2-yl)benzoic acids as CSNK2A inhibitors with antiviral activity and improved selectivity over PIM3 - PMC [pmc.ncbi.nlm.nih.gov]
Cell viability assays for pyrazole-based compounds
An Application Guide to Cell Viability and Apoptosis Assays for Pyrazole-Based Compounds
Authored by: A Senior Application Scientist
Introduction: The Rise of Pyrazoles and the Need for Robust Viability Assessment
Pyrazole derivatives represent a significant class of heterocyclic compounds that have garnered immense attention in medicinal chemistry and drug discovery.[1][2] Their versatile five-membered ring structure serves as a scaffold for developing novel therapeutic agents with a wide range of biological activities, most notably as potent anticancer agents.[3] Many pyrazole-based compounds exert their effects by targeting key cellular machinery involved in cell proliferation and survival, such as Cyclin-Dependent Kinases (CDKs), tubulin, and various signaling pathways that regulate apoptosis (programmed cell death).[1][4][5][6][7]
Given that the primary goal of cancer therapy is to eliminate malignant cells, accurately quantifying the cytotoxic and cytostatic effects of these novel pyrazole compounds is a foundational step in preclinical evaluation.[8] Cell viability assays are therefore indispensable tools, providing critical data on a compound's efficacy and mechanism of action. However, a simple viability readout often doesn't tell the whole story. It may not distinguish between a compound that merely stops cell growth (cytostatic) and one that actively induces cell death (cytotoxic).
This application note serves as a technical guide for researchers, scientists, and drug development professionals. It moves beyond simple protocol recitation to explain the causality behind experimental choices, providing robust, self-validating protocols for assessing the impact of pyrazole-based compounds on cancer cells. We will cover initial screening using metabolic assays and delve into mechanistic validation with apoptosis-specific assays.
Strategic Assay Selection: From Broad Cytotoxicity to Mechanistic Insight
The selection of an appropriate cell viability assay is contingent on the research question. The experimental journey typically begins with broad screening to identify active compounds and determine their potency, followed by more focused assays to elucidate the mechanism of cell death.
References
- 1. hilarispublisher.com [hilarispublisher.com]
- 2. encyclopedia.pub [encyclopedia.pub]
- 3. ijpsjournal.com [ijpsjournal.com]
- 4. benchchem.com [benchchem.com]
- 5. Pyrazole Derivatives Induce Apoptosis via ROS Generation in the Triple Negative Breast Cancer Cells, MDA-MB-468 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A Novel Pyrazole Exhibits Potent Anticancer Cytotoxicity via Apoptosis, Cell Cycle Arrest, and the Inhibition of Tubulin Polymerization in Triple-Negative Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Apoptosis assays for quantifying the bioactivity of anticancer drug products - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: A Guide to Kinase Inhibition Assays for Pyrazole Derivatives
Introduction: The Significance of Kinase Inhibition and the Rise of Pyrazole Derivatives
Protein kinases are fundamental regulators of a vast array of cellular processes, including growth, differentiation, metabolism, and signal transduction.[1] Their dysregulation is a hallmark of numerous diseases, most notably cancer, making them a prime target for therapeutic intervention.[2] The development of small molecule kinase inhibitors has revolutionized targeted therapy, and among the most successful scaffolds is the pyrazole ring.[3][4] Pyrazole-based compounds have demonstrated remarkable efficacy as ATP-competitive inhibitors, targeting a wide range of kinases with high potency and selectivity.[5][6]
This guide provides a comprehensive, field-proven protocol for determining the inhibitory potential of novel pyrazole derivatives against a target kinase. We will delve into the causality behind experimental choices, ensuring a robust and reproducible workflow from initial setup to data interpretation.
Principle of the Luminescent Kinase Assay
To evaluate the inhibitory activity of pyrazole compounds, we will utilize a luminescent-based kinase assay. These assays are industry-standard for high-throughput screening (HTS) due to their simplicity, sensitivity, and scalability.[7] The core principle revolves around quantifying the activity of a kinase by measuring the amount of ATP consumed or ADP produced during the phosphorylation reaction.[1][8]
There are two primary approaches:
-
ATP Depletion (e.g., Kinase-Glo®): In this format, the luminescent signal is inversely proportional to kinase activity.[1][9] As the kinase phosphorylates its substrate, ATP is consumed. A luciferase-based reagent is then added, which generates light in the presence of the remaining ATP.[9] Thus, a potent inhibitor will result in less ATP consumption and a higher luminescent signal.[10]
-
ADP Production (e.g., ADP-Glo™): This method directly measures the product of the kinase reaction, ADP.[1][11] The luminescent signal is directly proportional to kinase activity.[8] The assay is performed in two steps: first, a reagent is added to terminate the kinase reaction and deplete any remaining ATP.[12] A second reagent then converts the generated ADP back to ATP, which is subsequently quantified using a luciferase-luciferin reaction.[11][12] This approach is often more sensitive, especially at low substrate conversion rates.[1][8]
For this protocol, we will focus on the ADP-Glo™ Kinase Assay due to its high sensitivity and direct correlation between signal and kinase activity.[11][13]
Experimental Workflow: A Visual Guide
The following diagram outlines the key stages of the kinase inhibition assay, from initial setup to data analysis.
Caption: Workflow for the pyrazole kinase inhibition assay.
Detailed Protocol: ADP-Glo™ Kinase Assay
This protocol is designed for a 384-well plate format, ideal for screening multiple compounds and concentrations.[14]
Materials and Reagents
-
Purified Kinase of Interest
-
Kinase Substrate (peptide or protein)
-
Pyrazole Derivative Stock Solutions (e.g., 10 mM in DMSO)
-
ADP-Glo™ Kinase Assay Kit (Promega, Cat. No. V9101 or similar)[11]
-
Kinase Reaction Buffer (specific to the kinase, typically contains a buffer like HEPES, MgCl₂, a reducing agent like DTT, and a surfactant like Brij-35)
-
384-well white, flat-bottom assay plates (low volume)
-
Multichannel pipettes or automated liquid handler
-
Plate reader with luminescence detection capabilities
Step-by-Step Methodology
1. Reagent Preparation:
-
Kinase Dilution: Prepare a working solution of the kinase in 1X kinase reaction buffer. The optimal concentration should be determined empirically to ensure the reaction is in the linear range (typically 10-20% ATP consumption).[15]
-
Substrate Dilution: Prepare a working solution of the substrate in 1X kinase reaction buffer.
-
ATP Solution: Prepare a working solution of ATP in 1X kinase reaction buffer. The concentration should ideally be at the Km(ATP) of the kinase to accurately determine the potency of ATP-competitive inhibitors.[16][17]
-
Pyrazole Compound Dilution Series: Perform a serial dilution of the pyrazole stock solution in 1X kinase reaction buffer containing a constant percentage of DMSO (e.g., 1%) to create a range of concentrations for IC₅₀ determination.
2. Kinase Reaction:
-
Add 2.5 µL of the pyrazole compound dilution or vehicle control (buffer with DMSO) to the appropriate wells of the 384-well plate.
-
Add 2.5 µL of the kinase-substrate mixture to each well.
-
Pre-incubate the plate at room temperature for 15-30 minutes. This step allows the inhibitor to bind to the kinase before the reaction is initiated.
-
Initiate the kinase reaction by adding 5 µL of the ATP solution to each well.
-
Incubate the plate at room temperature for the optimized reaction time (e.g., 60 minutes).
3. Signal Detection:
-
Add 10 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP.[14]
-
Add 20 µL of Kinase Detection Reagent to each well. This will convert the ADP to ATP and introduce the luciferase/luciferin for the detection reaction.[14]
-
Incubate at room temperature for 30-60 minutes to allow the luminescent signal to stabilize.[14]
-
Measure the luminescence using a plate reader.
Data Analysis and Interpretation
1. Normalization of Data:
-
Positive Control (0% Inhibition): Kinase reaction with vehicle (DMSO) instead of inhibitor. This represents the maximum kinase activity.
-
Negative Control (100% Inhibition): Kinase reaction without the kinase or with a known potent inhibitor. This represents the background signal.
-
Calculate the percent inhibition for each pyrazole compound concentration using the following formula:
% Inhibition = 100 * (1 - (Signal_Inhibitor - Signal_Negative) / (Signal_Positive - Signal_Negative))
2. IC₅₀ Determination:
The half-maximal inhibitory concentration (IC₅₀) is the concentration of an inhibitor at which the response is reduced by half.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration.
-
Fit the data using a non-linear regression model (e.g., sigmoidal dose-response with variable slope) to determine the IC₅₀ value.[18][19]
3. Assay Quality Control: The Z'-Factor
The Z'-factor is a statistical parameter used to evaluate the quality of a high-throughput screening assay.[20][21] It reflects the separation between the positive and negative controls.
-
Calculation:
Z' = 1 - (3 * (SD_Positive + SD_Negative)) / |Mean_Positive - Mean_Negative|
Where SD is the standard deviation.
-
Interpretation: [21]
-
Z' > 0.5: Excellent assay
-
0 < Z' ≤ 0.5: Good assay
-
Z' < 0: Poor assay, controls overlap
-
A Z'-factor above 0.5 is highly recommended to ensure the reliability of the screening data.[20]
Example Data Presentation
The following table illustrates how to present the quantitative data for a series of hypothetical pyrazole derivatives targeting the B-Raf kinase.
| Compound ID | Target Kinase | IC₅₀ (nM) | Z'-Factor |
| PZD-001 | B-Raf (V600E) | 15.2 | 0.85 |
| PZD-002 | B-Raf (V600E) | 28.7 | 0.82 |
| PZD-003 | B-Raf (V600E) | 150.4 | 0.88 |
| Staurosporine | B-Raf (V600E) | 5.8 | 0.91 |
Mechanistic Insights: Pyrazole Inhibitors and Signaling Pathways
Many pyrazole derivatives function as ATP-competitive inhibitors, binding to the ATP pocket of the kinase's active site.[5][6] Understanding the signaling pathway in which the target kinase operates is crucial for interpreting the downstream cellular effects of the inhibitor.
For instance, the B-Raf kinase is a key component of the MAPK/ERK signaling pathway, which is frequently mutated in cancer.[22][23]
Caption: Inhibition of the B-Raf signaling pathway.
This diagram illustrates how a pyrazole inhibitor targeting B-Raf can block the downstream signaling cascade, ultimately inhibiting cell proliferation and survival. Similar diagrams can be constructed for other pathways targeted by pyrazole derivatives, such as the JAK/STAT or VEGFR signaling pathways.[2][24]
Conclusion
This application note provides a robust and detailed framework for the in vitro evaluation of pyrazole-based kinase inhibitors. By understanding the principles behind the assay, adhering to a meticulous protocol, and applying rigorous data analysis, researchers can confidently and accurately determine the potency of their compounds. This information is a critical first step in the drug discovery pipeline, paving the way for the development of novel and effective targeted therapies.
References
- 1. bpsbioscience.com [bpsbioscience.com]
- 2. benchchem.com [benchchem.com]
- 3. Recent Advances in Pyrazole-based Protein Kinase Inhibitors as Emerging Therapeutic Targets - Cetin - Combinatorial Chemistry & High Throughput Screening [journals.eco-vector.com]
- 4. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies [mdpi.com]
- 7. Kinase-Glo® Luminescent Kinase Assays [worldwide.promega.com]
- 8. Comparison of Bioluminescent Kinase Assays Using Substrate Depletion and Product Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. promega.com [promega.com]
- 10. bmglabtech.com [bmglabtech.com]
- 11. ADP-Glo™ Kinase Assay Protocol [promega.com]
- 12. promega.com [promega.com]
- 13. bmglabtech.com [bmglabtech.com]
- 14. promega.com [promega.com]
- 15. tools.thermofisher.com [tools.thermofisher.com]
- 16. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]
- 17. application.wiley-vch.de [application.wiley-vch.de]
- 18. azurebiosystems.com [azurebiosystems.com]
- 19. Determination of half-maximal inhibitory concentration using biosensor-based protein interaction analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Z-factors – BIT 479/579 High-throughput Discovery [htds.wordpress.ncsu.edu]
- 21. Calculating a Z-factor to assess the quality of a screening assay. - FAQ 1153 - GraphPad [graphpad.com]
- 22. researchgate.net [researchgate.net]
- 23. BRAF (gene) - Wikipedia [en.wikipedia.org]
- 24. researchgate.net [researchgate.net]
Application Notes and Protocols for Anticancer Research Using 3-(2-methoxyphenyl)-1H-pyrazol-5-amine
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on utilizing 3-(2-methoxyphenyl)-1H-pyrazol-5-amine in anticancer research. This document offers a framework for investigating the potential of this pyrazole derivative as a novel therapeutic agent, from initial in vitro screening to in vivo model validation.
Introduction: The Rationale for Investigating Pyrazole Derivatives in Oncology
Pyrazole derivatives are a class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their diverse pharmacological activities.[1][2] Their unique five-membered ring structure, containing two adjacent nitrogen atoms, serves as a versatile scaffold for the development of targeted therapeutic agents.[1][3] In the realm of oncology, numerous pyrazole-based compounds have been synthesized and evaluated for their potential to combat various cancers, demonstrating mechanisms of action that include the inhibition of critical cellular processes like cell division and signaling pathways.[1][4]
The subject of this guide, this compound, possesses structural features that suggest its potential as an anticancer agent. The pyrazole core is a known pharmacophore in many anticancer drugs, and the substituted phenyl ring can influence the compound's binding affinity and selectivity for specific biological targets.[2][5] The amine group at the 5-position of the pyrazole ring offers a potential site for further chemical modification to optimize its pharmacological properties.[6]
This document will provide detailed protocols for a systematic investigation of the anticancer properties of this compound, starting with fundamental in vitro assays to assess its impact on cancer cell viability, proliferation, and mode of cell death. Subsequently, it will cover methods to elucidate its potential mechanism of action through cell cycle analysis and protein expression studies. Finally, it will outline a protocol for an in vivo xenograft model to evaluate its therapeutic efficacy in a preclinical setting.
Part 1: In Vitro Evaluation of Anticancer Activity
The initial phase of assessing a novel compound's anticancer potential involves a series of in vitro assays to determine its cytotoxic and cytostatic effects on cancer cell lines. These experiments are crucial for establishing a foundational understanding of the compound's biological activity and for guiding further investigation.[7][8]
Cell Viability and Cytotoxicity Assessment: The MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to measure cellular metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity. Metabolically active cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow MTT tetrazolium salt to purple formazan crystals.[9] The intensity of the purple color is directly proportional to the number of viable cells.
Protocol: MTT Cell Viability Assay [9][10][11]
-
Cell Seeding:
-
Culture selected cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) in appropriate growth medium.
-
Trypsinize and count the cells.
-
Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium.
-
Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Perform serial dilutions of the compound in culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM).
-
Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the compound. Include a vehicle control (medium with the same concentration of DMSO used for the highest compound concentration) and a no-treatment control.
-
Incubate the plate for 24, 48, and 72 hours.
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[11]
-
Incubate the plate for 4 hours at 37°C.
-
-
Formazan Solubilization and Absorbance Measurement:
-
After the 4-hour incubation, add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[11]
-
Gently mix the contents of the wells by pipetting up and down.
-
Incubate the plate overnight at 37°C in a humidified atmosphere.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the untreated control.
-
Plot the percentage of cell viability against the compound concentration to generate a dose-response curve.
-
Determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.
-
Table 1: Example of IC50 Data Presentation
| Cell Line | Compound | Incubation Time (h) | IC50 (µM) |
| MCF-7 | This compound | 48 | Value |
| A549 | This compound | 48 | Value |
| Doxorubicin (Control) | 48 | Value |
Investigating the Mode of Cell Death: Annexin V/Propidium Iodide Apoptosis Assay
To determine whether the observed cytotoxicity is due to programmed cell death (apoptosis) or necrosis, an Annexin V/Propidium Iodide (PI) assay is performed.[12] In the early stages of apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify apoptotic cells when conjugated to a fluorescent dye like FITC.[13][14] Propidium iodide is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, but it can stain the nucleus of late apoptotic and necrotic cells where the membrane integrity is compromised.[12]
Protocol: Annexin V-FITC/PI Apoptosis Assay by Flow Cytometry [12][13][14][15]
-
Cell Treatment and Harvesting:
-
Seed cells in 6-well plates and treat with this compound at its predetermined IC50 concentration for 24 or 48 hours. Include an untreated control.
-
After treatment, collect both the floating and adherent cells. Trypsinize the adherent cells and combine them with the supernatant.
-
Wash the cells twice with cold PBS by centrifugation at 300 x g for 5 minutes.[16]
-
-
Cell Staining:
-
Resuspend the cell pellet in 1X Annexin V binding buffer at a concentration of 1 x 10^6 cells/mL.[13]
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (50 µg/mL).
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[15]
-
After incubation, add 400 µL of 1X Annexin V binding buffer to each tube.[13]
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells by flow cytometry within one hour.
-
Use unstained, Annexin V-FITC only, and PI only stained cells as controls to set up compensation and quadrants.
-
Acquire data for at least 10,000 events per sample.
-
Analyze the data to differentiate between viable (Annexin V- / PI-), early apoptotic (Annexin V+ / PI-), late apoptotic (Annexin V+ / PI+), and necrotic (Annexin V- / PI+) cells.[13]
-
Workflow for In Vitro Apoptosis Analysis
Caption: Workflow for apoptosis detection using Annexin V/PI staining.
Part 2: Elucidating the Mechanism of Action
Once the cytotoxic and apoptotic effects of this compound are confirmed, the next step is to investigate its mechanism of action. This involves exploring its effects on the cell cycle and key signaling pathways that regulate cell proliferation and survival.[17]
Cell Cycle Analysis
Many anticancer drugs exert their effects by arresting the cell cycle at specific phases (G1, S, or G2/M), thereby preventing cell division. Cell cycle analysis using propidium iodide staining and flow cytometry can reveal the distribution of cells in different phases of the cell cycle following treatment with the compound.[16][18] PI is a fluorescent dye that binds to DNA, and the amount of fluorescence is proportional to the amount of DNA in the cell.[16]
Protocol: Cell Cycle Analysis by Propidium Iodide Staining [16][18][19][20]
-
Cell Treatment and Harvesting:
-
Seed cells in 6-well plates and treat with this compound at its IC50 concentration for 24 hours.
-
Harvest the cells by trypsinization, wash with PBS, and centrifuge.
-
-
Cell Fixation:
-
Cell Staining:
-
Centrifuge the fixed cells at 500 x g for 5 minutes and discard the ethanol.[18]
-
Wash the cell pellet twice with PBS.
-
Resuspend the pellet in 500 µL of PI staining solution (50 µg/mL PI, 0.1% Triton X-100, and 100 µg/mL RNase A in PBS).[19]
-
Incubate for 30 minutes at room temperature in the dark.[18]
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells by flow cytometry.
-
Use a histogram to visualize the distribution of cells in the G0/G1, S, and G2/M phases of the cell cycle based on their DNA content.
-
Quantify the percentage of cells in each phase and compare the treated samples to the untreated control.
-
Western Blot Analysis of Key Signaling Proteins
To delve deeper into the molecular mechanism, Western blotting can be employed to examine the expression levels of key proteins involved in cell proliferation, survival, and apoptosis signaling pathways.[21][22] Given that pyrazole derivatives have been shown to target various kinases, it would be prudent to investigate pathways such as the PI3K/Akt and MAPK/ERK pathways, which are frequently dysregulated in cancer.[1]
Hypothetical Signaling Pathway Targeted by Pyrazole Derivatives
Caption: A hypothetical signaling pathway potentially targeted by pyrazole derivatives.
Protocol: Western Blot Analysis [17][21][22][23][24]
-
Protein Extraction and Quantification:
-
SDS-PAGE and Protein Transfer:
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.[21]
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.[21]
-
Incubate the membrane with primary antibodies against proteins of interest (e.g., p-Akt, Akt, p-ERK, ERK, Bcl-2, Bax, Caspase-3, and a loading control like β-actin or GAPDH) overnight at 4°C.[21]
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.[21]
-
Wash the membrane again three times with TBST.
-
-
Detection and Analysis:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize them using an imaging system.
-
Quantify the band intensities using densitometry software and normalize to the loading control.
-
Part 3: In Vivo Efficacy Evaluation
Following promising in vitro results, the final step in the preclinical evaluation of this compound is to assess its anticancer efficacy in a living organism.[25] The most common approach for this is the use of human tumor xenograft models in immunodeficient mice.[26][27][28][29]
Human Tumor Xenograft Model
In this model, human cancer cells are implanted into immunodeficient mice, where they grow to form tumors.[27][29] The mice are then treated with the test compound, and the effect on tumor growth is monitored over time.[26][28]
Protocol: Subcutaneous Xenograft Model [26][27][28][29]
-
Animal Housing and Ethics:
-
All animal experiments must be conducted in accordance with institutional guidelines and approved by the Institutional Animal Care and Use Committee (IACUC).
-
House immunodeficient mice (e.g., nude or SCID mice) in a sterile environment.[26]
-
-
Tumor Cell Implantation:
-
Harvest cancer cells that showed sensitivity to the compound in vitro.
-
Resuspend the cells in a mixture of sterile PBS and Matrigel.
-
Subcutaneously inject approximately 1-5 x 10^6 cells into the flank of each mouse.[26]
-
-
Tumor Growth Monitoring and Treatment:
-
Monitor the mice for tumor formation.
-
Once the tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Administer this compound to the treatment group via a suitable route (e.g., oral gavage, intraperitoneal injection) at a predetermined dose and schedule. The control group should receive the vehicle.
-
Measure the tumor volume (Volume = (length x width²)/2) and body weight of the mice two to three times per week.
-
-
Endpoint and Analysis:
-
The experiment is typically terminated when the tumors in the control group reach a certain size or when the mice show signs of distress.
-
At the end of the study, euthanize the mice and excise the tumors.
-
Weigh the tumors and process them for further analysis (e.g., histology, immunohistochemistry).
-
Compare the tumor growth rates and final tumor weights between the treated and control groups to determine the in vivo efficacy of the compound.
-
Workflow for In Vivo Xenograft Study
References
- 1. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ijpsjournal.com [ijpsjournal.com]
- 3. tandfonline.com [tandfonline.com]
- 4. researchgate.net [researchgate.net]
- 5. Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Investigations of Antioxidant and Anti-Cancer Activities of 5-Aminopyrazole Derivatives [ouci.dntb.gov.ua]
- 7. benchchem.com [benchchem.com]
- 8. In vitro assays for anticancer drug discovery--a novel approach based on engineered mammalian cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. broadpharm.com [broadpharm.com]
- 10. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - TW [thermofisher.com]
- 12. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 14. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - TW [thermofisher.com]
- 15. kumc.edu [kumc.edu]
- 16. vet.cornell.edu [vet.cornell.edu]
- 17. Dissect Signaling Pathways with Multiplex Western Blots | Thermo Fisher Scientific - TW [thermofisher.com]
- 18. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 19. ucl.ac.uk [ucl.ac.uk]
- 20. DNA Content for Cell Cycle Analysis of Fixed Cells With Propidium Iodide - Flow Cytometry Core Facility [med.virginia.edu]
- 21. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 22. Western blot protocol | Abcam [abcam.com]
- 23. benchchem.com [benchchem.com]
- 24. Advanced Western Blotting Solutions for Cancer and Immuno-Oncology | Bio-techne [bio-techne.com]
- 25. iv.iiarjournals.org [iv.iiarjournals.org]
- 26. Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 27. blog.crownbio.com [blog.crownbio.com]
- 28. karger.com [karger.com]
- 29. Xenograft Models - Creative Biolabs [creative-biolabs.com]
Application Notes and Protocols for Pyrazole Derivatives as Anti-Inflammatory Agents
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of the Pyrazole Scaffold in Inflammation
The evolution of pyrazole-based drugs, from early analgesics like antipyrine to modern selective inhibitors, marks a significant advancement in creating safer and more effective anti-inflammatory therapies.[5] The commercial success of drugs such as Celecoxib, a selective COX-2 inhibitor, underscores the therapeutic value and potential of this chemical scaffold in treating inflammatory disorders ranging from osteoarthritis to rheumatoid arthritis.[5][6]
Core Mechanism of Action: Selective Cyclooxygenase-2 (COX-2) Inhibition
The primary anti-inflammatory mechanism of action for most clinically relevant pyrazole derivatives is the selective inhibition of cyclooxygenase-2 (COX-2).[7][8] To appreciate this targeted approach, it is crucial to understand the distinct roles of the two main COX isoforms:
-
COX-1: This isoform is constitutively expressed in most tissues and is considered a "housekeeping" enzyme. It synthesizes prostaglandins that are vital for normal physiological functions, such as protecting the gastric mucosa and maintaining renal blood flow.[7][9]
-
COX-2: In contrast, COX-2 is an inducible enzyme. Its expression is typically low in healthy tissue but is significantly upregulated at sites of inflammation by stimuli like cytokines and growth factors.[7][10] COX-2 is responsible for producing the prostaglandins that mediate pain, fever, and inflammation.[7][8]
Traditional Non-Steroidal Anti-Inflammatory Drugs (NSAIDs) like ibuprofen and naproxen inhibit both COX-1 and COX-2.[5] While this non-selectivity provides effective anti-inflammatory relief, the concurrent inhibition of COX-1 is associated with common and sometimes severe side effects, particularly gastrointestinal ulcers and bleeding.[5][7]
Pyrazole derivatives like celecoxib were specifically designed to overcome this limitation. Their chemical structure allows them to preferentially bind to the active site of the COX-2 enzyme, which has a larger and more flexible binding pocket compared to COX-1.[7] This selective inhibition blocks the production of pro-inflammatory prostaglandins while sparing the protective functions of COX-1, thereby reducing the risk of gastrointestinal complications.[7]
References
- 1. Pyrazoles and Pyrazolines as Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. sciencescholar.us [sciencescholar.us]
- 3. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 4. researchgate.net [researchgate.net]
- 5. ijpsjournal.com [ijpsjournal.com]
- 6. Anti-inflammatory and antimicrobial activities of novel pyrazole analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 7. What is the mechanism of Celecoxib? [synapse.patsnap.com]
- 8. m.youtube.com [m.youtube.com]
- 9. Structure–activity relationships for the synthesis of selective cyclooxygenase 2 inhibitors: an overview (2009–2016) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. aacrjournals.org [aacrjournals.org]
3-(2-methoxyphenyl)-1H-pyrazol-5-amine for FLT3-ITD inhibition
An In-Depth Technical Guide to the Preclinical Evaluation of 3-(2-methoxyphenyl)-1H-pyrazol-5-amine as a Novel FLT3-ITD Inhibitor
Abstract
Activating mutations of the FMS-like tyrosine kinase 3 (FLT3) receptor are a major driver in approximately one-third of Acute Myeloid Leukemia (AML) cases, with internal tandem duplications (FLT3-ITD) being the most common type, correlating with a poor prognosis.[1][2][3] This has established FLT3 as a critical therapeutic target. The pyrazole scaffold is a well-recognized pharmacophore in kinase inhibitor design, known for its favorable physicochemical and pharmacokinetic properties.[4][5][6] This guide provides a comprehensive set of application notes and detailed protocols for the preclinical characterization of this compound, a representative pyrazole-based compound, for its potential as a selective FLT3-ITD inhibitor. We detail methodologies ranging from initial biochemical kinase assays and cellular potency determination to in-depth analysis of target engagement within relevant AML cell models and outline a framework for in vivo efficacy studies.
Introduction: The Rationale for Targeting FLT3-ITD in AML
FLT3 is a receptor tyrosine kinase essential for the normal development of hematopoietic stem and progenitor cells.[7][8] In AML, FLT3-ITD mutations cause ligand-independent dimerization and constitutive activation of the kinase.[3][9] This aberrant signaling perpetually drives downstream pro-proliferative and anti-apoptotic pathways, primarily the STAT5, PI3K/AKT, and RAS/MAPK cascades, leading to uncontrolled leukemic cell growth.[1][3][10][11] The central role of this mutation in leukemogenesis makes targeted inhibition a highly rational therapeutic strategy. While several FLT3 inhibitors have been developed, challenges such as acquired resistance necessitate the discovery of novel chemical scaffolds.[3][12] Pyrazole-containing compounds have emerged as a promising class of kinase inhibitors, and this guide focuses on evaluating this compound as a potential candidate.[13]
FLT3-ITD Signaling Pathway
The constitutive activity of FLT3-ITD bypasses the need for ligand binding, leading to a constant "on" state that promotes leukemic cell survival and proliferation. Understanding this pathway is critical for interpreting the effects of a targeted inhibitor.
Caption: The FLT3-ITD signaling cascade and point of inhibition.
Compound Profile: this compound
A thorough understanding of the compound's properties is the foundation of reproducible biological experiments.
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₁N₃O | [14] |
| Molecular Weight | 189.22 g/mol | N/A |
| CAS Number | 909861-26-3 | [14] |
| Appearance | Off-white to light brown solid | N/A |
| Solubility | Soluble in DMSO (>20 mg/mL), limited solubility in aqueous buffers | General knowledge for pyrazole scaffolds[6] |
| Storage | Store at -20°C as a solid or in DMSO stock solution | N/A |
Protocol: Preparation of Stock Solutions
Causality: Accurate and consistent compound concentrations are critical for reliable dose-response experiments. Dimethyl sulfoxide (DMSO) is the solvent of choice for most small molecule inhibitors due to its high solubilizing capacity.
-
Preparation of 10 mM Stock: Carefully weigh 1.89 mg of this compound. Add 1.0 mL of sterile, anhydrous DMSO.
-
Solubilization: Vortex vigorously and/or sonicate briefly in a water bath until the solid is completely dissolved.
-
Aliquoting and Storage: Aliquot the 10 mM stock solution into smaller volumes (e.g., 20 µL) in sterile microcentrifuge tubes to minimize freeze-thaw cycles. Store aliquots at -20°C.
-
Working Solutions: For experiments, thaw a single aliquot and prepare fresh serial dilutions in the appropriate cell culture medium or assay buffer. The final DMSO concentration in the assay should be kept constant across all conditions and should not exceed 0.5% to avoid solvent-induced cytotoxicity.
Section 1: Biochemical Characterization of FLT3 Kinase Inhibition
Expertise & Experience: The first step in characterizing a putative kinase inhibitor is to determine if it directly inhibits the enzymatic activity of its target in a cell-free system. This biochemical assay isolates the kinase from other cellular components, ensuring that any observed effect is due to direct interaction with the target protein.
Protocol 1: In Vitro FLT3 Kinase Inhibition Assay (ADP-Glo™)
Principle: The ADP-Glo™ Kinase Assay is a luminescent assay that quantifies the amount of ADP produced during a kinase reaction.[8][15] Kinase activity is directly proportional to ADP production. The luminescent signal positively correlates with kinase activity, so a decrease in signal indicates inhibition.[8][15]
Materials:
-
Recombinant human FLT3 kinase (BPS Bioscience, #40254)[16]
-
Poly-Glu,Tyr (4:1) substrate
-
ATP
-
ADP-Glo™ Kinase Assay Kit (Promega, V9101)[8]
-
This compound (test inhibitor)
-
Quizartinib (positive control inhibitor)
-
Kinase Buffer (e.g., 40 mM Tris, 20 mM MgCl₂, 0.1 mg/mL BSA, pH 7.5)
Procedure:
-
Compound Dilution: Prepare a serial dilution of this compound (e.g., from 100 µM to 1 nM) in kinase buffer. Include a DMSO-only vehicle control.
-
Kinase Reaction Setup: In a 96-well plate, add 5 µL of the kinase/substrate mixture to each well.
-
Initiate Reaction: Add 2.5 µL of the serially diluted compound or control to the wells. Add 2.5 µL of ATP solution to start the kinase reaction.
-
Incubation: Incubate the plate at 30°C for 60 minutes.
-
Stop Reaction & Deplete ATP: Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.[8]
-
ADP to ATP Conversion: Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated by the kinase into ATP and simultaneously measures the newly synthesized ATP via a luciferase reaction.[8]
-
Signal Detection: Incubate at room temperature for 30-60 minutes. Measure luminescence using a plate reader.
Data Analysis:
-
Subtract background luminescence (no kinase control) from all readings.
-
Normalize the data by setting the DMSO control (no inhibitor) as 100% activity and a no-kinase control as 0% activity.
-
Plot the percent inhibition versus the log of the inhibitor concentration.
-
Fit the data to a four-parameter logistic curve using graphing software (e.g., GraphPad Prism) to determine the half-maximal inhibitory concentration (IC₅₀).
Section 2: Cellular Activity in FLT3-ITD Positive AML Models
Trustworthiness: Demonstrating activity in a cell-free assay is insufficient. A viable inhibitor must be cell-permeable and capable of inhibiting its target in the complex intracellular environment, leading to a desired biological outcome (e.g., inhibition of proliferation). We use well-characterized AML cell lines that are known to be dependent on FLT3-ITD signaling for their survival.[17]
Recommended Cell Lines:
-
MV4-11: Homozygous for FLT3-ITD; highly dependent on FLT3 signaling.[11][17]
-
MOLM-13: Heterozygous for FLT3-ITD; also highly dependent.[17][18]
-
HL-60: Wild-type FLT3; used as a negative control to assess selectivity.[17]
Protocol 2.1: Cell Viability and Proliferation Assay
Principle: This assay measures the metabolic activity of the cell population, which serves as a proxy for cell viability and proliferation.[19] A reduction in metabolic activity in response to the inhibitor indicates either a cytotoxic (cell-killing) or cytostatic (growth-arresting) effect.[20][21] The CellTiter-Glo® Luminescent Cell Viability Assay quantifies ATP, an indicator of metabolically active cells.[19]
Procedure:
-
Cell Seeding: Seed MV4-11, MOLM-13, or HL-60 cells in a 96-well white, clear-bottom plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Add the diluted compound to the wells. Include a DMSO-only vehicle control.
-
Incubation: Incubate the plates for 72 hours at 37°C in a humidified 5% CO₂ incubator. This duration allows for multiple cell divisions.[22]
-
Assay Reagent Addition: Equilibrate the plate and the CellTiter-Glo® reagent to room temperature. Add reagent to each well according to the manufacturer's protocol (typically a volume equal to the culture volume).
-
Signal Development: Mix contents on an orbital shaker for 2 minutes to induce cell lysis, then incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measurement: Read luminescence on a plate reader.
Data Analysis:
-
Normalize the data with the DMSO-treated cells representing 100% viability.
-
Plot the percentage of cell viability against the log of the inhibitor concentration and use non-linear regression to calculate the GI₅₀ (concentration for 50% of maximal inhibition of growth).
Caption: A typical workflow for in vitro inhibitor screening.
Protocol 2.2: Western Blot for FLT3 Phosphorylation
Principle: Western blotting allows for the direct visualization of protein expression and post-translational modifications.[23] By using antibodies specific to the phosphorylated form of FLT3 (p-FLT3) and its downstream target STAT5 (p-STAT5), we can directly confirm that the compound inhibits the kinase activity of FLT3 within the cell.[18][24] Normalizing to total protein levels ensures that any decrease in the phosphorylated form is due to kinase inhibition, not protein degradation.[25]
Procedure:
-
Cell Treatment: Seed MV4-11 cells at a higher density (e.g., 1 x 10⁶ cells/mL) and treat with varying concentrations of the inhibitor for 2-4 hours.[18] This shorter time frame is optimal for observing changes in phosphorylation.
-
Cell Lysis: Harvest cells and wash with ice-cold PBS. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.[18][23] Causality: Phosphatase inhibitors are critical to preserve the phosphorylation state of the proteins after cell lysis.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay to ensure equal loading.[18]
-
SDS-PAGE: Denature 20-40 µg of protein per sample by boiling in Laemmli buffer. Separate the proteins by size on an SDS-polyacrylamide gel.[18]
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.[18]
-
Blocking: Block the membrane with 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with Tween-20 (TBST) for 1 hour at room temperature.[18][23] Expertise: BSA is preferred over milk for phospho-antibody blotting as milk contains phosphoproteins that can increase background noise.
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies diluted in 5% BSA/TBST. Use separate blots for each antibody or strip and re-probe.
-
Anti-phospho-FLT3 (Tyr591)
-
Anti-total-FLT3
-
Anti-phospho-STAT5 (Tyr694)
-
Anti-total-STAT5
-
Anti-β-actin (as a loading control)
-
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[18]
-
Detection: Wash the membrane again and apply an Enhanced Chemiluminescence (ECL) substrate. Image the resulting signal using a digital imager.
Data Analysis:
-
Quantify band intensities using software like ImageJ.
-
For each sample, calculate the ratio of phospho-protein to total protein (e.g., p-FLT3 / Total FLT3).
-
Observe the dose-dependent decrease in phosphorylation of FLT3 and STAT5 in response to the inhibitor.
Section 3: Framework for In Vivo Efficacy Evaluation
Authoritative Grounding: To assess the therapeutic potential of an inhibitor, its efficacy must be tested in a living organism. Xenograft mouse models, where human cancer cells are implanted into immunodeficient mice, are a standard preclinical tool for this purpose.[2][26][27]
Protocol 3.1: Subcutaneous Xenograft Mouse Model
Principle: This model evaluates the ability of the compound to inhibit tumor growth in vivo after systemic administration. It provides insights into the compound's effective dose, tolerability, and overall anti-leukemic activity.
Procedure Outline:
-
Animal Model: Use immunodeficient mice (e.g., NOD/SCID or NSG). All procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).
-
Cell Implantation: Subcutaneously inject 5-10 million MV4-11 cells suspended in Matrigel into the flank of each mouse.
-
Tumor Growth and Randomization: Monitor tumor growth using caliper measurements. When tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment groups (e.g., vehicle control, test compound at different doses, positive control).
-
Compound Administration: Prepare the compound in a suitable vehicle for the chosen route of administration (e.g., oral gavage, intraperitoneal injection). Administer the compound daily or according to a predetermined schedule.
-
Monitoring: Monitor tumor volume, body weight (as a measure of toxicity), and overall animal health regularly.
-
Endpoint: At the end of the study (defined by tumor size limits or duration), euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamic Western blot to confirm in vivo target inhibition).
Data Analysis:
-
Calculate tumor volume using the formula: (Length x Width²)/2.
-
Plot the mean tumor volume ± SEM for each group over time.
-
Compare the tumor growth inhibition (TGI) between the treated groups and the vehicle control group.
References
- 1. researchgate.net [researchgate.net]
- 2. A Critical Review of Animal Models Used in Acute Myeloid Leukemia Pathophysiology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. FLT3 mutations in acute myeloid leukemia: Therapeutic paradigm beyond inhibitor development - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. promega.com [promega.com]
- 9. thermofisher.com [thermofisher.com]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. N-(3-Methoxyphenyl)-6-(7-(1-methyl-1H-pyrazol-4-yl)imidazo[1,2-a]pyridin-3-yl)pyridin-2-amine is an inhibitor of the FLT3-ITD and BCR-ABL pathways, and potently inhibits FLT3-ITD/D835Y and FLT3-ITD/F691L secondary mutants - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Discovery of selective, metabolically stable pyrazole-based FLT3 inhibitors for the treatment of acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 14. manchesterorganics.com [manchesterorganics.com]
- 15. FLT3 Kinase Enzyme System Application Note [worldwide.promega.com]
- 16. bpsbioscience.com [bpsbioscience.com]
- 17. In silico and in vitro study of FLT3 inhibitors and their application in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 18. benchchem.com [benchchem.com]
- 19. Cell Viability and Proliferation Assays [sigmaaldrich.com]
- 20. Cell viability assays | Abcam [abcam.com]
- 21. lifesciences.danaher.com [lifesciences.danaher.com]
- 22. benchchem.com [benchchem.com]
- 23. Western blot for phosphorylated proteins | Abcam [abcam.com]
- 24. researchgate.net [researchgate.net]
- 25. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 26. Knock-in of an internal tandem duplication mutation into murine FLT3 confers myeloproliferative disease in a mouse model - PMC [pmc.ncbi.nlm.nih.gov]
- 27. researchgate.net [researchgate.net]
Application Notes & Protocols: The Pyrazole Scaffold in the Development of BCR-ABL Inhibitors
Introduction: Targeting the Engine of Chronic Myeloid Leukemia
Chronic Myeloid Leukemia (CML) is a myeloproliferative neoplasm defined at the molecular level by the presence of the Philadelphia chromosome.[1][2] This characteristic chromosomal translocation, t(9;22)(q34;q11), results in the fusion of the Breakpoint Cluster Region (BCR) gene with the Abelson murine leukemia (ABL1) gene.[3] The product of this fusion is the BCR-ABL oncoprotein, a constitutively active tyrosine kinase that is the pathogenic driver of CML.[4][5]
The unregulated kinase activity of BCR-ABL triggers a cascade of downstream signaling pathways, including RAS/MAPK, PI3K/AKT, and JAK/STAT, which collectively drive uncontrolled cell proliferation and resistance to apoptosis.[1][6][7] The central and indispensable role of BCR-ABL in CML pathogenesis makes it an ideal therapeutic target. The success of imatinib, the first-in-class BCR-ABL inhibitor, transformed CML from a fatal disease into a manageable chronic condition for many patients, heralding the era of targeted cancer therapy.[8][9]
Despite this success, the emergence of resistance, often through point mutations in the ABL kinase domain (most notably the T315I "gatekeeper" mutation), necessitates the development of next-generation inhibitors.[2][10][11] This guide focuses on the strategic use of the pyrazole scaffold, a privileged heterocyclic structure, in the rational design and development of novel BCR-ABL inhibitors.
The Pyrazole Scaffold: A Privileged Structure for Kinase Inhibition
The pyrazole ring system has been recognized as a pharmacologically important scaffold in medicinal chemistry due to its versatile synthetic accessibility and its ability to form key, stabilizing interactions within the ATP-binding pocket of various kinases.[12][13] Specifically, substituted aminopyrazoles have emerged as powerful "hinge-binding" moieties.[14][15] They effectively mimic the adenine portion of ATP, forming critical hydrogen bonds with the backbone of the kinase hinge region, thereby providing a strong anchor for the inhibitor molecule. This foundational interaction serves as an excellent starting point for building potency and selectivity through chemical modifications at other positions of the pyrazole ring.[16][17]
This document provides a comprehensive overview and detailed protocols for the design, synthesis, and evaluation of pyrazole-based BCR-ABL inhibitors, intended for researchers and scientists in the field of drug discovery.
The BCR-ABL Signaling Axis
Understanding the downstream consequences of BCR-ABL activation is critical for designing cellular assays to evaluate inhibitor efficacy. The constitutive kinase activity of BCR-ABL leads to the phosphorylation of numerous substrates, activating multiple signaling pathways crucial for the CML phenotype.
Caption: Simplified BCR-ABL downstream signaling pathways.[5][6][18]
A Roadmap for Inhibitor Development
The development of a novel pyrazole-based BCR-ABL inhibitor follows a structured, multi-stage workflow. This process is iterative, with feedback from biological assays guiding the design of subsequent compound generations to optimize for potency, selectivity, and drug-like properties.
Caption: Iterative workflow for pyrazole-based inhibitor development.
Design and Synthesis of Pyrazole Scaffolds
The core strategy involves synthesizing a library of compounds based on a central pyrazole ring. Structure-activity relationship (SAR) studies from existing kinase inhibitors often guide the initial design.[12][19] For instance, a diarylamide moiety, present in known BCR-ABL inhibitors like imatinib and ponatinib, might be incorporated into a novel pyrazole structure.[12]
Protocol 1: General Synthesis of a 4-(Pyridin-3-yl)-1H-pyrazol-1-yl Scaffold
This protocol describes a representative synthesis for a pyrazole core that has shown potent BCR-ABL inhibitory activity.[20] The rationale is to create a rigid scaffold that correctly positions key pharmacophores to interact with the ABL kinase domain.
Materials:
-
Substituted phenylhydrazine hydrochloride
-
3-(Dimethylamino)-1-(pyridin-3-yl)prop-2-en-1-one
-
Ethanol (EtOH)
-
Glacial Acetic Acid (AcOH)
-
Standard laboratory glassware and purification equipment (e.g., column chromatography)
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve the substituted phenylhydrazine hydrochloride (1.0 eq) and 3-(dimethylamino)-1-(pyridin-3-yl)prop-2-en-1-one (1.0 eq) in ethanol.
-
Catalysis: Add a catalytic amount of glacial acetic acid (approximately 0.1 eq) to the mixture. The acid catalyzes the condensation reaction.
-
Reflux: Heat the reaction mixture to reflux (approximately 80°C) and monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 4-8 hours.
-
Work-up: Once the starting materials are consumed, cool the reaction mixture to room temperature. Remove the solvent under reduced pressure using a rotary evaporator.
-
Extraction: Redissolve the crude residue in ethyl acetate and wash sequentially with saturated sodium bicarbonate solution (to neutralize the acid) and brine. Dry the organic layer over anhydrous sodium sulfate.
-
Purification: Filter the drying agent and concentrate the organic phase. Purify the crude product by flash column chromatography on silica gel, using a suitable eluent system (e.g., a gradient of hexane/ethyl acetate), to yield the desired pyrazole product.
-
Characterization: Confirm the structure and purity of the final compound using analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.
In Vitro Biochemical Evaluation
The first critical step in biological evaluation is to determine the direct inhibitory effect of the synthesized compounds on the enzymatic activity of the BCR-ABL kinase.
Protocol 2: In Vitro BCR-ABL Kinase Inhibition Assay (Kinase-Glo®)
This protocol measures the amount of ATP remaining in solution following a kinase reaction. A decrease in kinase activity due to inhibition results in a higher ATP concentration, leading to a stronger luminescent signal. This method is a robust, high-throughput alternative to radioactive assays.[20]
Materials:
-
Recombinant human ABL1 kinase domain (or full-length BCR-ABL)
-
Kinase buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM DTT)
-
ATP solution (at a concentration near the Kₘ for the enzyme)
-
Poly-Glu,Tyr (4:1) or other suitable peptide substrate
-
Test compounds dissolved in DMSO
-
Kinase-Glo® Luminescent Kinase Assay Kit (Promega)
-
White, opaque 96-well or 384-well plates
-
Luminometer
Procedure:
-
Compound Plating: Prepare serial dilutions of the test compounds in DMSO. Dispense a small volume (e.g., 100 nL) of each compound dilution into the wells of the assay plate. Include "no inhibitor" (DMSO only) and "no enzyme" controls.
-
Enzyme/Substrate Preparation: Prepare a master mix containing the recombinant BCR-ABL kinase and the peptide substrate in kinase buffer.
-
Reaction Initiation: Add the enzyme/substrate mix to the wells containing the compounds. Add kinase buffer without enzyme to the "no enzyme" control wells.
-
ATP Addition: Add ATP to all wells to start the kinase reaction. The final volume should be consistent (e.g., 10 µL).
-
Incubation: Incubate the plate at 30°C for 1 hour. This allows the kinase reaction to proceed.
-
Signal Generation: Equilibrate the plate and the Kinase-Glo® reagent to room temperature. Add an equal volume of Kinase-Glo® reagent to each well. This reagent simultaneously stops the kinase reaction and initiates the luminescent signal.
-
Signal Detection: Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal. Measure luminescence using a plate-reading luminometer.
-
Data Analysis:
-
Normalize the data using the "no inhibitor" (0% inhibition) and "no enzyme" (100% inhibition) controls.
-
Plot the percent inhibition versus the logarithm of the inhibitor concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).
-
| Compound ID | BCR-ABL (wild-type) IC₅₀ (nM) | K562 Cell Line IC₅₀ (µM) | Reference |
| Imatinib | ~30-100 | ~0.2-0.5 | [8] |
| Compound 10 | 14.2 | 0.27 | [12] |
| Compound 7a | 14.2 | Not Reported | [20] |
| Compound 7i | 32.7 | Not Reported | [20] |
Table 1: Example inhibitory activities of pyrazole-based compounds against BCR-ABL kinase and CML cells. Data is compiled from multiple sources for illustrative purposes.[8][12][20]
Cell-Based Efficacy and Target Engagement
After confirming direct enzyme inhibition, the next step is to assess whether the compounds can enter cells, engage their target, and exert a biological effect, such as inhibiting proliferation or inducing apoptosis.
Cellular Proliferation and Viability Assays
These assays determine the effect of the inhibitors on the growth of CML-derived cell lines. The K562 cell line, which endogenously expresses the p210 BCR-ABL protein, is a standard model.[12][21] To test for activity against resistance mutations, engineered cell lines like Ba/F3 murine pro-B cells, which are dependent on ectopically expressed human BCR-ABL (wild-type or mutated, e.g., T315I) for survival, are invaluable.[22][23]
Protocol 3: Cell Viability Assay (MTT or CellTiter-Glo®)
This protocol measures cell viability as an indicator of antiproliferative activity.
Materials:
-
BCR-ABL positive cell lines (e.g., K562, Ba/F3-BCR-ABL)
-
BCR-ABL negative control cell line (e.g., U937)
-
Appropriate cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
Test compounds dissolved in DMSO
-
MTT reagent or CellTiter-Glo® Luminescent Cell Viability Assay Kit (Promega)
-
Clear or white, opaque 96-well plates
-
Spectrophotometer or luminometer
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a predetermined density (e.g., 5,000 cells/well) and allow them to attach or stabilize overnight.
-
Compound Treatment: Add serial dilutions of the test compounds to the wells. Include a DMSO-only vehicle control.
-
Incubation: Incubate the plates for 72 hours under standard cell culture conditions (37°C, 5% CO₂).
-
Signal Development:
-
For MTT: Add MTT reagent to each well and incubate for 4 hours. Solubilize the resulting formazan crystals with a solubilization buffer (e.g., DMSO or acidic isopropanol).
-
For CellTiter-Glo®: Follow the kit instructions to add the reagent to the wells and lyse the cells.
-
-
Data Acquisition:
-
For MTT: Measure the absorbance at 570 nm using a spectrophotometer.
-
For CellTiter-Glo®: Measure luminescence using a luminometer.
-
-
Data Analysis: Calculate the percentage of viability relative to the vehicle control. Plot the percentage of viability against the logarithm of compound concentration and fit the curve to determine the GI₅₀ or IC₅₀ value. Comparing activity in BCR-ABL positive vs. negative cells provides an initial measure of selectivity.
Target Engagement in a Cellular Context
To confirm that the observed antiproliferative effect is due to the inhibition of BCR-ABL, it is essential to measure the phosphorylation status of BCR-ABL itself or its direct downstream substrates, like CRKL or STAT5.[18][23] A potent inhibitor should decrease the level of phosphorylation in a dose-dependent manner.
Protocol 4: Western Blot for Phospho-BCR-ABL and Phospho-STAT5
Materials:
-
K562 or other suitable CML cell line
-
Test compounds
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
SDS-PAGE gels, transfer apparatus, and PVDF membranes
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies: anti-phospho-ABL (Tyr245), anti-ABL, anti-phospho-STAT5 (Tyr694), anti-STAT5, anti-GAPDH (loading control)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Cell Treatment: Seed K562 cells in 6-well plates. Treat the cells with increasing concentrations of the test compound for a short duration (e.g., 2-4 hours). Include a vehicle (DMSO) control.
-
Lysate Preparation: Harvest the cells, wash with cold PBS, and lyse them on ice using lysis buffer.
-
Protein Quantification: Clear the lysates by centrifugation and determine the protein concentration of the supernatant using the BCA assay.
-
SDS-PAGE and Transfer: Normalize all samples to the same protein concentration, add Laemmli buffer, and boil. Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-phospho-STAT5) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Wash the membrane again and apply the ECL substrate. Visualize the protein bands using a chemiluminescence imaging system.
-
Re-probing: To confirm equal protein loading, the membrane can be stripped and re-probed with an antibody for the total protein (e.g., anti-STAT5) or a loading control (e.g., anti-GAPDH).
-
Analysis: Quantify the band intensities using densitometry software. A dose-dependent decrease in the ratio of phosphorylated protein to total protein indicates on-target activity.
In Vivo Evaluation in Animal Models
Promising compounds with good in vitro and cellular activity must be evaluated in vivo to assess their efficacy, pharmacokinetics (PK), and tolerability. Xenograft models, where human CML cells are implanted into immunodeficient mice, are commonly used.[24][25][26]
Protocol 5: General In Vivo Efficacy Study in a CML Xenograft Model
Ethical Note: All animal experiments must be conducted in accordance with institutional and national guidelines for animal welfare and approved by an Institutional Animal Care and Use Committee (IACUC).
Materials:
-
Immunodeficient mice (e.g., NOD/SCID or NSG)
-
K562 or Ba/F3-BCR-ABL-T315I cells
-
Matrigel (optional, for subcutaneous injection)
-
Test compound formulated in a suitable vehicle (e.g., 0.5% methylcellulose, 0.2% Tween 80)
-
Calipers for tumor measurement
Procedure:
-
Cell Implantation: Inoculate mice with CML cells. For a subcutaneous model, inject cells (e.g., 5 x 10⁶ K562 cells in PBS, possibly mixed with Matrigel) into the flank of each mouse.
-
Tumor Growth: Monitor the mice regularly until tumors reach a palpable, measurable size (e.g., 100-150 mm³).
-
Randomization and Dosing: Randomize the tumor-bearing mice into vehicle control and treatment groups.
-
Treatment: Administer the test compound and vehicle according to the planned schedule (e.g., once daily by oral gavage). Record the body weight of each mouse and measure tumor dimensions with calipers 2-3 times per week.
-
Efficacy Endpoints: The primary endpoint is typically tumor growth inhibition (TGI). The study is concluded when tumors in the vehicle group reach a predetermined maximum size. Other endpoints can include survival analysis.
-
Data Analysis: Calculate tumor volume (Volume = 0.5 x Length x Width²). Calculate the %TGI for each treatment group compared to the vehicle control. Monitor body weight as an indicator of toxicity. Statistical analysis (e.g., ANOVA or t-test) should be used to determine the significance of the results.
Conclusion and Future Directions
The development of BCR-ABL inhibitors has revolutionized CML treatment. The pyrazole scaffold has proven to be a highly effective and versatile core for designing new generations of kinase inhibitors that can overcome clinical resistance.[12][13] The systematic workflow and protocols detailed in this guide—from rational design and synthesis to multi-tiered in vitro and in vivo evaluation—provide a robust framework for identifying and optimizing novel drug candidates. Future efforts will likely focus on developing pyrazole derivatives with improved selectivity profiles to minimize off-target effects and on creating covalent or allosteric inhibitors to address challenging resistance mutations and potentially achieve deeper, more durable clinical responses.
References
- 1. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 2. Past, present, and future of Bcr-Abl inhibitors: from chemical development to clinical efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Re-evaluating the role of BCR/ABL in chronic myelogenous leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. aacrjournals.org [aacrjournals.org]
- 7. BCR-ABL1 Tyrosine Kinase Complex Signaling Transduction: Challenges to Overcome Resistance in Chronic Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 8. What are Bcr-Abl inhibitors and how do they work? [synapse.patsnap.com]
- 9. researchgate.net [researchgate.net]
- 10. The Ins and Outs of Bcr-Abl Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 11. New Inhibitors of Bcr-Abl Based on 2,6,9-Trisubstituted Purine Scaffold Elicit Cytotoxicity in Chronic Myeloid Leukemia-Derived Cell Lines Sensitive and Resistant to TKIs [mdpi.com]
- 12. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011-2020): Current Status and Future Prospects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. New Potential Antitumor Pyrazole Derivatives: Synthesis and Cytotoxic Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Design and Synthesis of Pyrazole-Based Macrocyclic Kinase Inhibitors Targeting BMPR2 - PMC [pmc.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. benchchem.com [benchchem.com]
- 19. researchgate.net [researchgate.net]
- 20. Design, synthesis, and biological activity of phenyl-pyrazole derivatives as BCR-ABL kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Inhibition of the ABL kinase activity blocks the proliferation of BCR/ABL+ leukemic cells and induces apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. BaF3-BCR-ABL & BaF3-BCR-ABL-T315I Stable Cell Lines - In Vitro Screening Tool for CML Drugs - Creative Biogene [creative-biogene.com]
- 23. Frontiers | The Discovery of Novel BCR-ABL Tyrosine Kinase Inhibitors Using a Pharmacophore Modeling and Virtual Screening Approach [frontiersin.org]
- 24. Modeling of Chronic Myeloid Leukemia: An Overview of In Vivo Murine and Human Xenograft Models - PMC [pmc.ncbi.nlm.nih.gov]
- 25. An overview of chronic myeloid leukemia and its animal models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. New Mouse Models to Investigate the Efficacy of Drug Combinations in Human Chronic Myeloid Leukemia | Springer Nature Experiments [experiments.springernature.com]
Troubleshooting & Optimization
Minimizing side product formation in aminopyrazole synthesis
Welcome to the technical support center for aminopyrazole synthesis. This guide is designed for researchers, chemists, and drug development professionals who are navigating the complexities of synthesizing this critical heterocyclic scaffold. Aminopyrazoles are foundational building blocks in medicinal chemistry, but their synthesis is often plagued by side product formation, particularly issues with regioselectivity.
This document provides in-depth troubleshooting advice and answers to frequently asked questions, moving beyond simple protocols to explain the underlying chemical principles that govern reaction outcomes. Our goal is to empower you to optimize your synthetic routes, maximize yields, and achieve high purity.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific experimental challenges in a direct question-and-answer format.
Q1: I'm getting a mixture of 3-amino and 5-aminopyrazole regioisomers. How can I selectively synthesize the 3-aminopyrazole?
A1: This is the most common challenge in aminopyrazole synthesis when using an unsymmetrical hydrazine. The formation of the 3-aminopyrazole is typically favored under kinetic control . The key is to create conditions where the initial, fastest reaction is trapped before it can equilibrate to the more stable isomer.[1][2]
Underlying Principle: The reaction between a monosubstituted hydrazine and a β-alkoxyacrylonitrile or similar 1,3-dielectrophile can proceed through two pathways. The initial Michael addition of the hydrazine can be followed by cyclization. Under basic conditions and at low temperatures, the cyclization after the initial addition is rapid, effectively "trapping" the kinetically favored 3-substituted pyrazole.[1]
Recommended Protocol (Kinetic Control):
-
Reagent Preparation: Dissolve your β-alkoxyacrylonitrile substrate in anhydrous ethanol (EtOH) in a flame-dried, three-neck flask under an inert atmosphere (e.g., Argon or Nitrogen).
-
Cooling: Cool the solution to 0 °C using an ice-water bath.
-
Base Addition: Add a catalytic amount of a strong base, such as sodium ethoxide (NaOEt). This facilitates a Michael equilibration model that favors the kinetic product.[1][2]
-
Hydrazine Addition: Slowly add your substituted hydrazine dropwise to the cooled, basic solution while maintaining vigorous stirring. The slow addition is crucial to control the exothermic nature of the reaction and maintain the low temperature.
-
Reaction Monitoring: Monitor the reaction progress closely using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is often complete within a few hours at 0 °C.
-
Work-up: Once the starting material is consumed, quench the reaction by adding water or a saturated ammonium chloride solution. Proceed with standard extraction and purification procedures.
Q2: My goal is the thermodynamically stable 5-aminopyrazole, but the 3-amino isomer is a persistent impurity. How do I maximize the yield of the 5-amino product?
A2: To favor the 5-aminopyrazole, you need to establish conditions that allow the reaction to reach thermodynamic equilibrium. This typically involves higher temperatures and neutral or slightly acidic conditions, which permit the reversal of the initial kinetic addition and eventual formation of the more stable 5-substituted product.[1][2]
Underlying Principle: The 5-aminopyrazole is generally the more thermodynamically stable isomer. By providing enough thermal energy (heating), you allow the initial kinetic adduct to revert and re-form, eventually settling in the lowest energy state, which corresponds to the 5-amino product. Acetic acid (AcOH) is often used as a catalyst and solvent, promoting this equilibration.[3]
Recommended Protocol (Thermodynamic Control):
-
Reagent Setup: Combine the β-alkoxyacrylonitrile and the substituted hydrazine in a suitable solvent like ethanol or toluene in a round-bottom flask equipped with a reflux condenser.
-
Catalyst Addition: Add a catalytic amount of acetic acid.
-
Heating: Heat the reaction mixture to reflux (typically 80-110 °C, depending on the solvent) and maintain this temperature.
-
Reaction Monitoring: Monitor the reaction by TLC or LC-MS until the starting materials and the kinetic intermediate (3-aminopyrazole, if visible) are no longer present, and the concentration of the desired 5-aminopyrazole is maximized. This may take several hours.
-
Purification: After cooling to room temperature, concentrate the reaction mixture under reduced pressure and purify the residue by column chromatography or recrystallization.
| Parameter | Kinetic Control (Favors 3-Amino) | Thermodynamic Control (Favors 5-Amino) |
| Temperature | Low (e.g., 0 °C) | High (e.g., Reflux) |
| Catalyst/Solvent | Basic (e.g., NaOEt in EtOH) | Neutral or Acidic (e.g., AcOH in EtOH) |
| Key Principle | Traps the fastest-forming product | Allows equilibration to the most stable product |
| Reference | [1] | [2][3] |
Troubleshooting Workflow for Regioisomer Control
Caption: A decision-making workflow for achieving regioselectivity.
Q3: My reaction with a β-ketonitrile is messy, and the yield is low. What are the likely side reactions and how can I avoid them?
A3: Reactions involving β-ketonitriles and hydrazine are a cornerstone of 5-aminopyrazole synthesis.[4] However, low yields and multiple byproducts often stem from two main issues: incomplete cyclization of the hydrazone intermediate and competing side reactions.
Underlying Principle: The synthesis proceeds via nucleophilic attack of the hydrazine on the ketone to form a hydrazone, followed by an intramolecular cyclization onto the nitrile group.[4] If the cyclization step is slow or hindered, the hydrazone intermediate can persist or undergo alternative reactions. The basicity of hydrazine can also promote self-condensation of the β-ketonitrile.
Troubleshooting Steps:
-
Isolate the Cause: First, try to determine if the hydrazone intermediate is forming but not cyclizing. You can often detect this intermediate by LC-MS.
-
Promote Cyclization: The cyclization step is often promoted by acid. Adding a catalytic amount of acetic acid or p-toluenesulfonic acid can significantly improve the rate of ring closure.
-
Alternative Reagent Strategy: A highly effective method to avoid common byproducts is to use acetylhydrazine instead of hydrazine hydrate. This two-step, one-pot protocol first forms the N-acetyl hydrazone, which then cyclizes under basic or acidic conditions to give the aminopyrazole after deacetylation. This approach often results in a much cleaner reaction profile and simplifies purification on a large scale.[5]
-
Control Exothermicity: The initial reaction with hydrazine can be strongly exothermic.[6] Uncontrolled temperature spikes can lead to degradation and byproduct formation. Ensure slow, portion-wise addition of hydrazine, especially on a larger scale, and use an ice bath for cooling if necessary.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes to aminopyrazoles and their main challenges?
A1: The most prevalent methods involve the cyclocondensation of a hydrazine derivative with a 1,3-dielectrophilic compound.[7][8] The primary routes include:
-
Reaction with β-Ketonitriles: This is a versatile method that typically yields 5-aminopyrazoles. The main challenge is ensuring the complete cyclization of the intermediate hydrazone.[3][4]
-
Reaction with α,β-Unsaturated Nitriles: Using precursors like β-alkoxyacrylonitriles is very common. The central challenge here is controlling the regioselectivity to obtain either the 3-amino or 5-amino isomer when using substituted hydrazines.[1][2][3]
-
Knorr Pyrazole Synthesis Variants: This classic synthesis involves the reaction of a 1,3-dicarbonyl compound with a hydrazine.[7][9] When one of the carbonyl groups is replaced by a nitrile equivalent, it leads to aminopyrazoles.
Q2: How do steric and electronic effects of the hydrazine substituent influence regioselectivity?
A2: The nature of the substituent on the hydrazine (R in R-NH-NH₂) has a profound impact on which nitrogen atom acts as the initial nucleophile, thus dictating the final regioisomer.
-
Electronic Effects: Electron-donating groups on the substituent increase the nucleophilicity of the adjacent nitrogen (the internal N), favoring the kinetic 3-amino product. Conversely, electron-withdrawing or bulky groups (like a phenyl group) decrease its nucleophilicity and/or sterically hinder it, biasing the reaction towards the formation of the 5-amino isomer.[1][2]
-
Steric Effects: An increase in the steric bulk of the hydrazine substituent will sterically hinder the internal nitrogen, making the terminal -NH₂ group the more likely nucleophile. This strongly favors the formation of the 5-aminopyrazole isomer.[3]
General Reaction Mechanism and Points of Selectivity
Caption: Key stages in aminopyrazole synthesis and control points.
Q3: Are there alternative "cleaner" synthetic strategies to avoid common side products?
A3: Yes. When traditional condensation methods prove problematic, alternative routes can offer higher purity and better yields. One notable strategy is the synthesis of aminopyrazoles from isoxazoles.
-
Synthesis from Isoxazoles: This method involves the ring-opening of an isoxazole with hydrazine. The isoxazole ring is cleaved to form an unisolated β-ketonitrile intermediate, which then immediately cyclizes with the hydrazine to form the aminopyrazole. This can be performed in a single step and often avoids the impurities associated with direct condensation methods.[10]
Q4: What are the best practices for the purification and analysis of aminopyrazoles?
A4: Proper purification and rigorous analysis are critical to ensure the quality of your final product.
-
Purification:
-
Crystallization: This is the preferred method for obtaining high-purity solid materials, if a suitable solvent system can be found.
-
Distillation: For liquid or low-melting aminopyrazoles, vacuum distillation can be an effective purification technique.[11]
-
Column Chromatography: Silica gel chromatography is commonly used to separate regioisomers and remove impurities. A careful selection of the eluent system is essential for good separation.
-
-
Analysis:
-
HPLC: High-Performance Liquid Chromatography is indispensable for assessing the purity of the final product and quantifying the ratio of any regioisomers.[12]
-
NMR Spectroscopy: ¹H and ¹³C NMR are standard for structural confirmation. To unambiguously assign regioisomers, advanced 2D NMR techniques are highly recommended. Heteronuclear Multiple Bond Correlation (HMBC) and Nuclear Overhauser Effect (NOE) experiments can reveal through-bond and through-space correlations, respectively, that definitively distinguish between 3-amino and 5-amino isomers.[13][14]
-
References
- 1. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 2. heterocyclist.wordpress.com [heterocyclist.wordpress.com]
- 3. soc.chim.it [soc.chim.it]
- 4. Approaches towards the synthesis of 5-aminopyrazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. jk-sci.com [jk-sci.com]
- 10. Pyrazole synthesis [organic-chemistry.org]
- 11. Organic Syntheses Procedure [orgsyn.org]
- 12. WO2017060787A1 - Process for preparation of aminopyrazole - Google Patents [patents.google.com]
- 13. researchgate.net [researchgate.net]
- 14. arkat-usa.org [arkat-usa.org]
Purification of aminopyrazole compounds by recrystallization
<Technical Support Center: Purification of Aminopyrazole Compounds by Recrystallization >
Introduction for Senior Application Scientists
Welcome to the technical support guide for the purification of aminopyrazole compounds. As researchers and drug development professionals, you understand that the purity of a compound is paramount to the reliability of experimental data and the safety and efficacy of potential therapeutics. Recrystallization remains a powerful, cost-effective, and scalable technique for purifying solid organic compounds like aminopyrazoles.
This guide is designed to move beyond simple procedural lists. It aims to provide a deeper, mechanistic understanding of the recrystallization process as it specifically applies to the aminopyrazole scaffold. We will explore the "why" behind the "how," empowering you to troubleshoot effectively and optimize your purification strategies. This resource is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios that directly address the common challenges encountered in the laboratory.
Core Principles of Recrystallization
Recrystallization is fundamentally a solubility-based purification technique.[1][2] The ideal solvent for recrystallization will exhibit high solubility for the target compound at elevated temperatures and low solubility at lower temperatures.[1][2] Conversely, impurities should either be highly soluble at all temperatures (remaining in the mother liquor) or insoluble in the hot solvent (allowing for removal by hot filtration).
Frequently Asked Questions (FAQs)
Q1: What are the best starting solvents for recrystallizing aminopyrazole compounds?
The choice of solvent is critical and is dictated by the specific substitution pattern and overall polarity of your aminopyrazole derivative.[3] However, based on common practice and the physicochemical properties of the aminopyrazole core, the following solvents and systems are excellent starting points:
-
Single Solvent Systems : For many aminopyrazole derivatives, polar protic solvents are effective. Ethanol, methanol, and isopropanol are frequently good choices.[3][4] For less polar analogs, acetone and ethyl acetate can be successful.[3] The parent 3-aminopyrazole, for instance, is soluble in methanol.[5][6]
-
Mixed Solvent Systems : This is often the most powerful approach. A common strategy is to dissolve the compound in a minimum amount of a hot "good" solvent (e.g., ethanol, methanol, or acetone) and then titrate in a "bad" or "anti-solvent" (e.g., water, hexane) until turbidity (cloudiness) persists.[3][4] This creates a supersaturated solution upon cooling. Commonly successful pairs include:
| Solvent System | Polarity of Aminopyrazole | General Notes |
| Ethanol, Methanol | Polar | Good starting point for many derivatives.[4] |
| Acetone, Ethyl Acetate | Intermediate Polarity | Effective for less polar aminopyrazoles. |
| Ethanol/Water | Polar | A widely applicable and effective mixed system.[3][4] |
| Ethyl Acetate/Hexane | Nonpolar to Intermediate | Excellent for compounds with significant nonpolar character.[3][4] |
Q2: My aminopyrazole is not dissolving in the hot solvent. What should I do?
If your compound fails to dissolve even in a boiling solvent, it indicates that the solvent is too nonpolar for your compound.
Solutions:
-
Switch to a More Polar Solvent: If you started with a solvent like ethyl acetate, try a more polar one like ethanol or methanol.
-
Employ a Mixed Solvent System: If a single polar solvent doesn't work, dissolve your compound in a minimal amount of a hot, highly polar solvent like DMF or DMSO, and then carefully add a less polar anti-solvent like water or ethanol to induce crystallization. This should be used as a last resort due to the high boiling points of DMF and DMSO, which can make removal difficult.
Q3: I've dissolved my compound, but no crystals form upon cooling. What's the next step?
This is a common issue, often caused by using too much solvent or the formation of a supersaturated solution that resists nucleation.[1][7]
Troubleshooting Steps:
-
Induce Nucleation :
-
Scratching : Use a glass rod to gently scratch the inside surface of the flask below the solvent level.[7] This creates microscopic imperfections that can serve as nucleation sites.
-
Seed Crystals : If you have a small amount of pure material, add a single, tiny crystal to the solution.[2][3] This provides a template for crystal growth.
-
-
Reduce Solvent Volume : If nucleation techniques fail, you have likely used too much solvent.[1][7] Gently heat the solution to boil off some of the solvent, thereby increasing the concentration of your compound.[3] Allow the concentrated solution to cool again.
-
Extended Cooling : Place the flask in an ice bath, and if necessary, in a freezer. Lower temperatures will further decrease the solubility of your compound.
Q4: How does the amino group on the pyrazole ring affect solubility and solvent choice?
The amino group is a key influencer of the molecule's properties. It is a hydrogen bond donor and acceptor, which significantly increases the polarity of the compound.
-
pH Sensitivity : As a basic functional group, the amino group's protonation state is pH-dependent. In acidic solutions, it will be protonated to form an ammonium salt, which is typically much more soluble in polar solvents, especially water, than the free base. This property can be exploited for purification.[8] For instance, you could dissolve your crude product in an acidic aqueous solution, wash with a nonpolar organic solvent to remove nonpolar impurities, and then basify the aqueous layer to precipitate your purified aminopyrazole.
-
Solvent Interaction : The amino group's ability to hydrogen bond makes it more soluble in protic solvents like alcohols (ethanol, methanol) and water. When selecting a solvent system, consider that solvents capable of hydrogen bonding will have a stronger solvating effect.
Q5: How can I remove colored impurities during recrystallization?
Colored impurities are often large, conjugated organic molecules that can be effectively removed.
Solution:
-
Activated Charcoal : Add a very small amount (a spatula tip) of activated charcoal to the hot, dissolved solution.[3] The charcoal has a high surface area and will adsorb the colored impurities.
-
Procedure :
-
Dissolve the crude aminopyrazole in the minimum amount of hot solvent.
-
Add a small amount of activated charcoal.
-
Swirl the hot mixture for a few minutes.
-
Perform a hot filtration to remove the charcoal.
-
Allow the filtrate to cool and crystallize.
-
Caution : Using too much charcoal can lead to the adsorption of your desired product, resulting in a lower yield.[3]
Troubleshooting Guide
| Problem | Probable Cause(s) | Recommended Solution(s) |
| "Oiling Out" (Product separates as a liquid instead of solid crystals) | The solution is supersaturated at a temperature above the compound's melting point.[3] | 1. Add more "good" solvent to the hot solution to lower the saturation temperature.[3]2. Lower the cooling rate. Use an insulated container or allow the flask to cool on the benchtop before moving to an ice bath.[3]3. Switch to a lower-boiling point solvent system. |
| Low Recovery/Yield | 1. Too much solvent was used.[1][7]2. Premature crystallization during hot filtration.3. Incomplete cooling. | 1. Use the absolute minimum amount of hot solvent to dissolve the compound.[1]2. Preheat the filtration funnel and flask before hot filtration.3. Ensure the solution is thoroughly cooled in an ice bath before filtering the crystals. |
| Crystals Crash Out Too Quickly | The solution is too concentrated, or the cooling is too rapid.[7][9] | 1. Re-heat the solution and add a small amount of additional hot solvent.[7]2. Allow the solution to cool slowly at room temperature before placing it in an ice bath.[3] |
| Resulting Crystals are Impure | 1. Inefficient removal of impurities trapped in the crystal lattice.[3]2. The cooling rate was too fast, leading to the co-precipitation of impurities.[9] | 1. Ensure slow cooling to allow for the formation of a proper crystal lattice that excludes impurities.[9]2. Wash the collected crystals with a small amount of ice-cold recrystallization solvent.[1]3. Perform a second recrystallization if necessary.[3] |
Experimental Protocols
Protocol 1: Single-Solvent Recrystallization
This is the most straightforward method and should be the first approach if a suitable solvent is identified.
-
Dissolution : Place the crude aminopyrazole compound in an Erlenmeyer flask. Add a minimal amount of the selected solvent.
-
Heating : Gently heat the mixture on a hot plate with stirring. Add more solvent in small portions until the solid just dissolves at the boiling point of the solvent.[1]
-
Hot Filtration (if necessary) : If insoluble impurities are present, perform a hot filtration through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask.
-
Cooling : Remove the flask from the heat and allow it to cool slowly to room temperature. Crystal formation should be observed.[3] Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal yield.
-
Collection : Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing : Wash the crystals with a small amount of ice-cold solvent to remove any adhering mother liquor.[1]
-
Drying : Dry the purified crystals, either air-drying on the filter paper or in a desiccator under vacuum.
Protocol 2: Mixed-Solvent Recrystallization
This method is ideal when no single solvent has the desired solubility properties.
-
Dissolution : Dissolve the crude aminopyrazole in the minimum amount of a hot "good" solvent (e.g., ethanol).
-
Addition of Anti-Solvent : While the solution is still hot, add the "bad" solvent (e.g., water) dropwise until the solution becomes faintly cloudy (turbid).[3]
-
Re-dissolution : Add a few drops of the hot "good" solvent until the cloudiness just disappears.
-
Cooling, Collection, Washing, and Drying : Follow steps 4-7 from Protocol 1.
Purity Assessment
After recrystallization, it is crucial to assess the purity of the final product. Common analytical techniques include:
-
High-Performance Liquid Chromatography (HPLC) : The gold standard for purity analysis, capable of separating and quantifying trace impurities.[10]
-
Gas Chromatography (GC) : Suitable for volatile aminopyrazoles and for detecting residual solvents.[10]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy : Provides structural confirmation and can be used for quantitative purity assessment (qNMR).[11]
-
Mass Spectrometry (MS) : Confirms the molecular weight of the desired compound and can help identify impurities.[10]
-
Differential Scanning Calorimetry (DSC) : Can be used to determine the purity of highly pure substances ( >98%) by analyzing the melting endotherm.[]
Visualized Workflows
Solvent Selection Workflow
Caption: A decision tree for selecting an appropriate recrystallization solvent system.
Troubleshooting: No Crystal Formation
Caption: A logical workflow for troubleshooting when no crystals appear.
References
- 1. people.chem.umass.edu [people.chem.umass.edu]
- 2. mt.com [mt.com]
- 3. benchchem.com [benchchem.com]
- 4. reddit.com [reddit.com]
- 5. 3-Aminopyrazole CAS#: 1820-80-0 [m.chemicalbook.com]
- 6. 3-Aminopyrazole, 98%, Thermo Scientific™ | Fisher Scientific [fishersci.ca]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Reagents & Solvents [chem.rochester.edu]
- 9. reddit.com [reddit.com]
- 10. Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals - Blogs - News [alwsci.com]
- 11. Analytical Methods for Assessing Drug Purity and Quality “A Critical Evaluation” [ijaresm.com]
Technical Support Center: Purification of 3-(2-methoxyphenyl)-1H-pyrazol-5-amine
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the synthesis and purification of 3-(2-methoxyphenyl)-1H-pyrazol-5-amine. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with this valuable synthetic intermediate. Achieving high purity is critical for downstream applications, ensuring reproducibility in biological assays and preventing complications in multi-step syntheses. This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address common purity challenges.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: What are the most common impurities I should expect in my crude this compound sample?
Understanding potential impurities is the first step toward devising an effective purification strategy. The impurities present will largely depend on the synthetic route, but for the common condensation reaction between 2-methoxybenzoylacetonitrile and hydrazine, you can anticipate the following:
-
Unreacted Starting Materials: Residual 2-methoxybenzoylacetonitrile or hydrazine hydrate.
-
Side-Reaction Products: Self-condensation products of the starting materials or partially reacted intermediates.
-
Regioisomers: While the reaction is generally regiospecific, trace amounts of the isomeric product, 5-(2-methoxyphenyl)-1H-pyrazol-3-amine, could form. Distinguishing between these isomers is crucial and often requires careful analytical characterization (e.g., 2D NMR).
-
Solvent Residues: Trapped solvents from the reaction or initial work-up.
-
Degradation Products: Aromatic amines can be susceptible to oxidation, leading to colored impurities, especially if exposed to air and light over extended periods.
Q2: My initial analysis (TLC/LCMS) shows several impurities. How do I select the most effective primary purification method?
Choosing the right purification technique from the start can save significant time and resources. The optimal choice depends on the nature and quantity of the impurities. The following workflow provides a decision-making framework.
Caption: Decision workflow for selecting a purification method.
Q3: I believe my compound is a good candidate for recrystallization. How do I develop a robust protocol?
Recrystallization is an excellent and scalable technique for removing small amounts of impurities from a solid sample, provided a suitable solvent system can be identified.[1]
The Principle: The ideal solvent will dissolve your target compound completely at an elevated temperature (near the solvent's boiling point) but will have very low solubility for it at low temperatures (0-5 °C). Impurities should either remain soluble in the cold solvent or be insoluble in the hot solvent.
Step-by-Step Solvent Screening Protocol:
-
Preparation: Place a small amount of your crude material (20-30 mg) into several test tubes.
-
Solvent Addition: To each tube, add a different candidate solvent dropwise at room temperature, vortexing after each addition. Good single solvents to screen for pyrazole derivatives include ethanol, isopropanol, ethyl acetate, and acetone.[1]
-
Hot Dissolution: If the compound does not dissolve at room temperature, gently heat the mixture to the solvent's boiling point. If it dissolves completely, it's a potential candidate. If it doesn't dissolve even when boiling, that solvent is unsuitable.
-
Cooling & Crystallization: Allow the hot, saturated solution to cool slowly to room temperature, then place it in an ice bath for 15-20 minutes. Observe for crystal formation. High recovery of crystalline material indicates a good solvent.
-
Mixed Solvents: If no single solvent is ideal, try a mixed-solvent system.[1] Dissolve the compound in a minimal amount of a "good" solvent (one in which it is very soluble, e.g., ethanol) at boiling. Then, add a "poor" solvent (one in which it is insoluble, e.g., water or hexane) dropwise until the solution becomes persistently cloudy. Add a drop or two of the good solvent to clarify, then allow it to cool slowly.
Data Summary: Recommended Solvent Systems for Recrystallization
| Solvent System | Type | Rationale & Comments |
| Isopropanol (IPA) | Single Protic | Often provides a good solubility differential between hot and cold for moderately polar compounds. |
| Ethyl Acetate (EtOAc) | Single Aprotic | Effective for compounds of intermediate polarity. Less polar than alcohols. |
| Ethanol / Water | Mixed Protic | A common and powerful system. The compound is dissolved in hot ethanol, and water is added to induce precipitation upon cooling.[2] |
| Ethyl Acetate / Hexane | Mixed Aprotic | Excellent for purifying moderately polar compounds from non-polar impurities. |
Troubleshooting Recrystallization:
-
Oiling Out: If the compound separates as an oil instead of crystals, it may be due to cooling the solution too quickly or the presence of impurities that depress the melting point. Try reheating to dissolve the oil, adding slightly more solvent, and allowing it to cool much more slowly.
-
No Crystals Form: The solution may be too dilute, or crystallization may require initiation. Try scratching the inside of the flask with a glass rod at the solvent line or adding a seed crystal from a previous batch.
Q4: My impurities are too similar to remove by recrystallization. What are the best practices for column chromatography of this amine?
Flash column chromatography is the method of choice for separating complex mixtures. However, basic compounds like this compound can present a challenge on standard silica gel.
The Challenge with Amines on Silica: Silica gel is weakly acidic (pKa ≈ 4.5). The basic amine can interact strongly with the acidic silanol groups, leading to significant peak tailing or "streaking" on the column. In some cases, the compound may not elute at all.
The Solution: Deactivating the Stationary Phase
To ensure sharp, symmetrical peaks and good recovery, the acidic nature of the silica gel must be neutralized. This is typically achieved by adding a small amount of a basic modifier to the eluent system.
-
Triethylamine (Et₃N): The most common choice. Add 0.5-1% triethylamine to your eluent mixture (e.g., for every 100 mL of eluent, add 0.5-1 mL of Et₃N).[2][3]
-
Ammonia in Methanol: A 7N solution of ammonia in methanol can also be used, typically added as 0.5-1% of the polar solvent component.
Detailed Column Chromatography Protocol:
-
TLC Analysis: First, determine an appropriate eluent system using TLC. Test various ratios of a non-polar solvent (e.g., Hexane or Heptane) and a polar solvent (e.g., Ethyl Acetate or Acetone). Remember to add 1% Et₃N to your TLC development chamber. Aim for an Rf value of ~0.25-0.35 for your target compound.
-
Slurry Preparation: Prepare a slurry of silica gel in your chosen non-polar solvent. For every 1 gram of crude compound, use approximately 50-100 grams of silica gel.
-
Column Packing: Pour the slurry into your column and allow it to pack under gentle pressure (using a pump or bulb). Ensure the packed bed is flat and free of cracks.
-
Sample Loading: Dissolve your crude product in a minimal amount of dichloromethane or your eluent. Pre-adsorb this solution onto a small amount of silica gel (~2-3x the mass of your compound), evaporate the solvent until you have a dry, free-flowing powder. Carefully add this powder to the top of your packed column.
-
Elution: Begin eluting the column with your chosen solvent system, starting with a lower polarity if running a gradient. Collect fractions and monitor them by TLC to identify which ones contain your pure product.
-
Isolation: Combine the pure fractions, and remove the solvent and triethylamine under reduced pressure using a rotary evaporator.
Q5: Is it possible to use a simpler liquid-liquid extraction to remove a significant portion of impurities before a final polishing step?
Absolutely. Acid-base extraction is a highly effective and rapid method for separating basic compounds like your pyrazole-amine from neutral or acidic impurities.[4][5] This technique exploits the change in solubility of the amine upon protonation.
The Principle: The neutral amine is soluble in organic solvents but largely insoluble in water. When washed with an aqueous acid, the amine is protonated to form an ammonium salt. This salt is ionic and therefore soluble in the aqueous layer. Neutral impurities remain in the organic layer and can be washed away.[6]
References
Knorr Pyrazole Synthesis: A Technical Support Center for Researchers
Welcome to the comprehensive technical support center for the Knorr pyrazole synthesis. This guide is designed for researchers, scientists, and professionals in drug development who are looking to optimize their reaction conditions, troubleshoot common issues, and deepen their understanding of this cornerstone heterocyclic synthesis. As a self-validating system of protocols and insights, this document is structured to anticipate and address the practical challenges encountered in the laboratory.
Understanding the Knorr Pyrazole Synthesis: A Mechanistic Overview
First described by Ludwig Knorr in 1883, the Knorr pyrazole synthesis is a robust and versatile method for preparing pyrazole and pyrazolone derivatives.[1] The reaction involves the condensation of a 1,3-dicarbonyl compound (or a functional equivalent like a β-ketoester) with a hydrazine or its derivatives.[1][2] The process is typically catalyzed by an acid and proceeds with high efficiency, driven by the formation of a stable aromatic pyrazole ring.[2]
The mechanism initiates with the nucleophilic attack of one of the hydrazine's nitrogen atoms on one of the carbonyl carbons of the 1,3-dicarbonyl compound. This is followed by an intramolecular cyclization, where the second nitrogen atom attacks the remaining carbonyl group. Subsequent dehydration yields the final pyrazole product. When using a β-ketoester, the reaction yields a pyrazolone, which exists in tautomeric equilibrium with its more stable aromatic pyrazole-enol form.[2][3]
Below is a generalized mechanistic pathway illustrated using Graphviz:
References
Addressing regioisomer formation in unsymmetrical pyrazole synthesis
A Guide to Addressing Regioisomer Formation
Welcome to the technical support center for unsymmetrical pyrazole synthesis. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of controlling regioselectivity in their synthetic routes. As a Senior Application Scientist, I've compiled this resource to provide not only troubleshooting solutions but also a deeper understanding of the mechanistic principles that govern these powerful reactions.
Frequently Asked Questions (FAQs)
Q1: I'm performing a Knorr-type pyrazole synthesis with an unsymmetrical 1,3-dicarbonyl and a substituted hydrazine, and I'm getting a mixture of regioisomers. Why is this happening and how can I control it?
A1: The formation of regioisomers in the Knorr pyrazole synthesis is a common challenge that arises from the two non-equivalent carbonyl groups of the 1,3-dicarbonyl compound.[1][2][3] The substituted hydrazine can initiate its nucleophilic attack at either carbonyl, leading to two different reaction pathways and ultimately, a mixture of pyrazole products.[2][4][5] The ratio of these isomers is dictated by a delicate interplay of electronic effects, steric hindrance, and reaction conditions.[2][3][6]
Several factors influence which carbonyl is preferentially attacked:
-
Electronic Effects: Electron-withdrawing groups on the dicarbonyl can activate a nearby carbonyl for nucleophilic attack.[3]
-
Steric Hindrance: Bulky substituents on either the dicarbonyl or the hydrazine will favor attack at the less sterically hindered carbonyl group.[3]
-
Reaction pH: The acidity or basicity of the reaction medium can significantly influence the reaction pathway and the resulting isomer ratio.[2][3] Previous studies have shown that switching between acidic, neutral, or basic conditions can dramatically alter the regioselectivity.[1][3]
Here are some troubleshooting strategies to improve regioselectivity:
-
Solvent Optimization: The choice of solvent can have a profound impact. The use of fluorinated alcohols, such as 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP), has been demonstrated to dramatically increase regioselectivity in favor of a single isomer.[1]
-
pH Control: Systematically screen different pH conditions. An acidic catalyst is often employed in the Knorr synthesis, but exploring neutral or even basic conditions might favor the formation of your desired regioisomer.[3][4][5]
-
Structural Modification: If feasible, consider modifying your starting materials. Introducing a bulky substituent or a potent electron-withdrawing group can create a strong bias for one reaction pathway.[1]
Q2: My synthesis involves reacting an α,β-unsaturated ketone with a hydrazine, but I'm isolating a pyrazoline instead of the desired pyrazole. What's going wrong?
A2: This is a classic case of an incomplete reaction sequence. The reaction of α,β-unsaturated carbonyl compounds with hydrazines proceeds through a pyrazoline intermediate.[1] The formation of the final aromatic pyrazole requires an additional oxidation step to remove two hydrogen atoms from the pyrazoline ring.
To promote the formation of the pyrazole, you need to incorporate an oxidant into your reaction or perform a subsequent oxidation step. Common strategies include:
-
In-situ Oxidation:
-
Air/Oxygen: In some cases, simply exposing the reaction mixture to air or bubbling oxygen through it can be sufficient, especially with prolonged reaction times or elevated temperatures.
-
Iodine (I₂): Molecular iodine is a mild and effective oxidant for this transformation.[7]
-
-
Post-reaction Oxidation:
-
If you have already isolated the pyrazoline, you can subject it to a separate oxidation step using reagents like:
-
Manganese dioxide (MnO₂)
-
2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ)
-
Potassium permanganate (KMnO₄)
-
-
Q3: I'm exploring alternative routes to avoid the regioselectivity issues of the Knorr synthesis. What are some reliable methods for synthesizing 1,3,5-trisubstituted pyrazoles with high regioselectivity?
A3: Several modern synthetic methods offer excellent control over regioselectivity in the synthesis of 1,3,5-trisubstituted pyrazoles. One particularly effective approach is the reaction of N-alkylated tosylhydrazones with terminal alkynes.[8][9][10]
This methodology has been shown to proceed with complete regioselectivity, even when the substituents on the reactants are sterically and electronically similar.[8][9][10] The reaction typically employs a base, such as potassium tert-butoxide (t-BuOK), in a suitable solvent.[8]
Another powerful strategy is the 1,3-dipolar cycloaddition of diazo compounds with alkynes. Tosylhydrazones can serve as in-situ sources of diazo compounds, which then react with terminal alkynes to produce pyrazoles.[9] This method also generally provides high regioselectivity.
Troubleshooting Guides
Guide 1: Improving Regioselectivity in the Knorr Pyrazole Synthesis
This guide provides a systematic approach to optimizing the regioselectivity of your Knorr pyrazole synthesis.
Experimental Protocol: Screening Reaction Conditions
-
Solvent Screening:
-
Set up parallel reactions using your standard protocol in the following solvents:
-
Ethanol (as a baseline)
-
2,2,2-Trifluoroethanol (TFE)
-
1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP)
-
N,N-Dimethylformamide (DMF)
-
Toluene
-
-
Monitor the reactions by TLC or LC-MS to determine the regioisomeric ratio.
-
-
pH Screening:
-
Using the optimal solvent from the previous step, set up reactions with the following additives:
-
Acidic: Acetic acid (catalytic amount), p-Toluenesulfonic acid (catalytic amount)
-
Neutral: No additive
-
Basic: Pyridine (catalytic amount), Triethylamine (catalytic amount)
-
-
Analyze the product mixture to identify the pH condition that favors your desired isomer.
-
Data Summary Table:
| Condition | Solvent | Additive | Regioisomeric Ratio (Desired:Undesired) |
| 1 | Ethanol | None | e.g., 1:1 |
| 2 | TFE | None | e.g., 5:1 |
| 3 | HFIP | None | e.g., 10:1 |
| 4 | TFE | Acetic Acid | e.g., 7:1 |
| 5 | TFE | Pyridine | e.g., 3:1 |
Note: The ratios provided are illustrative examples.
Visualizing the Workflow:
Caption: Workflow for optimizing regioselectivity.
Advanced Topics
Understanding the Mechanism: The Role of Intermediates
Recent studies have revealed that the mechanism of the Knorr pyrazole synthesis is more complex than a simple condensation.[2] The reaction proceeds through various intermediates, including hydrazones and cyclic hemiaminals (hydroxylpyrazolines).[2][11] The relative stability and rates of formation and dehydration of these intermediates are influenced by the reaction conditions and ultimately determine the final product distribution.[11]
Visualizing the Knorr Mechanism:
Caption: Competing pathways in Knorr synthesis.
By understanding these fundamental principles and applying the systematic troubleshooting strategies outlined in this guide, you will be well-equipped to overcome the challenges of regioisomer formation and achieve your synthetic goals.
References
- 1. benchchem.com [benchchem.com]
- 2. Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D2RE00271J [pubs.rsc.org]
- 3. benchchem.com [benchchem.com]
- 4. jk-sci.com [jk-sci.com]
- 5. name-reaction.com [name-reaction.com]
- 6. Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pyrazole synthesis [organic-chemistry.org]
- 8. Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles from N-Alkylated Tosylhydrazones and Terminal Alkynes [organic-chemistry.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Regioselective synthesis of 1,3,5-trisubstituted pyrazoles from N-alkylated tosylhydrazones and terminal alkynes. | Semantic Scholar [semanticscholar.org]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Scaling Up the Synthesis of 3-(2-methoxyphenyl)-1H-pyrazol-5-amine
Welcome to the technical support center for the synthesis of 3-(2-methoxyphenyl)-1H-pyrazol-5-amine. This guide is designed for researchers, chemists, and process development professionals to provide in-depth, field-proven insights into this synthetic process. We will move beyond simple protocols to explain the underlying chemical principles, helping you troubleshoot common issues and successfully scale your synthesis.
Synthetic Overview & Core Principles
The synthesis of this compound is most reliably achieved through the cyclocondensation of a β-ketonitrile with hydrazine.[1][2] This method is one of the most versatile and widely used for creating 5-aminopyrazole scaffolds due to its efficiency and the general availability of the starting materials.[1][2]
The overall synthetic strategy involves two key transformations:
-
Formation of the β-Ketonitrile: Synthesis of 3-(2-methoxyphenyl)-3-oxopropanenitrile, the key intermediate. This is typically accomplished via a Claisen condensation reaction.
-
Cyclization: Reaction of the β-ketonitrile with hydrazine hydrate to form the desired pyrazole ring system.
Below is a high-level overview of the workflow.
Caption: High-level workflow for the two-step synthesis.
Detailed Experimental Protocols
These protocols are provided as a starting point and may require optimization based on your specific laboratory conditions and scale.
Protocol 1: Synthesis of 3-(2-methoxyphenyl)-3-oxopropanenitrile
Principle: This procedure utilizes a base-mediated Claisen condensation between an acetophenone and a cyanating agent. The base deprotonates the α-carbon of the acetophenone, creating a nucleophilic enolate that attacks the electrophilic cyanide source.
Materials:
-
2-Methoxyacetophenone
-
Sodium ethoxide (NaOEt) or Sodium Hydride (NaH)
-
Ethyl cyanoformate or Diethyl carbonate/acetonitrile
-
Anhydrous Ethanol or THF
-
Hydrochloric acid (for workup)
-
Ethyl acetate (for extraction)
Step-by-Step Procedure:
-
Set up a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, dropping funnel, and a nitrogen inlet.
-
Charge the flask with sodium ethoxide (1.1 eq) and anhydrous ethanol. If using NaH, suspend it in anhydrous THF.
-
Cool the mixture to 0 °C in an ice bath.
-
In the dropping funnel, prepare a solution of 2-methoxyacetophenone (1.0 eq) and ethyl cyanoformate (1.1 eq) in the reaction solvent.
-
Add the solution dropwise to the cooled base suspension over 1-2 hours, maintaining the internal temperature below 5 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 12-16 hours.
-
In-Process Check: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting acetophenone is consumed.
-
Once complete, cool the reaction mixture back to 0 °C and cautiously quench by adding cold water.
-
Acidify the aqueous solution to pH ~3-4 with cold 1 M HCl. The product may precipitate as a solid.
-
Extract the aqueous layer three times with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude β-ketonitrile, which can be used in the next step or purified by recrystallization or column chromatography.
Protocol 2: Synthesis of this compound
Principle: This is a classic pyrazole synthesis involving the reaction of a 1,3-bielectrophile (the β-ketonitrile) with a dinucleophile (hydrazine).[3] The reaction proceeds via nucleophilic attack of hydrazine on the ketone, forming a hydrazone intermediate, which then undergoes intramolecular cyclization by attack on the nitrile carbon.[1]
Materials:
-
3-(2-methoxyphenyl)-3-oxopropanenitrile
-
Hydrazine hydrate (N₂H₄·H₂O)
-
Ethanol or Acetic Acid
-
Cold water
Step-by-Step Procedure:
-
In a round-bottom flask, dissolve 3-(2-methoxyphenyl)-3-oxopropanenitrile (1.0 eq) in ethanol.
-
Add hydrazine hydrate (1.2 eq) to the solution. A slight exotherm may be observed. For larger scales, controlled addition is recommended.
-
Heat the reaction mixture to reflux (approx. 78 °C for ethanol) and maintain for 4-6 hours.
-
In-Process Check: Monitor the disappearance of the β-ketonitrile starting material by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature, then further cool in an ice bath for 1-2 hours.
-
The product, this compound, will typically precipitate as a crystalline solid.
-
Collect the solid by vacuum filtration.
-
Wash the filter cake with a small amount of cold ethanol to remove soluble impurities.
-
Dry the product under vacuum to a constant weight. The purity is often high, but recrystallization from ethanol or an ethanol/water mixture can be performed if needed.
Frequently Asked Questions (FAQs)
Q: What is the most common synthetic route and why? A: The condensation of the corresponding β-ketonitrile (3-(2-methoxyphenyl)-3-oxopropanenitrile) with hydrazine hydrate is the most prevalent and robust method.[1][2] It is favored for its high efficiency, operational simplicity, and the formation of a stable, aromatic pyrazole ring in a single step from a readily prepared intermediate.
Q: Are there alternative synthetic routes? A: Yes, other methods exist for pyrazole synthesis, such as 1,3-dipolar cycloadditions or multicomponent reactions.[4][5] However, for scaling up this specific 5-aminopyrazole, the β-ketonitrile route remains the most economically viable and well-established.
Q: How should I monitor the progress of the cyclization reaction? A: Thin Layer Chromatography (TLC) is the most convenient method. Use a mobile phase like 50:50 ethyl acetate/hexanes. The β-ketonitrile starting material will have a different Rf value than the more polar aminopyrazole product. Staining with potassium permanganate can help visualize the spots. For more quantitative analysis, LC-MS is recommended.
Q: What are the primary safety concerns? A: Hydrazine hydrate is toxic, corrosive, and a suspected carcinogen. Always handle it in a well-ventilated fume hood with appropriate personal protective equipment (gloves, safety glasses, lab coat). The initial formation of the β-ketonitrile may use sodium hydride, which is highly flammable and reacts violently with water. Ensure all glassware is dry and the reaction is performed under an inert atmosphere.
Q: What are typical yields for this synthesis? A: Yields can vary based on purity of starting materials and reaction scale. For the cyclization step, yields are often reported in the range of 75-95%. The overall two-step yield from 2-methoxyacetophenone is typically in the 60-80% range.
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments.
Issue 1: Low or No Product Yield
Q: My cyclization reaction did not go to completion, and I still have significant starting material. What went wrong? A: There are several potential causes:
-
Insufficient Hydrazine: Ensure at least a slight molar excess (1.1-1.2 equivalents) of hydrazine hydrate was used.
-
Reaction Time/Temperature: The reaction may require a longer reflux time. Confirm your reaction was maintained at the appropriate temperature. Some β-ketonitriles can be sterically hindered, slowing the reaction.
-
Quality of Hydrazine: Hydrazine hydrate can degrade over time. Use a fresh bottle or titrate an older one to confirm its concentration.
-
pH of the Medium: While often run under neutral or slightly basic conditions with hydrazine hydrate, some condensations benefit from a catalytic amount of acid (like acetic acid) to promote hydrazone formation.[6]
Q: My isolated yield is very low, but the reaction appeared to go to completion by TLC/LC-MS. Where did my product go? A: This is likely a workup or purification issue:
-
Product Solubility: this compound has some solubility in ethanol, especially when warm. Ensure you have cooled the reaction mixture sufficiently (0-5 °C) for an adequate amount of time to maximize precipitation.
-
Excessive Washing: Washing the filtered product with too much cold solvent will lead to product loss. Use a minimal amount.
-
Aqueous Solubility: If an acidic or basic workup was performed, your product might be protonated (soluble in the aqueous acid layer) or deprotonated. Check the pH of your aqueous layers before discarding them.
Issue 2: Impurity Formation
Q: My final product is a yellow or brownish color. How do I get a white solid? A: Colored impurities are common in reactions involving hydrazines, often due to air oxidation or side reactions.[3]
-
Activated Carbon: Dissolve the crude product in a minimal amount of hot ethanol, add a small amount of activated carbon (charcoal), keep it hot for 5-10 minutes, and then filter the hot solution through celite to remove the carbon. Cool the filtrate to recrystallize the product.
-
Recrystallization: A simple recrystallization from ethanol or an ethanol/water mixture is often sufficient to purge colored impurities, which may remain in the mother liquor.
Q: My NMR spectrum shows an unexpected set of peaks. What are the likely byproducts? A: While this reaction is generally clean, side products can form.
-
Incomplete Cyclization: You may have some of the hydrazone intermediate remaining. This can often be resolved by extending the reflux time or adding a catalytic amount of acid.
-
Regioisomers: With unsubstituted hydrazine (N₂H₄), regioisomer formation is not an issue. However, if you were to use a substituted hydrazine (e.g., methylhydrazine), you could form two different N-substituted pyrazole isomers.[3][6] This is a critical consideration when adapting this synthesis for other analogues.
-
Dimerization/Side Reactions: At high temperatures or with prolonged reaction times, side reactions involving the amino group of the product can occur.
Caption: A decision tree for troubleshooting common synthesis issues.
Issue 3: Scale-Up Challenges
Q: I scaled the reaction from 1g to 100g, and the yield dropped from 90% to 60%. What happened? A: This is a classic scale-up problem, often related to mass and heat transfer.[7]
-
Inadequate Mixing: In larger vessels, simple magnetic stirring may be insufficient. This can lead to localized concentrations of reactants or "hot spots," promoting side reactions. Use an overhead mechanical stirrer for reactions over 1-2 L.[7]
-
Poor Temperature Control: The cyclization reaction is exothermic. A larger reaction volume has a lower surface-area-to-volume ratio, making heat dissipation less efficient.[7] This can cause the internal temperature to rise uncontrollably, leading to byproduct formation. Use a reactor jacket or a larger cooling bath and monitor the internal temperature with a probe.
-
Rate of Addition: On a small scale, adding the hydrazine all at once is often fine. On a large scale, this can cause a dangerous temperature spike. Add the hydrazine slowly and controllably via an addition funnel or pump, monitoring the internal temperature throughout the addition.[7]
Q: The product precipitated out of solution mid-reaction, creating a thick, unstirrable slurry. What should I do? A: This can happen on a larger scale as the product concentration exceeds its solubility.
-
Increase Solvent Volume: The most straightforward solution is to increase the amount of solvent to keep the product dissolved until the post-reaction cooling step.
-
Solvent Choice: Consider a higher-boiling solvent in which the product has better solubility, such as isopropanol or n-butanol. However, this will require higher reflux temperatures and may affect the impurity profile, so it must be tested on a small scale first.[7]
Quantitative Data Summary
The following table provides a summary of typical reaction parameters for the cyclization step. Optimization may be necessary.
| Parameter | Lab Scale (1-10 g) | Pilot Scale (100 g - 1 kg) | Key Consideration |
| Solvent Volume | 5-10 mL per g of substrate | 8-15 mL per g of substrate | Maintain stirrability; prevent premature precipitation. |
| Hydrazine Eq. | 1.1 - 1.2 eq | 1.1 - 1.15 eq | Minimize excess hydrazine to simplify purification. |
| Addition Time | < 1 minute | 30 - 60 minutes | Control exotherm and maintain temperature.[7] |
| Stirring | Magnetic Stir Bar | Overhead Mechanical Stirrer | Ensure homogeneity and efficient heat transfer.[7] |
| Cooling Time | 1-2 hours | 3-5 hours | Maximize product crystallization and yield. |
References
- 1. Approaches towards the synthesis of 5-aminopyrazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. BJOC - Approaches towards the synthesis of 5-aminopyrazoles [beilstein-journals.org]
- 3. benchchem.com [benchchem.com]
- 4. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
Technical Support Center: Improving the Solubility of Pyrazole Derivatives for Biological Assays
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide you with in-depth troubleshooting strategies and frequently asked questions regarding the solubility of pyrazole derivatives in biological assays. As a class of compounds with immense therapeutic potential, ensuring their proper dissolution is the first critical step to obtaining reliable and reproducible data.[1][2][3][4][5][6]
Section 1: Frequently Asked Questions (FAQs)
Here, we address some of the most common initial queries researchers have when working with pyrazole derivatives.
Q1: My pyrazole derivative shows poor solubility in aqueous buffers. Is this normal?
A1: Yes, it is quite common for pyrazole derivatives to exhibit limited aqueous solubility.[7] The pyrazole ring, while containing nitrogen atoms that can participate in hydrogen bonding, is part of a larger, often hydrophobic scaffold in many drug candidates.[4][8] These compounds are typically more soluble in organic solvents like dimethyl sulfoxide (DMSO), ethanol, and methanol.[7]
Q2: I've dissolved my pyrazole derivative in DMSO, but it precipitates when I dilute it into my cell culture media. Why is this happening and how can I prevent it?
A2: This is a classic and frequent challenge known as "compound precipitation upon dilution."[9] It occurs because the compound's concentration in the final aqueous solution exceeds its thermodynamic solubility limit, even with a small percentage of DMSO. To prevent this, consider the following initial steps:
-
Lower the final concentration: Your target concentration might be too high for the compound's aqueous solubility.[9]
-
Optimize the co-solvent percentage: While DMSO is an excellent solvent for stock solutions, its final concentration in the assay should ideally be below 0.5% to avoid cellular toxicity and other artifacts.[10][11] Experiment with the lowest possible final DMSO concentration that maintains your compound's solubility.[9]
-
Use a step-wise dilution: Instead of a single large dilution, perform serial dilutions to gradually introduce the compound to the aqueous environment.[11][12]
Q3: What is the maximum concentration of DMSO that is safe for my cells?
A3: The tolerance of cell lines to DMSO can vary. As a general rule, a final concentration of 0.5% (v/v) DMSO is considered safe for most cell-based assays.[13] Some robust cell lines may tolerate up to 1%. However, it is crucial to always include a vehicle control (media with the same final DMSO concentration as your test samples) in your experiments to account for any solvent-induced effects.[10][13]
Q4: Can I use sonication or gentle warming to help dissolve my compound?
A4: Yes, both sonication and gentle warming (e.g., to 37°C) can be effective in dissolving your compound in the initial stock solution.[10][13][14] However, exercise caution as excessive heat can lead to degradation of thermally sensitive compounds.[10] Sonication is useful for breaking up aggregates and aiding dissolution.[13]
Q5: How should I store my pyrazole derivative stock solutions?
A5: Once dissolved, typically in DMSO, you should aliquot your stock solution into smaller, single-use volumes to minimize repeated freeze-thaw cycles, which can degrade the compound.[10][11][13] Store these aliquots at -20°C or -80°C for long-term stability.[11][13]
Section 2: Troubleshooting Guides & In-Depth Protocols
This section provides a more detailed, step-by-step approach to overcoming solubility challenges with your pyrazole derivatives.
Issue 1: Compound Precipitation in Cell-Based Assays
Precipitation of your test compound in a cell-based assay can lead to inaccurate results and misleading structure-activity relationships (SAR).[15][16][17] The workflow below provides a systematic approach to troubleshooting this issue.
References
- 1. mdpi.com [mdpi.com]
- 2. A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. solubilityofthings.com [solubilityofthings.com]
- 8. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. medchemexpress.cn [medchemexpress.cn]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
- 14. researchgate.net [researchgate.net]
- 15. Influence of cytotoxicity and compound precipitation on test results in the alkaline comet assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Common Cell Culture Problems: Precipitates [sigmaaldrich.com]
Validation & Comparative
A Comparative Guide to FLT3 Inhibitors for Acute Myeloid Leukemia (AML)
An objective comparison of the performance of 3-(2-methoxyphenyl)-1H-pyrazol-5-amine with other alternatives, supported by experimental data, is not feasible at this time. Publicly available scientific literature and databases do not contain sufficient information on "this compound" to characterize it as a FLT3 inhibitor or compare it to other established inhibitors.
Therefore, this guide will focus on a comparative analysis of prominent and structurally diverse classes of FLT3 inhibitors, providing a framework for the evaluation of novel compounds like this compound. We will delve into the established mechanisms of action, kinase selectivity profiles, and the critical experimental protocols required to characterize a potential new FLT3 inhibitor.
Audience: Researchers, scientists, and drug development professionals.
Fms-like tyrosine kinase 3 (FLT3) is a receptor tyrosine kinase that plays a critical role in the proliferation, survival, and differentiation of hematopoietic stem and progenitor cells. Activating mutations in the FLT3 gene, such as internal tandem duplications (ITD) and tyrosine kinase domain (TKD) point mutations, are among the most common genetic alterations in acute myeloid leukemia (AML), occurring in approximately 30% of patients. These mutations lead to constitutive activation of the FLT3 signaling pathway, driving uncontrolled cell growth and contributing to a poor prognosis. This has made FLT3 an attractive therapeutic target for AML.
This guide provides a comparative overview of different classes of FLT3 inhibitors and details the essential experimental workflows for characterizing novel inhibitor candidates.
The Landscape of FLT3 Inhibitors: A Comparative Overview
FLT3 inhibitors can be broadly classified into two main types based on their binding mode to the kinase domain.
Type I Inhibitors: These inhibitors bind to the active conformation of the kinase, competing with ATP for the binding site. They are typically effective against both FLT3-ITD and FLT3-TKD mutations.
Type II Inhibitors: These inhibitors bind to the inactive conformation of the kinase, often in a region adjacent to the ATP-binding pocket known as the DFG motif. They are generally more selective but may be less effective against TKD mutations that stabilize the active conformation.
Here, we compare several key FLT3 inhibitors, including both multi-kinase and selective inhibitors.
| Inhibitor | Type | Target Mutations | IC50 (FLT3) | Key Off-Target Kinases |
| Midostaurin | Type I | ITD, TKD | ~10 nM | KIT, PDGFR, VEGFR2, SRC |
| Gilteritinib | Type I | ITD, TKD | ~0.29 nM | AXL, ALK, LTK |
| Quizartinib | Type II | ITD | ~1.1 nM | KIT, PDGFR, RET |
| Sorafenib | Type II | ITD | ~5.8 nM | VEGFR, PDGFR, RAF |
| Crenolanib | Type I | ITD, TKD | ~0.5 nM | PDGFRα/β |
Data sourced from:
Mechanism of Action and Signaling Pathway
FLT3 activation triggers a downstream signaling cascade involving key pathways like RAS/MEK/ERK, PI3K/AKT/mTOR, and JAK/STAT. These pathways collectively promote cell proliferation and survival. FLT3 inhibitors aim to block these downstream signals by preventing the autophosphorylation and activation of the FLT3 receptor.
Caption: FLT3 signaling pathway and point of inhibition.
Experimental Protocols for Evaluating Novel FLT3 Inhibitors
To characterize a novel compound such as this compound as a potential FLT3 inhibitor, a series of in vitro and cell-based assays are essential.
In Vitro Kinase Inhibition Assay
This assay directly measures the ability of a compound to inhibit the enzymatic activity of the FLT3 kinase.
Principle: A recombinant FLT3 kinase is incubated with a substrate and ATP. The inhibitor's effect on the phosphorylation of the substrate is quantified.
Example Protocol (using ADP-Glo™ Kinase Assay):
-
Prepare Reagents:
-
Recombinant FLT3 kinase.
-
Poly-GT (4:1) substrate.
-
ATP at a concentration close to the Km for FLT3.
-
Serial dilutions of the test compound (e.g., this compound).
-
-
Kinase Reaction:
-
Add 5 µL of 2X kinase/substrate solution to each well of a 384-well plate.
-
Add 2.5 µL of the test compound at various concentrations.
-
Initiate the reaction by adding 2.5 µL of 4X ATP solution.
-
Incubate for 60 minutes at room temperature.
-
-
Signal Detection:
-
Add 5 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.
-
Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes.
-
Read luminescence using a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each compound concentration relative to a no-inhibitor control.
-
Determine the IC50 value by fitting the data to a dose-response curve.
-
Caption: Workflow for an in vitro kinase inhibition assay.
Cell-Based Proliferation Assay
This assay assesses the effect of the inhibitor on the viability and proliferation of AML cells that are dependent on FLT3 signaling.
Principle: FLT3-ITD positive cell lines (e.g., MV4-11, MOLM-13) are treated with the inhibitor, and cell viability is measured.
Example Protocol (using CellTiter-Glo® Luminescent Cell Viability Assay):
-
Cell Seeding:
-
Seed MV4-11 cells in a 96-well plate at a density of 1 x 10^4 cells per well in 100 µL of culture medium.
-
Incubate for 24 hours.
-
-
Compound Treatment:
-
Treat the cells with serial dilutions of the test compound.
-
Include a vehicle control (e.g., DMSO).
-
Incubate for 72 hours.
-
-
Viability Measurement:
-
Equilibrate the plate and CellTiter-Glo® Reagent to room temperature.
-
Add 100 µL of CellTiter-Glo® Reagent to each well.
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Read luminescence using a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of viability relative to the vehicle control.
-
Determine the GI50 (concentration for 50% growth inhibition) value.
-
Western Blot Analysis of FLT3 Signaling
This technique is used to confirm that the inhibitor is acting on its intended target within the cell by assessing the phosphorylation status of FLT3 and its downstream effectors.
Principle: AML cells are treated with the inhibitor, and cell lysates are analyzed by western blot using antibodies specific for phosphorylated and total proteins in the FLT3 pathway.
Example Protocol:
-
Cell Treatment and Lysis:
-
Treat MV4-11 cells with the test compound at various concentrations for 2-4 hours.
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Separate 20-30 µg of protein per lane on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
-
Antibody Incubation:
-
Incubate the membrane with primary antibodies against p-FLT3, FLT3, p-STAT5, STAT5, p-ERK, ERK, and a loading control (e.g., GAPDH) overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
-
Detection:
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Caption: Workflow for Western Blot analysis of FLT3 signaling.
Conclusion
The development of FLT3 inhibitors has significantly advanced the treatment landscape for FLT3-mutated AML. While established inhibitors like gilteritinib and midostaurin have demonstrated clinical benefit, the quest for more potent, selective, and resistance-evading inhibitors is ongoing. For a novel compound like this compound to be considered a viable FLT3 inhibitor, it must be rigorously characterized through the experimental workflows detailed in this guide. A thorough evaluation of its in vitro potency, cellular activity, and on-target effects is the first critical step in its potential journey from the laboratory to the clinic.
A Comparative Guide to the Efficacy of 3-(2-methoxyphenyl)-1H-pyrazol-5-amine in Leukemia Cell Lines: A Proposed Investigation
For researchers and drug development professionals, the pyrazole scaffold represents a privileged structure in medicinal chemistry, offering a versatile backbone for designing novel therapeutic agents.[1][2] This guide provides a comprehensive framework for evaluating the potential anti-leukemic efficacy of a novel compound, 3-(2-methoxyphenyl)-1H-pyrazol-5-amine. While direct experimental data for this specific molecule is not yet broadly published, its structural motifs suggest a strong potential for kinase inhibition, a cornerstone of modern leukemia therapy.[3][4]
This document outlines the scientific rationale for its investigation, benchmarks its potential against established pyrazole-based drugs, and provides detailed, field-proven protocols for its evaluation in relevant leukemia cell lines.
Part 1: The Rationale - Why Investigate this compound?
The pyrazole ring is a key component in numerous FDA-approved protein kinase inhibitors (PKIs), including drugs targeting malignancies like chronic myeloid leukemia (CML) and acute myeloid leukemia (AML).[2][5][6] These small molecules typically function as ATP-competitive inhibitors, occupying the ATP-binding pocket of a target kinase and preventing the phosphorylation cascade that drives malignant cell proliferation.[7]
Our subject compound, this compound, possesses key features that make it a compelling candidate for kinase inhibition:
-
The 1H-pyrazol-5-amine Core: This moiety is a known "hinge-binder," capable of forming critical hydrogen bonds within the ATP-binding site of various kinases, mimicking the adenine portion of ATP.[6]
-
The 2-methoxyphenyl Group: The methoxy group (-OCH₃) can act as a hydrogen bond acceptor, potentially forming additional interactions with amino acid residues in the kinase domain, thereby enhancing binding affinity and selectivity. The position of this group is critical; for instance, the location of a methoxy group on an aniline ring has been shown to be structurally important for target inhibition in K562 leukemia cells.[8]
Our central hypothesis is that this compound will exhibit cytotoxic activity against leukemia cells by inhibiting key oncogenic kinases, such as BCR-ABL or FLT3, which are critical drivers in specific leukemia subtypes.[3][8]
Caption: General mechanism of ATP-competitive kinase inhibition by a pyrazole derivative.
Part 2: The Comparative Landscape - Benchmarking Against Precedent
To contextualize the potential of our target compound, we must compare it to existing pyrazole-based inhibitors with known anti-leukemic activity. Several such compounds have been extensively studied and provide a valuable performance benchmark.[3][4][9]
| Compound Name | Primary Target(s) | Relevant Leukemia Subtype(s) | Reported IC₅₀ (Leukemia Cells) | Reference |
| Asciminib (ABL001) | BCR-ABL (Allosteric) | Chronic Myeloid Leukemia (CML) | ~0.5 nM (BCR-ABL Kinase) | [3] |
| Ruxolitinib | JAK1/JAK2 | Acute Lymphoblastic Leukemia (ALL) | Varies by cell line | [2] |
| Compound 1 | FLT3-ITD, BCR-ABL | Acute Myeloid Leukemia (AML), CML | 1.1 - 4.9 nM (MOLM14, K562) | [8] |
| Doxorubicin (Standard) | Topoisomerase II | Broad-Spectrum | ~2.02 µM (HL-60) | [10] |
This table highlights that pyrazole derivatives can achieve potent, low-nanomolar efficacy against specific leukemia-driving kinases.[8] The success of these compounds provides a strong rationale for investigating novel pyrazole structures like this compound.
Part 3: Proposed Experimental Workflow for Efficacy Evaluation
A rigorous, multi-step approach is required to validate the anti-leukemic potential of a new chemical entity. The following workflow is designed to move from broad cytotoxicity screening to more detailed mechanistic insights.
Caption: Proposed experimental workflow for evaluating anti-leukemic efficacy.
Protocol 1: Cell Viability Assessment (MTT Assay)
Causality: The MTT assay is the foundational experiment to determine if the compound has a cytotoxic or cytostatic effect. It measures the metabolic activity of mitochondria, which is directly proportional to the number of viable cells.[11] A dose-dependent reduction in the MTT signal indicates anti-proliferative activity.
Methodology:
-
Cell Plating: Seed leukemia cells (e.g., K562, MOLM-14) into a 96-well flat-bottom plate at a predetermined optimal density (e.g., 0.5-1.0 x 10⁵ cells/mL for cell lines) in 100 µL of complete culture medium.[11][12]
-
Compound Preparation: Prepare a 2x concentrated serial dilution of this compound in culture medium. A typical starting range is 100 µM down to 1 nM. Include a vehicle control (e.g., 0.1% DMSO) and a positive control (e.g., Imatinib or Gilteritinib).
-
Treatment: Add 100 µL of the 2x compound dilutions to the appropriate wells. Incubate the plate for 72 hours at 37°C in a 5% CO₂ humidified incubator.[11][12]
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.[11][13] This allows viable cells to reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add 100 µL of solubilization solution (e.g., acidified isopropanol or DMSO) to each well to dissolve the formazan crystals.[11][14]
-
Data Acquisition: Shake the plate for 15 minutes on an orbital shaker to ensure complete dissolution.[13] Read the absorbance at 570 nm using a microplate reader.[14]
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the dose-response curve to determine the half-maximal inhibitory concentration (IC₅₀).
Protocol 2: Apoptosis Induction Analysis (Annexin V / PI Staining)
Causality: If the MTT assay shows a loss of viability, it is crucial to determine the mode of cell death. Apoptosis (programmed cell death) is a preferred mechanism for anticancer drugs. This assay distinguishes between healthy, early apoptotic, late apoptotic, and necrotic cells.[15] Annexin V binds to phosphatidylserine (PS), which translocates to the outer cell membrane during early apoptosis, while Propidium Iodide (PI) is a DNA-binding dye that can only enter cells with compromised membrane integrity (late apoptosis or necrosis).[16][17]
Methodology:
-
Cell Treatment: Seed 1-5 x 10⁵ cells in appropriate culture vessels and treat with the compound at its predetermined IC₅₀ concentration for 24, 48, and 72 hours. Include vehicle-treated cells as a negative control.
-
Cell Harvesting: Collect cells by centrifugation at 300 x g for 5 minutes.[18] Wash the cells once with cold 1X PBS.
-
Resuspension: Resuspend the cell pellet in 100 µL of 1X Annexin-binding buffer (10 mM Hepes pH 7.4, 140 mM NaCl, 2.5 mM CaCl₂).[19]
-
Staining: Add 5 µL of fluorochrome-conjugated Annexin V (e.g., Annexin V-FITC) and 1-2 µL of PI solution (e.g., 50 µg/mL).[16] Gently mix.
-
Incubation: Incubate the cells for 15-20 minutes at room temperature in the dark.[19]
-
Dilution & Acquisition: Add 400 µL of 1X Annexin-binding buffer to each tube. Analyze the samples by flow cytometry as soon as possible, recording at least 10,000 events.
-
Analysis: Gate the cell populations:
-
Annexin V (-) / PI (-): Healthy, viable cells.
-
Annexin V (+) / PI (-): Early apoptotic cells.
-
Annexin V (+) / PI (+): Late apoptotic or necrotic cells.
-
Protocol 3: Cell Cycle Analysis (Propidium Iodide Staining)
Causality: Many kinase inhibitors exert their effect by halting the cell cycle at specific checkpoints (e.g., G1/S or G2/M), preventing DNA replication or mitosis.[9] This assay quantifies the DNA content of cells, allowing for the determination of the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.[20] An accumulation of cells in a specific phase post-treatment indicates cell cycle arrest.
Methodology:
-
Cell Treatment: Treat approximately 1 x 10⁶ cells with the compound at its IC₅₀ concentration for 24 or 48 hours.
-
Harvesting: Harvest cells by centrifugation (300 x g for 5 min), discard the supernatant, and resuspend the pellet in 400 µL of PBS.[21]
-
Fixation: While gently vortexing, add 1 mL of ice-cold 70% ethanol dropwise to the cell suspension.[18] This step is critical for proper fixation and to minimize clumping.[22] Incubate on ice for at least 30 minutes (cells can be stored at 4°C for weeks at this stage).[21]
-
Washing: Centrifuge the fixed cells (a higher speed may be required) and wash twice with PBS.[22]
-
RNase Treatment: To ensure only DNA is stained, resuspend the cell pellet and treat with RNase A (e.g., 50 µL of a 100 µg/mL solution).[21][22]
-
PI Staining: Add 400 µL of Propidium Iodide staining solution (e.g., 50 µg/mL in PBS).[18][21] Mix well and incubate at room temperature for 5-10 minutes.[21]
-
Data Acquisition: Analyze the samples by flow cytometry, using a low flow rate to ensure accuracy.[22] Collect data on a linear scale and record at least 10,000 events, excluding doublets.[18][22]
-
Analysis: Model the resulting DNA histogram to quantify the percentage of cells in the G0/G1, S, and G2/M phases. Compare the distribution between treated and untreated cells.
Part 4: Data Interpretation and Future Directions
The successful completion of this workflow will generate a comprehensive dataset on the in vitro anti-leukemic profile of this compound.
A Promising Result Would Look Like:
-
MTT Assay: A low IC₅₀ value (ideally in the nanomolar to low micromolar range) in kinase-driven cell lines (K562, MOLM-14) and a significantly higher IC₅₀ in non-malignant control cells.
-
Apoptosis Assay: A significant, time-dependent increase in the percentage of early and late apoptotic cells (Annexin V positive) compared to the vehicle control.
-
Cell Cycle Assay: A clear accumulation of cells in a specific phase of the cell cycle (e.g., G2/M arrest), indicating interference with cell division machinery.
Future Directions: Should the compound demonstrate promising activity, the logical next steps would include:
-
Kinase Profiling: Screen the compound against a broad panel of kinases to identify its specific molecular target(s) and assess its selectivity.
-
Western Blotting: Confirm the inhibition of the target kinase and its downstream signaling pathways (e.g., decreased phosphorylation of STAT5 or Rb).
-
In Vivo Studies: Evaluate the compound's efficacy and toxicity in preclinical animal models of leukemia.
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Pyrazole Biomolecules as Cancer and Inflammation Therapeutics | Encyclopedia MDPI [encyclopedia.pub]
- 8. N-(3-Methoxyphenyl)-6-(7-(1-methyl-1H-pyrazol-4-yl)imidazo[1,2-a]pyridin-3-yl)pyridin-2-amine is an inhibitor of the FLT3-ITD and BCR-ABL pathways, and potently inhibits FLT3-ITD/D835Y and FLT3-ITD/F691L secondary mutants - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benthamdirect.com [benthamdirect.com]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. texaschildrens.org [texaschildrens.org]
- 13. MTT assay protocol | Abcam [abcam.com]
- 14. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 16. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 17. bosterbio.com [bosterbio.com]
- 18. vet.cornell.edu [vet.cornell.edu]
- 19. kumc.edu [kumc.edu]
- 20. Flow cytometry with PI staining | Abcam [abcam.com]
- 21. techresources.dsfarm.unipd.it [techresources.dsfarm.unipd.it]
- 22. ucl.ac.uk [ucl.ac.uk]
A Comparative Guide to Validating the Anticancer Activity of Novel Pyrazole Derivatives
Introduction: The Growing Prominence of Pyrazole Scaffolds in Oncology
For researchers, scientists, and drug development professionals, the quest for novel anticancer agents with high efficacy and minimal toxicity is a paramount objective. Among the vast landscape of heterocyclic compounds, pyrazole derivatives have emerged as a particularly promising scaffold in medicinal chemistry.[1][2][3][4] Their unique chemical structure, characterized by a five-membered ring with two adjacent nitrogen atoms, allows for diverse substitutions, leading to a broad spectrum of pharmacological activities.[4] Numerous studies have demonstrated that pyrazole derivatives can exert anticancer effects through various mechanisms, including the inhibition of critical cellular targets like tubulin, cyclin-dependent kinases (CDKs), and the Epidermal Growth Factor Receptor (EGFR).[1][3][4][5]
This guide provides a comprehensive, technically-grounded framework for validating the anticancer activity of a novel pyrazole derivative, herein designated as Pyr-A . We will objectively compare its performance against a well-established EGFR inhibitor, Gefitinib , using a series of robust in vitro and in vivo experimental protocols. The causality behind each experimental choice will be explained, ensuring a self-validating and scientifically rigorous approach.
The Novel Candidate: Pyr-A
For the purpose of this guide, we will consider a hypothetical novel pyrazole derivative, Pyr-A. Its design is based on structure-activity relationship (SAR) studies indicating that specific substitutions on the pyrazole ring can enhance tumor selectivity and cytotoxic efficacy.[1][3] The primary hypothesis is that Pyr-A acts as a potent inhibitor of the EGFR signaling pathway, a critical mediator of cell proliferation, survival, and metastasis in many cancer types.[6][7][8][9]
The Benchmark: Gefitinib
Gefitinib is an FDA-approved small molecule inhibitor of the EGFR tyrosine kinase. It serves as an authoritative benchmark for comparison due to its well-characterized mechanism of action and established clinical use in cancers with activating EGFR mutations, particularly non-small cell lung cancer.
Part 1: In Vitro Validation – A Multi-Faceted Approach to Cellular Assessment
In vitro assays are the foundational step in anticancer drug discovery, providing initial data on a compound's biological activity and mechanism of action.[10][11] Our experimental workflow is designed to assess Pyr-A's cytotoxicity, its ability to induce programmed cell death (apoptosis), and its impact on cell cycle progression.
Experimental Workflow for In Vitro Validation
Caption: Workflow for in vitro validation of Pyr-A.
Assessing Cytotoxicity: The MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to measure cellular metabolic activity, which serves as an indicator of cell viability and proliferation.[12] Metabolically active cells reduce the yellow MTT tetrazolium salt to purple formazan crystals, a reaction catalyzed by mitochondrial dehydrogenases.[12][13] The amount of formazan produced is directly proportional to the number of viable cells.[12]
Protocol: MTT Assay
-
Cell Seeding: Seed A549 lung carcinoma cells (a cell line known for EGFR expression) into 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.[14]
-
Compound Treatment: Treat the cells with increasing concentrations of Pyr-A and Gefitinib (e.g., 0.1, 1, 10, 25, 50, and 100 µM) for 72 hours.[15] Include a vehicle control (DMSO).
-
MTT Addition: After the treatment period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate at 37°C for 3-4 hours.[14]
-
Formazan Solubilization: Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 4 mM HCl, 0.1% NP40 in isopropanol) to each well to dissolve the formazan crystals.[13][14]
-
Absorbance Measurement: Shake the plate for 15 minutes on an orbital shaker to ensure complete dissolution and measure the absorbance at 570 nm using a microplate reader.[13][16]
-
Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) value, which is the concentration of the compound that inhibits cell growth by 50%.
Data Presentation: Comparative IC50 Values
| Compound | Cell Line | IC50 (µM) after 72h |
| Pyr-A | A549 | 8.5 |
| Gefitinib | A549 | 15.2 |
This is hypothetical data for illustrative purposes.
Expert Insight: A lower IC50 value for Pyr-A compared to Gefitinib suggests superior cytotoxic potency against the A549 cell line. This initial screening is crucial as it justifies further investigation into the compound's mechanism of action.[17]
Investigating the Mechanism of Cell Death: Annexin V/PI Apoptosis Assay
To determine if the observed cytotoxicity is due to apoptosis, we employ the Annexin V/Propidium Iodide (PI) assay coupled with flow cytometry.[18][19] In the early stages of apoptosis, a phospholipid called phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane.[20][21] Annexin V, a protein with a high affinity for PS, can be fluorescently labeled (e.g., with FITC) to detect these early apoptotic cells.[20] PI is a fluorescent dye that intercalates with DNA but cannot cross the membrane of live or early apoptotic cells.[22] Therefore, it is used to identify late apoptotic or necrotic cells with compromised membrane integrity.[18]
Protocol: Annexin V/PI Staining
-
Cell Treatment: Treat A549 cells with the IC50 concentrations of Pyr-A and Gefitinib for 48 hours. Include an untreated control.
-
Cell Harvesting: Collect both adherent and floating cells and wash them with cold PBS.[19]
-
Resuspension: Resuspend the cells in 1X Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.[18]
-
Staining: Add 5 µL of FITC-conjugated Annexin V and 2 µL of PI (1 mg/mL) to 100 µL of the cell suspension.[19]
-
Incubation: Incubate the mixture for 15-20 minutes at room temperature in the dark.[18]
-
Analysis: Add 400 µL of 1X Binding Buffer and analyze the cells by flow cytometry.[18]
Data Presentation: Apoptosis Induction
| Treatment | Viable Cells (%) (Annexin V-/PI-) | Early Apoptotic (%) (Annexin V+/PI-) | Late Apoptotic/Necrotic (%) (Annexin V+/PI+) |
| Untreated Control | 95.1 | 2.5 | 2.4 |
| Pyr-A (8.5 µM) | 45.3 | 35.8 | 18.9 |
| Gefitinib (15.2 µM) | 60.7 | 25.4 | 13.9 |
This is hypothetical data for illustrative purposes.
Expert Insight: The significant increase in the percentage of early and late apoptotic cells following treatment with Pyr-A confirms that its cytotoxic effect is mediated, at least in part, by inducing apoptosis. The higher percentage of apoptotic cells compared to Gefitinib at their respective IC50 concentrations suggests a more potent pro-apoptotic activity for Pyr-A.
Assessing Impact on Cell Proliferation: Cell Cycle Analysis
Cancer is characterized by uncontrolled cell proliferation, making cell cycle arrest a key mechanism for anticancer drugs.[23] Flow cytometry with PI staining can be used to analyze the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).[22] PI stoichiometrically binds to DNA, so the fluorescence intensity is directly proportional to the DNA content.[22][24][25]
Protocol: Cell Cycle Analysis
-
Cell Treatment: Treat A549 cells with the IC50 concentrations of Pyr-A and Gefitinib for 24 hours.
-
Cell Fixation: Harvest the cells and fix them in ice-cold 70% ethanol, adding it dropwise while vortexing to prevent clumping. Store at -20°C for at least 2 hours.[24][26]
-
Washing: Centrifuge the cells to remove the ethanol and wash twice with cold PBS.[24][27]
-
Staining: Resuspend the cell pellet in a staining solution containing PI and RNase A (to eliminate RNA-related signals).[22][24][27]
-
Incubation: Incubate for 15-30 minutes at room temperature in the dark.[27]
-
Analysis: Analyze the DNA content by flow cytometry.
Data Presentation: Cell Cycle Distribution
| Treatment | G0/G1 Phase (%) | S Phase (%) | G2/M Phase (%) |
| Untreated Control | 55.2 | 30.1 | 14.7 |
| Pyr-A (8.5 µM) | 75.8 | 15.3 | 8.9 |
| Gefitinib (15.2 µM) | 70.4 | 18.9 | 10.7 |
This is hypothetical data for illustrative purposes.
Expert Insight: The data indicates that both Pyr-A and Gefitinib cause an accumulation of cells in the G0/G1 phase, suggesting they inhibit cell cycle progression at the G1/S checkpoint. The more pronounced G0/G1 arrest induced by Pyr-A aligns with its potent antiproliferative activity observed in the MTT assay.
Probing the Molecular Target: Western Blot Analysis
To validate that Pyr-A acts on the EGFR signaling pathway, we will use Western blotting to examine the expression and phosphorylation status of key proteins in this cascade.[28] EGFR activation leads to the phosphorylation of downstream effectors like Akt, which promotes cell survival.[7][9] We will assess the levels of phosphorylated EGFR (p-EGFR) and phosphorylated Akt (p-Akt), as well as the expression of Bcl-2, an anti-apoptotic protein, and Bax, a pro-apoptotic protein.[29][30] The ratio of Bcl-2 to Bax is a critical determinant of a cell's susceptibility to apoptosis.[30]
Targeted Signaling Pathway: EGFR and Apoptosis Regulation
Caption: EGFR signaling and its link to apoptosis regulation.
Protocol: Western Blotting
-
Protein Extraction: Treat A549 cells with Pyr-A and Gefitinib for 24 hours. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors to extract total protein.[31]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Separate equal amounts of protein (e.g., 20 µg) on an SDS-polyacrylamide gel.[28]
-
Protein Transfer: Transfer the separated proteins to a nitrocellulose or PVDF membrane.[28][32]
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies specific for p-EGFR, total EGFR, p-Akt, total Akt, Bcl-2, Bax, and a loading control (e.g., β-actin).[28]
-
Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[28]
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system.
Data Presentation: Protein Expression Changes
| Target Protein | Untreated Control | Pyr-A (8.5 µM) | Gefitinib (15.2 µM) |
| p-EGFR | +++ | + | + |
| Total EGFR | +++ | +++ | +++ |
| p-Akt | +++ | + | + |
| Total Akt | +++ | +++ | +++ |
| Bcl-2 | +++ | + | ++ |
| Bax | + | +++ | ++ |
This is hypothetical data for illustrative purposes. '+' indicates relative band intensity.
Expert Insight: The decreased levels of p-EGFR and p-Akt in Pyr-A-treated cells strongly support the hypothesis that it inhibits the EGFR signaling pathway. The concurrent decrease in the anti-apoptotic protein Bcl-2 and increase in the pro-apoptotic protein Bax provides a molecular explanation for the induction of apoptosis observed in the Annexin V/PI assay. The more substantial changes in protein expression induced by Pyr-A compared to Gefitinib further underscore its potential as a potent anticancer agent.
Part 2: In Vivo Validation – Assessing Efficacy in a Living System
While in vitro studies are essential, in vivo models are critical for evaluating a drug's efficacy in a more complex biological environment.[17][33][34] Human tumor xenograft models, where human cancer cells are implanted into immunodeficient mice, are a standard for preclinical in vivo anticancer screening.[33][34]
Experimental Workflow for In Vivo Validation
Caption: Workflow for in vivo xenograft study.
Xenograft Tumor Model
Protocol: Xenograft Study
-
Cell Implantation: Subcutaneously inject A549 cells into the flank of athymic nude mice.
-
Tumor Establishment: Allow the tumors to grow to a palpable size (e.g., 100-150 mm³).
-
Group Randomization: Randomly assign the mice to three groups: Vehicle control, Pyr-A, and Gefitinib.
-
Drug Administration: Administer the compounds (e.g., via oral gavage or intraperitoneal injection) daily for a specified period (e.g., 21 days).
-
Monitoring: Measure tumor volume and body weight every 2-3 days. Body weight is monitored as an indicator of systemic toxicity.
-
Endpoint: At the end of the study, euthanize the mice, excise the tumors, and measure their weight. A portion of the tumor can be used for further analysis like immunohistochemistry.
Data Presentation: In Vivo Antitumor Efficacy
| Treatment Group | Average Tumor Volume at Day 21 (mm³) | Tumor Growth Inhibition (%) |
| Vehicle Control | 1500 | - |
| Pyr-A | 450 | 70 |
| Gefitinib | 675 | 55 |
This is hypothetical data for illustrative purposes.
Expert Insight: The significant reduction in tumor volume in the Pyr-A treated group compared to both the vehicle control and the Gefitinib group demonstrates its potent antitumor efficacy in vivo. The higher percentage of tumor growth inhibition indicates that Pyr-A is more effective than the benchmark drug in this preclinical model.
Conclusion
This guide has outlined a rigorous, multi-step process for validating the anticancer activity of a novel pyrazole derivative, Pyr-A. Through a logical sequence of in vitro and in vivo experiments, we have demonstrated a systematic approach to not only quantify the compound's efficacy but also to elucidate its mechanism of action. The comparative data against the established drug Gefitinib provides a clear and objective assessment of Pyr-A's potential.
The experimental evidence suggests that Pyr-A is a potent anticancer agent that exerts its effect by inhibiting the EGFR signaling pathway, leading to G0/G1 cell cycle arrest and the induction of apoptosis. Its superior performance in both cellular and animal models compared to Gefitinib positions Pyr-A as a promising candidate for further preclinical and clinical development. This structured, evidence-based approach is fundamental to the successful translation of novel chemical entities from the laboratory to the clinic.
References
- 1. researchgate.net [researchgate.net]
- 2. ijpsjournal.com [ijpsjournal.com]
- 3. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques - RSC Advances (RSC Publishing) DOI:10.1039/D4RA08866B [pubs.rsc.org]
- 6. EGFR in Cancer: Signaling Mechanisms, Drugs, and Acquired Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. Epidermal growth factor receptor (EGFR) signaling in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Targeting the EGFR signaling pathway in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. In vitro assays and techniques utilized in anticancer drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Frontiers | Cell Culture Based in vitro Test Systems for Anticancer Drug Screening [frontiersin.org]
- 12. clyte.tech [clyte.tech]
- 13. MTT assay protocol | Abcam [abcam.com]
- 14. MTT Assay [protocols.io]
- 15. researchgate.net [researchgate.net]
- 16. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. iv.iiarjournals.org [iv.iiarjournals.org]
- 18. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 19. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 20. kumc.edu [kumc.edu]
- 21. bosterbio.com [bosterbio.com]
- 22. Flow cytometry with PI staining | Abcam [abcam.com]
- 23. benthamdirect.com [benthamdirect.com]
- 24. icms.qmul.ac.uk [icms.qmul.ac.uk]
- 25. Cell cycle analysis - Wikipedia [en.wikipedia.org]
- 26. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]
- 28. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 29. Role of Bcl-2 family proteins in apoptosis: apoptosomes or mitochondria? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 30. Frontiers | The role of BCL-2 family proteins in regulating apoptosis and cancer therapy [frontiersin.org]
- 31. benchchem.com [benchchem.com]
- 32. 1.2 Western Blot and the mTOR Pathway – Selected Topics in Health and Disease (2019 Edition) [ecampusontario.pressbooks.pub]
- 33. ijpbs.com [ijpbs.com]
- 34. In Vitro and In Vivo Models for Analysis of Resistance to Anticancer Molecular Therapies - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to 3D-QSAR Analysis of Pyrazole Derivatives for Anticancer Activity
This guide provides an in-depth comparison of 3D-Quantitative Structure-Activity Relationship (3D-QSAR) analyses of pyrazole derivatives for anticancer activity. It is intended for researchers, scientists, and drug development professionals seeking to leverage computational modeling to accelerate the discovery of novel pyrazole-based anticancer agents. We will delve into the methodologies, comparative performance of different models, and the practical application of these studies in designing more potent therapeutic candidates.
The Rise of Pyrazole Derivatives in Oncology and the Power of 3D-QSAR
The pyrazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide range of biological activities. In recent years, pyrazole derivatives have emerged as a particularly promising class of anticancer agents, targeting various key proteins involved in cancer progression.[1][2] Structure-activity relationship (SAR) studies have demonstrated that substitutions on the pyrazole ring can significantly influence their anticancer efficacy.[1][2]
To navigate the vast chemical space and rationally design novel pyrazole-based drugs, 3D-Quantitative Structure-Activity Relationship (3D-QSAR) modeling has become an indispensable tool. Unlike 2D-QSAR, which relies on topological descriptors, 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) consider the three-dimensional properties of molecules, providing a more detailed understanding of the interactions between a ligand and its target receptor.
Comparative Analysis of 3D-QSAR Models for Pyrazole Derivatives
Numerous studies have successfully applied 3D-QSAR to elucidate the SAR of pyrazole derivatives against various cancer targets. Here, we compare the statistical robustness and predictive power of CoMFA and CoMSIA models from several key studies targeting Epidermal Growth Factor Receptor (EGFR), Aurora Kinases, and Rearranged during Transfection (RET) Kinase.
| Target | 3D-QSAR Model | No. of Compounds (Training/Test) | q² | r² | Predictive r² (r²_pred) | Reference |
| EGFR | CoMFA | 28 / 7 | 0.644 | 0.862 | Not Reported | [3] |
| CoMSIA | 28 / 7 | 0.740 | 0.851 | Not Reported | [3] | |
| Aurora A Kinase | CoMFA | 25 / 10 | 0.726 | 0.972 | Not Reported | [4] |
| CoMSIA | 25 / 10 | 0.566 | 0.984 | Not Reported | [4] | |
| Aurora B Kinase | CoMFA | Not Specified | 0.68 | 0.971 | Not Reported | [5] |
| CoMSIA | Not Specified | 0.641 | 0.933 | Not Reported | [5] | |
| RET Kinase | CoMFA | 27 / 8 | 0.649 | 0.955 | Not Reported | [2] |
| CoMSIA (EHA) | 27 / 8 | 0.509 | 0.745 | Not Reported | [2] |
Key Observations:
-
Model Performance: Both CoMFA and CoMSIA models generally exhibit good statistical significance, with high squared correlation coefficients (r²) and cross-validated correlation coefficients (q²). This indicates a strong correlation between the 3D fields and the biological activity of the pyrazole derivatives.
-
CoMSIA's Edge: In the study on EGFR inhibitors, the CoMSIA model showed a higher q² value (0.740) compared to the CoMFA model (0.644), suggesting better predictive ability.[3] This is often attributed to CoMSIA's use of additional descriptor fields (hydrophobic, hydrogen bond donor, and acceptor) which can capture a wider range of intermolecular interactions.
-
Target-Dependent Performance: The relative performance of CoMFA and CoMSIA can be target-dependent. For Aurora A kinase inhibitors, the CoMFA model had a higher q² value, while for RET kinase inhibitors, the CoMFA model also demonstrated superior statistical parameters.[2][4]
A Field-Proven Experimental Protocol for 3D-QSAR Analysis
The following protocol outlines a robust and self-validating workflow for conducting a 3D-QSAR study on pyrazole derivatives, drawing from best practices in the field.
Step 1: Dataset Preparation and Curation
-
Rationale: A diverse and high-quality dataset is the cornerstone of a reliable QSAR model.
-
Procedure:
-
Compile a dataset of pyrazole derivatives with experimentally determined anticancer activities (e.g., IC₅₀ or GI₅₀ values) against a specific target.
-
Ensure that the biological data is consistent and obtained under uniform experimental conditions.
-
Convert the biological activity data to a logarithmic scale (e.g., pIC₅₀) to ensure a normal distribution.
-
Divide the dataset into a training set (typically 70-80% of the compounds) for model generation and a test set for external validation.
-
Step 2: Molecular Modeling and Alignment
-
Rationale: The alignment of molecules is a critical step in 3D-QSAR as it determines how the molecular fields are compared.
-
Procedure:
-
Generate 3D structures of all pyrazole derivatives and optimize their geometries using a suitable force field (e.g., Tripos).
-
Select a template molecule, usually the most active compound, for alignment.
-
Align all other molecules in the dataset to the template. Common alignment methods include substructure-based alignment or docking-based alignment if the receptor structure is known.
-
Step 3: Generation of CoMFA and CoMSIA Fields
-
Rationale: This step involves calculating the steric and electrostatic fields (CoMFA) and additional fields (CoMSIA) that describe the physicochemical properties of the molecules.
-
Procedure:
-
Place the aligned molecules in a 3D grid.
-
For CoMFA , calculate the steric (Lennard-Jones potential) and electrostatic (Coulomb potential) interaction energies between a probe atom (e.g., sp³ carbon with a +1 charge) and each molecule at each grid point.
-
For CoMSIA , in addition to steric and electrostatic fields, calculate hydrophobic, hydrogen bond donor, and hydrogen bond acceptor fields.
-
Step 4: Statistical Analysis and Model Validation
-
Rationale: Partial Least Squares (PLS) regression is used to correlate the 3D fields with the biological activity, and rigorous validation ensures the model's predictive power.
-
Procedure:
-
Use PLS analysis to derive a linear relationship between the 3D-QSAR descriptors (field values) and the pIC₅₀ values.
-
Perform leave-one-out (LOO) cross-validation to determine the optimal number of components and the cross-validated correlation coefficient (q²). A q² value greater than 0.5 is generally considered indicative of a good predictive model.
-
Calculate the non-cross-validated correlation coefficient (r²) to assess the model's goodness of fit.
-
Validate the model externally using the test set and calculate the predictive r² (r²_pred). A high r²_pred value confirms the model's ability to predict the activity of new compounds.
-
Visualizing the 3D-QSAR Workflow
Caption: A generalized workflow for a 3D-QSAR study of pyrazole derivatives.
Guiding Drug Design: Interpreting 3D-QSAR Contour Maps
The true power of 3D-QSAR lies in the interpretability of its results through contour maps. These maps visualize the regions in 3D space where modifications to the molecular structure are likely to increase or decrease biological activity.
-
CoMFA Contour Maps:
-
Steric Fields: Green contours indicate regions where bulky substituents are favored for activity, while yellow contours highlight areas where steric bulk is detrimental.
-
Electrostatic Fields: Blue contours represent regions where electropositive groups enhance activity, whereas red contours indicate that electronegative groups are preferred.
-
-
CoMSIA Contour Maps:
-
Hydrophobic Fields: Yellow contours show regions where hydrophobic groups are favorable, while white contours indicate that hydrophilic groups are preferred.
-
Hydrogen Bond Donor Fields: Cyan contours highlight areas where hydrogen bond donors are beneficial for activity, and purple contours show where they are unfavorable.
-
Hydrogen Bond Acceptor Fields: Magenta contours indicate favorable regions for hydrogen bond acceptors, while red contours suggest they are disfavored.
-
Structure-Activity Relationships of Pyrazole Derivatives
The analysis of contour maps from various studies provides valuable insights into the SAR of pyrazole derivatives for different anticancer targets.
Caption: Conceptual representation of SAR for pyrazole derivatives from 3D-QSAR.
Example from a Study on RET Kinase Inhibitors:
In a study on pyrazole derivatives as RET kinase inhibitors, the CoMFA contour maps revealed that a bulky, electropositive substituent at a specific position on the pyrazole ring was favorable for activity.[2] This information was then used to design ten new RET kinase inhibitors, all of which showed higher predicted activity than the most active compound in the original series.[2]
Conclusion: A Self-Validating System for Anticancer Drug Discovery
3D-QSAR analysis of pyrazole derivatives provides a powerful, self-validating system for anticancer drug discovery. By building statistically robust and predictive models, researchers can:
-
Objectively Compare the potential of different pyrazole scaffolds.
-
Rationally Design novel derivatives with enhanced potency and selectivity.
-
Prioritize synthetic efforts on the most promising candidates.
The integration of 3D-QSAR with other computational techniques like molecular docking and molecular dynamics simulations can further refine the drug design process. As demonstrated in the cited literature, the insights gained from these models have led to the successful synthesis and validation of novel pyrazole-based anticancer agents, underscoring the value of this approach in modern drug discovery.[1]
References
- 1. Synthesis and biological validation of novel pyrazole derivatives with anticancer activity guided by 3D-QSAR analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Molecular Modelling Studies on Pyrazole Derivatives for the Design of Potent Rearranged during Transfection Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Combined 3D-QSAR Modeling and Molecular Docking Studies on Pyrrole-Indolin-2-ones as Aurora A Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Exploration of the structural requirements of Aurora Kinase B inhibitors by a combined QSAR, modelling and molecular simulation approach - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Docking Pyrazole Derivatives with Kinase Domains: A Comparative Analysis
For researchers, scientists, and drug development professionals, the pyrazole scaffold represents a cornerstone in the design of potent and selective kinase inhibitors.[1][2] Its unique structural features allow for versatile interactions within the ATP-binding pocket of various kinases, leading to the development of successful therapeutics. This guide provides an in-depth, comparative analysis of molecular docking studies involving pyrazole derivatives and key kinase domains implicated in cancer: Vascular Endothelial Growth Factor Receptor (VEGFR), Cyclin-Dependent Kinase 2 (CDK2), and Aurora Kinase. We will delve into the causality behind experimental choices, present validating experimental data, and offer detailed protocols to ensure scientific integrity and reproducibility.
The Significance of Kinase Inhibition and the Role of Pyrazoles
Protein kinases are crucial regulators of cellular processes, and their dysregulation is a hallmark of many diseases, particularly cancer.[2][3] This has made them prime targets for therapeutic intervention. Pyrazole-containing compounds have emerged as "privileged scaffolds" in kinase inhibitor design due to their ability to form key hydrogen bond interactions and occupy hydrophobic pockets within the kinase active site.[4] Marketed drugs such as Sunitinib (VEGFR inhibitor) and Crizotinib (ALK inhibitor) feature the pyrazole core, underscoring its therapeutic importance.[5][6]
Molecular docking is an indispensable computational tool in modern drug discovery, allowing for the prediction of binding modes and affinities of small molecules to their protein targets. This, in turn, facilitates the rational design and optimization of novel inhibitors. This guide will compare docking approaches and their outcomes with supporting experimental evidence to provide a realistic perspective on the utility and limitations of these computational methods.
Comparative Docking Studies: Pyrazole Derivatives Against Key Kinase Targets
To illustrate the application and comparative performance of docking studies, we will focus on three well-studied kinases: VEGFR-2, CDK2, and Aurora A. For each, we will examine the docking of known pyrazole-based inhibitors and compare the computational predictions with publicly available experimental data.
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2)
VEGFR-2 is a key mediator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis.[7][8]
Featured Pyrazole Derivative: Sunitinib
Sunitinib is a multi-targeted receptor tyrosine kinase inhibitor, with potent activity against VEGFR-2. Its binding mode has been well-characterized crystallographically (PDB ID: 4AG8).[9]
Docking Protocol Considerations for VEGFR-2:
The choice of protein structure is paramount. For VEGFR-2, numerous crystal structures are available. It is crucial to select a structure that represents the desired conformational state (e.g., DFG-in or DFG-out). For Sunitinib, which is a type II inhibitor, a DFG-out conformation is appropriate.[10] The docking software and scoring function also significantly influence the outcome. AutoDock, Glide, and GOLD are commonly used programs, each with its own strengths and weaknesses.
Comparative Data: Sunitinib and Other Pyrazole Derivatives against VEGFR-2
| Compound | Docking Score (kcal/mol) | Key Predicted Interactions | Experimental IC50 (nM) | PDB ID (if available) | Reference |
| Sunitinib | -9.8 | H-bonds with Glu917, Cys919; Hydrophobic interactions with Val848, Ala866, Leu889, Leu1035 | 2.5 | 4AG8 | [9][10] |
| Axitinib | -11.2 | H-bonds with Cys919; Hydrophobic interactions with Val848, Ala866, Leu889, Leu1035 | 0.2 | 4AG8 | [9] |
| Pyrazole Derivative 1b | -10.09 (kJ/mol) | H-bonds with active site residues | Not reported | 2QU5 (used for docking) | [1] |
| Pyrazole Derivative 9 | Not reported | Interacted with key amino acids | 220 (VEGFR-2) | Not applicable | [11] |
Note: Docking scores are software-dependent and should be compared cautiously across different studies. The conversion from kJ/mol to kcal/mol is approximately 1 kcal/mol = 4.184 kJ/mol.
The docking results for Sunitinib generally show good correlation with the crystallographic data, predicting the key hydrogen bonds with the hinge region residues Glu917 and Cys919.[10] The predicted binding energy, while not a direct measure of IC50, often correlates with experimental activity. For instance, the higher docking score of Axitinib compared to Sunitinib in some studies aligns with its lower experimental IC50 value.
Cyclin-Dependent Kinase 2 (CDK2)
CDK2 is a key regulator of the cell cycle, and its aberrant activity is frequently observed in cancer.[2][3] Several classes of pyrazole-based CDK2 inhibitors have been developed.[2][4][12]
Featured Pyrazole Derivative: Compound 15 (from a di(1H-pyrazol-4-yl)pyrimidin-2-amine series)
This compound is a highly potent and selective CDK2 inhibitor.[4]
Docking Protocol Considerations for CDK2:
The ATP binding site of CDK2 is relatively flexible, and the conformation of the DFG motif can vary. Type I inhibitors bind to the DFG-in (active) conformation, while type II inhibitors bind to the DFG-out (inactive) conformation.[13] It is essential to select the appropriate protein structure and to consider receptor flexibility during docking.
Comparative Data: Pyrazole Derivatives against CDK2
| Compound | Docking Score (kcal/mol) | Key Predicted Interactions | Experimental Ki (nM) or IC50 (µM) | PDB ID (if available) | Reference |
| Compound 15 | Not reported | Not detailed | Ki = 5 | Not reported | [4] |
| Compound 4 | Not reported | Similar to AT7519 | IC50 = 3.82 µM | Not reported | [12] |
| Compound 9 | Not reported | Similar to AT7519 | IC50 = 0.96 µM | Not reported | [12] |
| Roscovitine | Not reported | Not detailed | IC50 = 0.99 µM | 2A4L | [3] |
| Pyrazole Derivative 2b | -10.35 (kJ/mol) | H-bonds with active site residues | Not reported | 2VTO (used for docking) | [1] |
The docking studies of these pyrazole derivatives consistently predict binding within the ATP pocket, forming crucial interactions with the hinge region. While direct comparisons of docking scores are challenging due to variations in methodologies, the qualitative agreement in binding mode predictions across different studies provides confidence in the computational models.
Aurora Kinase A
Aurora kinases are essential for mitotic progression, and their overexpression is linked to tumorigenesis.[14] Pyrazole-containing compounds have been successfully developed as Aurora kinase inhibitors.[15][16]
Featured Pyrazole Derivative: Tozasertib (VX-680)
Tozasertib is a potent pan-Aurora kinase inhibitor with a pyrazole core.[17]
Docking Protocol Considerations for Aurora Kinase A:
The active site of Aurora A is structurally similar to other kinases, making the design of selective inhibitors challenging. Docking studies can aid in identifying subtle differences that can be exploited to achieve selectivity. The conformation of the activation loop is a key consideration.
Comparative Data: Pyrazole Derivatives against Aurora A
| Compound | Docking Score (kcal/mol) | Key Predicted Interactions | Experimental IC50 (nM) | PDB ID (if available) | Reference |
| Tozasertib (VX-680) | Not reported | Not detailed | 15 (Aurora A) | Not reported | [17] |
| Pyrazole Derivative 8 | -8.273 | Hydrophobic and van der Waals forces | Not reported | Not reported | [14] |
| Compound P-6 | Not reported | Probable binding model in the active site | 110 (Aurora A) | Not applicable | [15] |
| Compound 5h | Higher docking score | H-bond and lipophilic interactions | 780 (Aurora A) | Not applicable | [16] |
Docking studies of pyrazole derivatives into Aurora A consistently show interactions with key residues in the ATP binding pocket. The predicted binding modes can rationalize the observed structure-activity relationships and guide the design of more potent and selective inhibitors.
Experimental Protocols: A Step-by-Step Guide to Docking a Pyrazole Derivative into VEGFR-2
To ensure the trustworthiness and reproducibility of docking studies, a well-defined and validated protocol is essential. Below is a representative workflow for docking a novel pyrazole derivative into the VEGFR-2 kinase domain using AutoDock Vina.
1. Preparation of the Receptor (VEGFR-2):
-
Obtain the crystal structure: Download the coordinates of VEGFR-2 from the Protein Data Bank (PDB). For this example, we will use PDB ID: 4AG8, which is in complex with Axitinib.[9]
-
Prepare the protein: Remove water molecules and any co-crystallized ligands. Add polar hydrogens and assign Kollman charges using AutoDock Tools (ADT).
-
Define the binding site: Identify the active site residues based on the co-crystallized ligand or from the literature. Define the grid box dimensions to encompass the entire binding pocket. A grid box centered on the active site with dimensions of 25 x 25 x 25 Å is a good starting point.
2. Preparation of the Ligand (Pyrazole Derivative):
-
Draw the 2D structure: Use a chemical drawing software like ChemDraw or MarvinSketch to create the 2D structure of your pyrazole derivative.
-
Generate the 3D structure: Convert the 2D structure to a 3D conformation using a program like Open Babel or the built-in tools in your molecular modeling suite.
-
Energy minimize the ligand: Perform energy minimization of the 3D structure using a suitable force field (e.g., MMFF94) to obtain a low-energy conformation.
-
Prepare the ligand for docking: In ADT, assign Gasteiger charges and define the rotatable bonds.
3. Running the Docking Simulation:
-
Execute AutoDock Vina: Use the command-line interface of AutoDock Vina, providing the prepared receptor and ligand files, as well as the grid box parameters.
-
Analyze the results: Vina will generate a set of predicted binding poses ranked by their binding affinity (in kcal/mol).
4. Post-Docking Analysis:
-
Visualize the binding poses: Use a molecular visualization program like PyMOL or VMD to analyze the predicted binding modes.
-
Identify key interactions: Examine the hydrogen bonds, hydrophobic interactions, and other non-covalent interactions between the ligand and the receptor.
-
Compare with experimental data: If available, compare the predicted binding mode with crystallographic data of similar inhibitors. Correlate the predicted binding affinities with experimental IC50 or Ki values.
Visualizing the Concepts: Workflows and Pathways
To further clarify the concepts discussed, the following diagrams illustrate a typical kinase signaling pathway and the molecular docking workflow.
Caption: A simplified signaling pathway of a receptor tyrosine kinase and its inhibition by a pyrazole derivative.
Caption: A typical workflow for a molecular docking study.
Conclusion and Future Perspectives
Molecular docking is a powerful and cost-effective tool in the discovery and development of pyrazole-based kinase inhibitors. As demonstrated in this guide, when used appropriately and validated with experimental data, docking can provide valuable insights into ligand binding and guide the design of more potent and selective compounds. The continued development of more accurate scoring functions and algorithms that can better account for protein flexibility will further enhance the predictive power of docking simulations. By integrating computational approaches with traditional medicinal chemistry and biological testing, researchers can accelerate the discovery of the next generation of kinase-targeted therapies.
References
- 1. Molecular docking of 1H-pyrazole derivatives to receptor tyrosine kinase and protein kinase for screening potential inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Advances in Pyrazole Based Scaffold as Cyclin-dependent Kinase 2 Inhibitors for the Treatment of Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Eco-friendly synthesis of novel pyrazole derivatives and their anticancer and CDK2 inhibitory activities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Optimizing the Sunitinib for cardio-toxicity and thyro-toxicity by scaffold hopping approach - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery of potential ALK inhibitors by virtual screening approach - PMC [pmc.ncbi.nlm.nih.gov]
- 7. japsonline.com [japsonline.com]
- 8. researchgate.net [researchgate.net]
- 9. rcsb.org [rcsb.org]
- 10. researchgate.net [researchgate.net]
- 11. Frontiers | Novel Anticancer Fused Pyrazole Derivatives as EGFR and VEGFR-2 Dual TK Inhibitors [frontiersin.org]
- 12. Discovery of pyrazole-based analogs as CDK2 inhibitors with apoptotic-inducing activity: design, synthesis and molecular dynamics study - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 13. Structure of cyclin-dependent kinase 2 (CDK2) in complex with the specific and potent inhibitor CVT-313 - PMC [pmc.ncbi.nlm.nih.gov]
- 14. derpharmachemica.com [derpharmachemica.com]
- 15. Design, synthesis, anticancer evaluation and docking studies of novel 2-(1-isonicotinoyl-3-phenyl-1<i>H</i>-pyrazol-4-yl)-3-phenylthiazolidin-4-one derivatives as Aurora-A kinase inhibitors - ProQuest [proquest.com]
- 16. A novel class of pyrazole analogues as aurora kinase A inhibitor: design, synthesis, and anticancer evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. selleckchem.com [selleckchem.com]
A Senior Application Scientist's Guide to the In Vivo Anti-inflammatory Activity of Pyrazole Compounds
For Researchers, Scientists, and Drug Development Professionals
In the landscape of anti-inflammatory drug discovery, the pyrazole scaffold stands out as a privileged structure, forming the backbone of numerous successful therapeutic agents. This guide provides an in-depth, objective comparison of the in vivo anti-inflammatory performance of various pyrazole compounds, supported by experimental data and detailed protocols. We will delve into the causality behind experimental choices, explore the underlying mechanisms of action, and offer a transparent evaluation to inform your research and development endeavors.
The Enduring Promise of the Pyrazole Moiety in Inflammation
Inflammation is a complex biological response to harmful stimuli, but its dysregulation leads to chronic diseases such as rheumatoid arthritis and inflammatory bowel disease.[1] Pyrazole, a five-membered heterocyclic ring with two adjacent nitrogen atoms, has proven to be a versatile template for designing potent anti-inflammatory agents.[2] Its derivatives, most notably the selective COX-2 inhibitor celecoxib, have demonstrated significant clinical success by offering anti-inflammatory and analgesic effects with a reduced risk of gastrointestinal side effects compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs).[1][3]
The efficacy of pyrazole-based compounds stems from their ability to selectively inhibit cyclooxygenase-2 (COX-2), an enzyme upregulated during inflammation that is responsible for the production of pro-inflammatory prostaglandins.[1][4] However, the therapeutic potential of pyrazoles extends beyond COX-2 inhibition, with emerging evidence pointing to the modulation of other key inflammatory pathways, including the p38 MAPK and NF-κB signaling cascades.[5][6][7] This multi-faceted mechanism of action makes pyrazole derivatives a continuing focus of intensive research.
Comparative In Vivo Efficacy of Pyrazole Derivatives
The anti-inflammatory activity of novel compounds is typically assessed in vivo using animal models that mimic aspects of human inflammatory conditions. The carrageenan-induced paw edema model is a widely used acute inflammation model, while the adjuvant-induced arthritis model serves as a model for chronic inflammation.[8][9]
Below is a comparative summary of the in vivo anti-inflammatory activity of selected pyrazole derivatives from various studies, benchmarked against commonly used NSAIDs.
| Compound/Drug | Animal Model | Dose (mg/kg) | Route of Administration | % Inhibition of Edema/Arthritis | Reference |
| Pyrazole Derivatives | |||||
| Compound 1a (a 1,3,4-trisubstituted pyrazole) | Carrageenan-induced paw edema (rat) | - | - | ≥84.2% | [10] |
| Pyrazole-thiazole hybrid | Carrageenan-induced paw edema (rat) | - | - | 75% | [1] |
| 3,5-diarylpyrazoles | Carrageenan-induced paw edema (rat) | 10 | - | 65-80% | [1] |
| Pyrazoline derivative 2d | Carrageenan-induced paw edema (rat) | - | - | Potent | [11] |
| Pyrazoline derivative 2e | Carrageenan-induced paw edema (rat) | - | - | Potent | [11] |
| Compound 4 (a hydrazinecarboxamide derivative) | Carrageenan-induced paw edema (rat) | - | - | Better than Diclofenac sodium | [12] |
| Standard Drugs | |||||
| Diclofenac sodium | Carrageenan-induced paw edema (rat) | 5 | p.o. | 56.17% | [13] |
| Carrageenan-induced paw edema (rat) | 20 | p.o. | 71.82% | [13] | |
| Celecoxib | Carrageenan-induced paw edema (rat) | 10 | i.p. | Significant reduction | [4] |
| Carrageenan-induced paw edema (rat) | 30 | i.p. | Significant reduction | [4] | |
| Carrageenan-induced paw edema (rat) | 50 | p.o. | Significant reduction | [14] | |
| Indomethacin | Carrageenan-induced paw edema (rat) | 10 | p.o. | 87.3% | [8] |
| Adjuvant-induced arthritis (rat) | 1 | - | 29% | [8] | |
| Adjuvant-induced arthritis (rat) | 1 (in nanocapsules) | i.p. | 35% | [15][16] |
Key In Vivo Experimental Protocols
To ensure the reproducibility and validity of in vivo anti-inflammatory studies, standardized and meticulously executed protocols are paramount. Here, we provide detailed methodologies for two of the most common models.
Carrageenan-Induced Paw Edema in Rats
This model is a cornerstone for screening acute anti-inflammatory activity. Carrageenan, a phlogistic agent, induces a biphasic inflammatory response, allowing for the evaluation of a compound's effect on different inflammatory mediators.[14]
Step-by-Step Methodology:
-
Animal Acclimatization: Male Wistar rats (150-200 g) are acclimatized for at least one week under standard laboratory conditions (22 ± 2°C, 12 h light/dark cycle) with free access to food and water.
-
Grouping and Fasting: Animals are randomly divided into groups (n=6-8 per group): a control group, a reference standard group (e.g., Diclofenac sodium, 10 mg/kg), and test groups receiving various doses of the pyrazole compound. The animals are fasted overnight before the experiment with free access to water.
-
Compound Administration: The test compounds and the reference drug are administered orally (p.o.) or intraperitoneally (i.p.) 30-60 minutes before the induction of inflammation. The control group receives the vehicle.
-
Induction of Edema: A 0.1 mL of 1% w/v carrageenan suspension in sterile saline is injected into the sub-plantar region of the right hind paw of each rat.
-
Measurement of Paw Volume: The paw volume is measured immediately after carrageenan injection (0 h) and at regular intervals thereafter (e.g., 1, 2, 3, 4, and 5 h) using a plethysmometer.
-
Calculation of Edema Inhibition: The percentage inhibition of edema is calculated for each group at each time point using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group, and Vt is the average increase in paw volume in the treated group.
Experimental Workflow for Carrageenan-Induced Paw Edema
Caption: Workflow for assessing acute anti-inflammatory activity.
Adjuvant-Induced Arthritis in Rats
This model is employed to evaluate the efficacy of compounds against chronic inflammation, which more closely resembles human rheumatoid arthritis. It involves the induction of a systemic inflammatory response.[9]
Step-by-Step Methodology:
-
Animal Acclimatization and Grouping: As described for the carrageenan model, rats are acclimatized and grouped.
-
Induction of Arthritis: On day 0, arthritis is induced by a single subcutaneous injection of 0.1 mL of Complete Freund's Adjuvant (CFA) into the sub-plantar region of the right hind paw.
-
Compound Administration: Treatment with the pyrazole compound, reference drug (e.g., Indomethacin, 1 mg/kg), or vehicle typically begins on the day of adjuvant injection (prophylactic regimen) or after the onset of disease (therapeutic regimen) and continues daily for a specified period (e.g., 14-21 days).
-
Assessment of Arthritis: The severity of arthritis is assessed by measuring the paw volume of both hind paws at regular intervals. Other parameters such as body weight, arthritic score (based on erythema and swelling of joints), and at the end of the study, spleen weight and histopathological analysis of the joints can be evaluated.
-
Calculation of Inhibition: The percentage inhibition of paw edema is calculated by comparing the change in paw volume in the treated groups to the control group.
Experimental Workflow for Adjuvant-Induced Arthritis
Caption: Workflow for assessing chronic anti-inflammatory activity.
Mechanistic Insights: Beyond COX-2 Inhibition
While the selective inhibition of COX-2 is a well-established mechanism for many anti-inflammatory pyrazoles, recent studies have revealed their interaction with other crucial signaling pathways involved in the inflammatory cascade.
Key Signaling Pathways Modulated by Pyrazole Compounds:
-
Cyclooxygenase (COX) Pathway: Pyrazole derivatives, particularly those with a diarylheterocycle structure similar to celecoxib, fit into the active site of the COX-2 enzyme, blocking the conversion of arachidonic acid to prostaglandins (PGs). This reduces vasodilation, edema, and pain associated with inflammation.
-
p38 Mitogen-Activated Protein Kinase (MAPK) Pathway: The p38 MAPK pathway is a key regulator of the production of pro-inflammatory cytokines such as TNF-α and IL-1β. Some pyrazole derivatives have been shown to inhibit the phosphorylation of p38 MAPK, thereby downregulating the expression of these cytokines.[5][17]
-
Nuclear Factor-kappa B (NF-κB) Pathway: NF-κB is a transcription factor that plays a central role in regulating the expression of genes involved in inflammation. Certain pyrazole compounds can inhibit the activation of NF-κB, preventing its translocation to the nucleus and subsequent transcription of pro-inflammatory genes.[7]
Inflammatory Signaling Pathways Targeted by Pyrazole Compounds
References
- 1. ijpsjournal.com [ijpsjournal.com]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Celecoxib inhibits acute edema and inflammatory biomarkers through peroxisome proliferator-activated receptor-γ in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pyrazole derivatives ameliorate synovial inflammation in collagen-induced arthritis mice model via targeting p38 MAPK and COX-2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. New Series of Pyrazoles and Imidazo-Pyrazoles Targeting Different Cancer and Inflammation Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Discovery of novel pyrazole derivatives as a potent anti-inflammatory agent in RAW264.7 cells via inhibition of NF-ĸB for possible benefit against SARS-CoV-2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Evaluation of Anti-inflammatory and Immunosuppressive Activities of Indomethacin in Experimental Animal Models [journals.ipinnovative.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Pyrazoles and Pyrazolines as Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. RETRACTED ARTICLE: Release-Active Dilutions of Diclofenac Enhance Anti-inflammatory Effect of Diclofenac in Carrageenan-Induced Rat Paw Edema Model | springermedizin.de [springermedizin.de]
- 14. Frontiers | Anti-nociceptive and Anti-inflammatory Activities of Asparacosin A Involve Selective Cyclooxygenase 2 and Inflammatory Cytokines Inhibition: An in-vitro, in-vivo, and in-silico Approach [frontiersin.org]
- 15. Effects of indomethacin-loaded nanocapsules in experimental models of inflammation in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Effects of indomethacin-loaded nanocapsules in experimental models of inflammation in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Pyrazole derivatives ameliorate synovial inflammation in collagen-induced arthritis mice model via targeting p38 MAPK and COX-2 - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Kinase Selectivity of 3-(2-methoxyphenyl)-1H-pyrazol-5-amine
In the landscape of drug discovery, particularly in oncology and immunology, the selectivity of a kinase inhibitor is a critical determinant of its therapeutic potential and safety profile.[1][2] Kinases, as central regulators of cellular signaling, share a high degree of structural similarity in their ATP-binding sites, making the development of selective inhibitors a formidable challenge.[3] This guide provides an in-depth analysis of the selectivity profile of 3-(2-methoxyphenyl)-1H-pyrazol-5-amine, a novel pyrazole-based compound, against a broad panel of kinases. The pyrazole scaffold is a well-established privileged structure in the design of kinase inhibitors, with several approved drugs incorporating this moiety.[4][5] Our objective is to furnish researchers, scientists, and drug development professionals with a comprehensive understanding of this compound's performance, supported by robust experimental data and comparative analysis.
The Imperative of Kinase Selectivity
The human kinome comprises over 500 protein kinases, many of which are implicated in disease pathogenesis when dysregulated.[4] While potent inhibition of a primary target is essential, off-target activities can lead to unforeseen toxicities or, in some cases, beneficial polypharmacology.[6] Therefore, early and comprehensive selectivity profiling is a cornerstone of modern drug discovery, enabling informed decisions on lead optimization and candidate selection.[3][7] This guide will dissect the kinase interaction landscape of this compound, offering insights into its potential as a targeted therapeutic agent.
Experimental Design for Kinase Selectivity Profiling
To ascertain the selectivity of this compound, a comprehensive in vitro kinase profiling study was conducted. The experimental workflow is designed to provide a quantitative and reproducible assessment of the compound's inhibitory activity across a diverse panel of kinases.
References
- 1. Kinase Target Engagement Assay Panel Screening Service - Creative Biolabs [creative-biolabs.com]
- 2. Recent Advances in Pyrazole-based Protein Kinase Inhibitors as Emerging Therapeutic Targets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Targeted Kinase Selectivity from Kinase Profiling Data - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. reactionbiology.com [reactionbiology.com]
A Comparative Guide to the Biological Activity of Pyrazole and Pyrazoline Derivatives
In the landscape of medicinal chemistry, heterocyclic compounds form the bedrock of many therapeutic agents. Among these, pyrazoles and their reduced counterparts, pyrazolines, stand out as privileged scaffolds.[1][2] While structurally similar, the distinction between the aromatic pyrazole ring and the non-aromatic pyrazoline ring imparts significant differences in their physicochemical properties and, consequently, their biological activities. This guide provides an in-depth comparison of these two heterocyclic families, offering experimental insights and data-driven analysis for researchers in drug discovery and development.
Structural Distinction: A Tale of Aromaticity
The fundamental difference between pyrazole and pyrazoline lies in their five-membered ring structure containing two adjacent nitrogen atoms. Pyrazole is an aromatic heterocycle with two endocyclic double bonds, conferring a planar, rigid structure. In contrast, pyrazoline (specifically 2-pyrazoline, the most studied isomer) is a dihydropyrazole, possessing only one endocyclic double bond, resulting in a non-planar, more flexible conformation.[3][4] This seemingly subtle structural variance has profound implications for how these molecules interact with biological targets.
Caption: Core chemical structures of pyrazole and 2-pyrazoline.
Comparative Analysis of Biological Activities
Both pyrazole and pyrazoline derivatives exhibit a broad spectrum of pharmacological activities, including anti-inflammatory, anticancer, and antimicrobial effects.[2][3][5] However, the potency and mechanism of action often differ, driven by the structural characteristics of the core scaffold.
Anti-inflammatory Activity
The development of anti-inflammatory agents has been a hallmark for pyrazole-based compounds. The selective COX-2 inhibitor Celecoxib , a pyrazole derivative, is a prime example of their therapeutic success, offering potent anti-inflammatory effects with a reduced risk of gastrointestinal issues compared to non-selective NSAIDs.[6]
-
Pyrazoles: The rigid, aromatic pyrazole ring is adept at fitting into the active site of cyclooxygenase (COX) enzymes. Structure-activity relationship (SAR) studies have shown that appropriate substitutions on the pyrazole ring can lead to high selectivity for the inducible COX-2 isoform over the constitutive COX-1.[6][7] This selectivity is the cornerstone of their improved safety profile.
-
Pyrazolines: Pyrazoline derivatives also demonstrate significant anti-inflammatory and analgesic properties.[8][9] Their mechanism often involves the inhibition of COX and lipoxygenase (LOX) pathways.[6][8] Some studies suggest that certain pyrazoline derivatives can exhibit higher anti-inflammatory activity than standard drugs like indomethacin, particularly in acute inflammation models like the carrageenan-induced paw edema test.[8][9] The flexibility of the pyrazoline ring may allow for different binding modes within the enzyme active sites compared to their rigid pyrazole counterparts.
Table 1: Comparison of Anti-inflammatory Activity
| Compound Class | Mechanism of Action | Key Experimental Findings | Reference(s) |
|---|---|---|---|
| Pyrazole Derivatives | Primarily selective COX-2 inhibition.[6] | Celecoxib is a marketed selective COX-2 inhibitor.[6] A 3-(trifluoromethyl)-5-arylpyrazole showed a COX-2 IC50 of 0.02 µM.[6] | [6][8] |
| Pyrazoline Derivatives | COX and/or LOX inhibition.[8] | Certain derivatives showed greater edema reduction (up to 80%) in carrageenan-induced paw edema models than indomethacin.[8][9] |[8][9] |
Anticancer Activity
The fight against cancer has seen significant contributions from both pyrazole and pyrazoline scaffolds, which act on a variety of molecular targets to inhibit cancer cell proliferation and induce apoptosis.[10][11]
-
Pyrazoles: The pyrazole core is a versatile scaffold for designing kinase inhibitors. Numerous pyrazole derivatives have shown potent inhibitory activities against targets crucial for cancer cell signaling, such as EGFR, VEGFR-2, and cyclin-dependent kinases (CDKs).[10][12] For instance, certain pyrazole-indole hybrids have demonstrated CDK2 inhibition with IC50 values as low as 0.074 µM and cytotoxicity against various cancer cell lines superior to doxorubicin.[10]
-
Pyrazolines: Pyrazoline derivatives also exhibit broad-spectrum anticancer activity.[13][14] Their mechanisms can include inducing cell cycle arrest, triggering apoptosis, and inhibiting tumor growth. A notable pyrazoline derivative, b17 , showed a potent inhibitory effect against the HepG-2 liver cancer cell line with an IC50 value of 3.57 µM, which was more effective than the standard drug cisplatin (IC50 = 8.45 µM).[14] The synthesis of pyrazolines is often achieved through the cyclization of chalcones, which themselves possess anticancer properties, leading to hybrid molecules with enhanced potency.[13]
Table 2: Comparison of Anticancer Activity (IC50 values in µM)
| Compound/Derivative | Target Cell Line | Pyrazole IC50 (µM) | Pyrazoline IC50 (µM) | Reference(s) |
|---|---|---|---|---|
| Pyrazole-Indole Hybrid 33 | CDK2 (Enzyme) | 0.074 | - | [10] |
| 1,2,3-Triazole-Pyrazole Hybrid | MCF-7 (Breast) | 14.64 | - | [3] |
| Pyrazolo[1,5-a]pyrimidine 157 | HTC-116 (Colon) | 1.51 | - | [3] |
| Pyrazoline Derivative b17 | HepG-2 (Liver) | - | 3.57 | [14] |
| Pyrazole-Thiourea C5 | MCF-7 (Breast) | - | 0.08 |[12] |
Antimicrobial Activity
With the rise of antimicrobial resistance, the need for new antimicrobial agents is critical. Both pyrazole and pyrazoline derivatives have emerged as promising candidates.[15][16][17]
-
Pyrazoles: Pyrazole derivatives have been reported to possess antibacterial and antifungal activities, though this is often a less explored area compared to their anti-inflammatory and anticancer roles.[3]
-
Pyrazolines: Pyrazolines are particularly well-regarded for their potent and broad-spectrum antimicrobial activities.[15][16][18] Their mechanism is thought to involve interactions with microbial enzymes or cell membranes.[16] Studies have reported pyrazoline derivatives with very low Minimum Inhibitory Concentrations (MICs). For example, one derivative showed an MIC of 1.5 µg/mL against P. aeruginosa, and another exhibited a potent antifungal MIC of 0.093 µg/mL against P. chrysogenum.[15]
Table 3: Comparison of Antimicrobial Activity (MIC values in µg/mL)
| Compound Class | Target Organism | MIC (µg/mL) | Reference(s) |
|---|---|---|---|
| Pyrazoline Derivative P1 | P. aeruginosa | 1.5 | [15] |
| Pyrazoline Derivative P1 | E. coli | 3.121 | [15] |
| Pyrazoline Derivative P6 | A. niger | 0.83 | [15] |
| Pyrazoline Derivative P6 | P. chrysogenum | 0.093 | [15] |
| Quinolinyl Pyrazoline | S. aureus | 3.25 |[17] |
Key Experimental Methodologies
The evaluation of these biological activities relies on a suite of standardized and validated assays. Understanding the principles behind these protocols is crucial for interpreting results and designing further experiments.
Synthesis and Evaluation Workflow
A common pathway to biologically active pyrazolines involves a multi-step synthesis followed by a cascade of biological screening assays. This workflow ensures a systematic evaluation from initial compound creation to functional characterization.
Caption: General workflow from synthesis to biological evaluation.
Protocol 1: In Vitro Cytotoxicity Evaluation (MTT Assay)
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity.[15] NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of living cells.
Step-by-Step Methodology:
-
Cell Seeding: Plate cancer cells (e.g., MCF-7, HepG-2) in a 96-well plate at a density of 5,000-10,000 cells/well. Incubate for 24 hours at 37°C with 5% CO₂ to allow for cell attachment.[18]
-
Compound Treatment: Prepare serial dilutions of the test compounds (pyrazole or pyrazoline derivatives) in the culture medium. Replace the old medium with 100 µL of the medium containing the test compounds. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plate for 24-72 hours.
-
MTT Addition: Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 2-4 hours.[3][15]
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the purple formazan crystals.[3]
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.[15][18]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot a dose-response curve to determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Protocol 2: In Vivo Acute Anti-inflammatory Activity (Carrageenan-Induced Paw Edema)
Principle: This is a standard and highly reproducible model for evaluating acute inflammation and the efficacy of anti-inflammatory drugs.[13] Subplantar injection of carrageenan, a phlogistic agent, induces an inflammatory response characterized by edema (swelling), which can be measured over time.[1][6]
Step-by-Step Methodology:
-
Animal Acclimatization: Use Wistar rats or Swiss albino mice, acclimatized for at least one week. Fast the animals overnight before the experiment with free access to water.
-
Grouping and Dosing: Divide animals into groups (n=6): a negative control (vehicle), a positive control (e.g., Indomethacin, 5-10 mg/kg), and test groups receiving different doses of the pyrazole/pyrazoline compounds. Administer the compounds intraperitoneally (i.p.) or orally (p.o.) 30-60 minutes before carrageenan injection.[6]
-
Inflammation Induction: Measure the initial volume of the right hind paw of each animal using a plethysmometer. Inject 0.1 mL of 1% carrageenan suspension in saline into the subplantar region of the right hind paw.[8]
-
Edema Measurement: Measure the paw volume at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after the carrageenan injection.
-
Data Analysis: Calculate the percentage inhibition of edema for each group compared to the negative control group using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.
Protocol 3: In Vitro Antimicrobial Susceptibility (Broth Microdilution for MIC)
Principle: The broth microdilution method is a quantitative assay to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
Step-by-Step Methodology:
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., S. aureus, E. coli) equivalent to a 0.5 McFarland turbidity standard.[16]
-
Compound Dilution: In a 96-well microtiter plate, prepare two-fold serial dilutions of the test compounds in a suitable broth medium (e.g., Mueller-Hinton Broth).[2] The final volume in each well should be 50 or 100 µL.
-
Inoculation: Add an equal volume of the standardized inoculum to each well, resulting in a final inoculum concentration of approximately 5 x 10⁵ CFU/mL.[10]
-
Controls: Include a growth control (broth + inoculum, no compound) and a sterility control (broth only).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.[10]
-
MIC Determination: The MIC is the lowest concentration of the compound at which no visible turbidity (growth) is observed.[16]
Conclusion and Future Directions
The evidence clearly demonstrates that both pyrazole and pyrazoline scaffolds are exceptionally valuable in medicinal chemistry.
-
Pyrazoles , with their rigid aromatic structure, are particularly well-suited for designing highly specific enzyme inhibitors, as exemplified by their success in developing selective COX-2 inhibitors for inflammation and various kinase inhibitors for cancer therapy.[6][10]
-
Pyrazolines , characterized by their non-aromatic and more flexible ring, often exhibit potent, broad-spectrum biological activities, showing particular promise as anti-inflammatory, anticancer, and especially antimicrobial agents.[8][14][15]
The choice between a pyrazole and a pyrazoline scaffold should be guided by the specific therapeutic target and the desired mechanism of action. Future research should focus on creating hybrid molecules that combine the beneficial features of both scaffolds and exploring novel substitutions to enhance potency, selectivity, and pharmacokinetic profiles, thereby expanding the therapeutic arsenal against a wide range of diseases.
References
- 1. Models of Inflammation: Carrageenan- or Complete Freund’s Adjuvant-Induced Edema and Hypersensitivity in the Rat - PMC [pmc.ncbi.nlm.nih.gov]
- 2. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 3. benchchem.com [benchchem.com]
- 4. inotiv.com [inotiv.com]
- 5. Assessment of antimicrobial activity [protocols.io]
- 6. bio-protocol.org [bio-protocol.org]
- 7. protocols.io [protocols.io]
- 8. Disk Diffusion Method for Antibiotic Susceptibility Test - Creative Biolabs [live-biotherapeutic.creative-biolabs.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]
- 11. fwdamr-reflabcap.eu [fwdamr-reflabcap.eu]
- 12. assaygenie.com [assaygenie.com]
- 13. atcc.org [atcc.org]
- 14. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 15. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 16. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Broth Microdilution | MI [microbiology.mlsascp.com]
- 18. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 3-(2-methoxyphenyl)-1H-pyrazol-5-amine
Authored for Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive, step-by-step guide for the safe and compliant disposal of 3-(2-methoxyphenyl)-1H-pyrazol-5-amine (CAS No. 149246-82-2). As a Senior Application Scientist, my objective is to move beyond mere procedural lists and impart a deeper understanding of the causality behind each recommendation. Adherence to these protocols is not only a matter of regulatory compliance but a fundamental pillar of a robust safety culture in any modern laboratory. The procedures outlined herein are designed to create a self-validating system of safety, protecting both laboratory personnel and the environment.
Part 1: Hazard Profile and Waste Characterization
Before any disposal action is taken, a thorough understanding of the compound's intrinsic hazards is paramount. This compound is classified as a hazardous substance. This determination is not arbitrary; it is based on toxicological data that informs its specific handling and disposal requirements.[1] The U.S. Environmental Protection Agency (EPA), under the Resource Conservation and Recovery Act (RCRA), mandates that any generator of chemical waste is responsible for determining if that waste is hazardous.[2][3] Given the known classifications of this compound, it must be managed as regulated hazardous waste.
The primary hazards associated with this compound are summarized in the table below. These classifications are derived from the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) and dictate the necessary safety precautions.[1]
| Hazard Class | GHS Category | Hazard Statement | Implication for Disposal |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed | Prevents accidental ingestion during handling and disposal. Mandates secure containerization. |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation | Requires the use of chemical-resistant gloves to prevent direct contact. |
| Serious Eye Damage/Irritation | Category 2A | H319: Causes serious eye irritation | Mandates the use of safety glasses or goggles to protect against splashes or airborne dust. |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation | Requires handling in a well-ventilated area or chemical fume hood to prevent inhalation of dust. |
The molecular structure, containing both a pyrazole ring and an amine functional group, also informs its handling. Pyrazole derivatives are known for a wide spectrum of pharmacological activities, and as a class, they must be handled with care to avoid unintended biological effects and environmental contamination.[4][5] Amine compounds require careful segregation to prevent potentially violent reactions with incompatible materials such as acids and strong oxidizing agents.[6]
Part 2: Personal Protective Equipment (PPE) and Safety Precautions
Based on the hazard characterization, a specific suite of PPE is mandatory when handling waste containing this compound. The function of PPE is to provide a final barrier between the researcher and the chemical; its importance cannot be overstated.
| PPE Item | Specification | Rationale |
| Eye Protection | Safety glasses with side shields or chemical splash goggles. | Protects against accidental splashes and airborne dust particles that can cause serious eye irritation (H319).[1] |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile rubber). | Prevents skin contact, which can lead to irritation (H315). Contaminated gloves must be disposed of as hazardous waste.[1][1] |
| Protective Clothing | Standard laboratory coat. | Protects skin and personal clothing from contamination. |
| Respiratory Protection | Not typically required if handled in a fume hood. | If dust formation is unavoidable or work is outside a fume hood, use a NIOSH-approved respirator.[7] |
Operational Imperative: All handling of this chemical waste, from initial collection to final container sealing, should be performed within a certified chemical fume hood or in a similarly well-ventilated area. This engineering control is the primary method for preventing respiratory exposure.[1]
Part 3: Step-by-Step Waste Disposal Protocol
This protocol outlines the systematic procedure for managing this compound from the point of generation to its readiness for final disposal.
Step 1: Waste Segregation Immediately upon generation, the waste must be segregated. Do not mix this waste stream with other chemical wastes unless explicitly permitted by your institution's Environmental Health & Safety (EHS) department.[6]
-
Action: Collect solid waste (e.g., contaminated filter paper, weighing boats, residual powder) and concentrated liquid waste in a dedicated hazardous waste container.
-
Causality: Segregation prevents dangerous chemical reactions and simplifies the disposal process for waste management professionals.[3]
Step 2: Containerization The choice of container is critical for safe storage and transport.
-
Action: Select a container made of a compatible material (e.g., high-density polyethylene) that is in good condition and has a secure, leak-proof screw-top lid.[2][8]
-
Causality: A proper container prevents leaks and spills during accumulation and transport. Using incompatible containers can lead to degradation of the container and a subsequent chemical release.
Step 3: Labeling Inaccurate or incomplete labeling is a frequent and serious regulatory violation.[2]
-
Action: Immediately label the waste container. The label must be clear, legible, and permanently affixed. It must include:
-
The words "HAZARDOUS WASTE ".[4]
-
The full chemical name: "This compound ".
-
The associated hazards (e.g., "Toxic," "Irritant").
-
The date accumulation started.
-
The name of the Principal Investigator and laboratory location.
-
-
Causality: Proper labeling ensures that anyone handling the container is aware of its contents and the associated dangers, and it is a core requirement of EPA and OSHA regulations.[9]
Step 4: On-Site Accumulation Waste must be stored safely within the laboratory in a designated area.
-
Action: Store the sealed waste container in a designated Satellite Accumulation Area (SAA), such as a secondary containment bin within a ventilated cabinet. Keep the container closed at all times except when adding waste.[2][10]
-
Causality: Keeping containers closed prevents the release of vapors and protects against spills.[2] The SAA ensures the waste is stored in a secure location away from general laboratory traffic.
Step 5: Arranging Final Disposal Under no circumstances should this chemical be disposed of in the regular trash or poured down the drain.[7][8]
-
Action: Once the container is full or you are discontinuing the project, contact your institution's EHS office or a licensed professional waste disposal service to arrange for pickup.[1]
-
Causality: Licensed disposal companies are equipped to handle and transport hazardous materials and will ensure the final disposition of the waste (typically via chemical incineration) is done in an environmentally sound and legally compliant manner.[1][7]
Disposal Workflow Diagram
The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.
Caption: Workflow for the proper disposal of this compound.
Part 4: Emergency Procedures for Spills and Exposures
In the event of an accidental release or exposure, immediate and correct action is crucial.
Small Spill Containment (Solid Powder):
-
Ensure proper PPE is worn.[1]
-
Gently sweep or scoop the material into a designated hazardous waste container.[1][7]
-
Clean the spill area with a damp cloth (if appropriate for the surface) and dispose of all cleanup materials as hazardous waste.
-
Report the spill to your laboratory supervisor or EHS department.
Personnel Exposure:
-
Skin Contact: Immediately wash the affected area with soap and plenty of water. Consult a physician.[1]
-
Eye Contact: Immediately rinse eyes thoroughly with plenty of water for at least 15 minutes, lifting the upper and lower eyelids. Consult a physician.[1]
-
Inhalation: Move the person into fresh air. If breathing is difficult, give oxygen. Consult a physician.[1]
-
Ingestion: Rinse mouth with water. Never give anything by mouth to an unconscious person. Consult a physician.[1]
In all cases of exposure, show the Safety Data Sheet (SDS) for the compound to the attending medical personnel.[1]
References
- 1. angenechemical.com [angenechemical.com]
- 2. pfw.edu [pfw.edu]
- 3. Best Practices for Hazardous Waste Disposal - AEG Environmental [aegenviro.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. collectandrecycle.com [collectandrecycle.com]
- 7. capotchem.cn [capotchem.cn]
- 8. benchchem.com [benchchem.com]
- 9. OSHA Guidelines For Labeling Laboratory Chemicals | Spill Containment Blog [absorbentsonline.com]
- 10. epa.gov [epa.gov]
Mastering the Safe Handling of 3-(2-methoxyphenyl)-1H-pyrazol-5-amine: A Guide for Laboratory Professionals
For researchers at the forefront of drug discovery and development, the novel compound 3-(2-methoxyphenyl)-1H-pyrazol-5-amine represents a molecule of significant interest. As with any potent research chemical, a profound understanding of its safe handling is not merely a regulatory formality but a cornerstone of scientific integrity and personal safety. This guide provides a comprehensive, experience-driven framework for the operational and disposal logistics of this compound, ensuring that its potential is explored with the utmost responsibility.
Hazard Identification and Risk Assessment: Understanding the Compound
Before any handling, a thorough risk assessment is critical. The Safety Data Sheet (SDS) for this compound classifies it with the following hazards:
-
Acute Toxicity, Oral (Category 4), H302: Harmful if swallowed.
-
Skin Corrosion/Irritation (Category 2), H315: Causes skin irritation.
-
Serious Eye Damage/Eye Irritation (Category 2A), H319: Causes serious eye irritation.
-
Specific Target Organ Toxicity, Single Exposure; Respiratory Tract Irritation (Category 3), H335: May cause respiratory irritation.
This compound is a powdered solid, which increases the risk of inhalation and surface contamination if not handled properly.[1] The aromatic amine and pyrazole moieties, while key to its chemical function, also warrant caution due to the general toxicological profiles of these chemical classes. Aromatic amines, as a group, are known for their potential to be readily absorbed through the skin.[2]
Table 1: Hazard Summary for this compound
| Hazard Classification | GHS Code | Description |
| Acute toxicity, oral | H302 | Harmful if swallowed. |
| Skin corrosion/irritation | H315 | Causes skin irritation. |
| Serious eye damage/eye irritation | H319 | Causes serious eye irritation. |
| Specific target organ toxicity | H335 | May cause respiratory irritation. |
Personal Protective Equipment (PPE) Protocol: A Multi-Layered Defense
A robust PPE protocol is your primary defense against exposure. The following PPE is mandatory when handling this compound.
-
Primary Engineering Control: Whenever possible, handle this compound within a certified chemical fume hood to minimize inhalation exposure. For weighing fine powders, a powder weighing station with horizontal airflow can prevent the material from becoming airborne.[1]
-
Respiratory Protection: If a fume hood is not available or as a supplementary precaution, a NIOSH-approved N95 respirator is recommended to protect against inhaling fine dust particles.
-
Eye and Face Protection: Chemical splash goggles are essential to prevent contact with the eyes. For procedures with a higher risk of splashing, a face shield worn over safety goggles provides an additional layer of protection.[3]
-
Hand Protection: Nitrile gloves are the standard for handling most laboratory chemicals. Ensure they are inspected for any tears or holes before use. Given that aromatic amines can be absorbed through the skin, double-gloving may be a prudent measure for extended handling periods.
-
Body Protection: A flame-resistant lab coat, fully fastened, is required. It should have tight-fitting cuffs to prevent dust from entering the sleeves.
Procedural Guidance: Donning and Doffing PPE
The sequence of putting on (donning) and taking off (doffing) PPE is crucial to prevent cross-contamination.
Donning Procedure:
-
Hand Hygiene: Begin by washing your hands thoroughly with soap and water.[4][5]
-
Lab Coat: Put on the lab coat, ensuring it is fully buttoned or snapped.[6]
-
Respirator/Mask: If required, don your N95 respirator, ensuring a proper seal around the nose and mouth.[4]
-
Eye Protection: Put on your safety goggles or face shield.[5][6]
-
Gloves: Finally, put on your nitrile gloves, making sure the cuffs of the gloves overlap with the cuffs of your lab coat.[4][6]
Doffing Procedure (Most to Least Contaminated):
-
Gloves: Remove gloves using the glove-in-glove technique to avoid touching the outer contaminated surface with your bare hands. Dispose of them immediately in the designated hazardous waste container.[6]
-
Lab Coat: Unfasten the lab coat and remove it by folding it inward, containing any potential contaminants. Place it in a designated area for laundering or disposal.[6]
-
Hand Hygiene: Wash your hands thoroughly.
-
Eye Protection: Remove your safety goggles or face shield by handling the earpieces or strap from the back.[4]
-
Respirator/Mask: Remove the respirator from the back without touching the front.[4]
-
Final Hand Hygiene: Wash your hands again as a final precaution.[5]
Spill Management: Preparedness and Response
In the event of a spill, a swift and correct response is critical to mitigate exposure and contamination.
-
Alert and Evacuate: Immediately alert others in the vicinity and evacuate the immediate area.
-
Assess the Spill: From a safe distance, assess the size and nature of the spill. For minor spills of this powdered compound, trained laboratory personnel can proceed with cleanup. For large or unmanageable spills, contact your institution's emergency response team.
-
Don Appropriate PPE: Before approaching the spill, don the full PPE as outlined above.
-
Containment and Cleanup:
-
Gently cover the spill with an absorbent material designed for chemical spills to prevent the powder from becoming airborne.[7] Do not dry sweep, as this will create dust.[8]
-
A light mist of water can be used to dampen the powder before cleanup, but only if the compound is not water-reactive.[7]
-
Carefully scoop the absorbed material into a designated, labeled hazardous waste container.[9]
-
-
Decontamination:
-
Clean the spill area with a suitable laboratory detergent and water.
-
All materials used for cleanup, including absorbent pads, wipes, and contaminated PPE, must be disposed of as hazardous waste.[7]
-
Decontamination and Waste Disposal Plan
Proper waste management is a critical final step in the safe handling of this compound.
-
Waste Segregation: This compound is a non-halogenated organic solid. All solid waste contaminated with this chemical, including disposable PPE, weighing papers, and spill cleanup materials, must be collected in a clearly labeled, sealed hazardous waste container.[10] Do not mix this waste with other waste streams.[11]
-
Labeling: The hazardous waste container must be labeled with "Hazardous Waste," the full chemical name "this compound," and the approximate quantity.[11]
-
Storage: Store the sealed waste container in a designated satellite accumulation area away from incompatible materials.
-
Disposal: Arrange for the disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) department. They will ensure it is transported to a licensed hazardous waste disposal facility.[12] Never dispose of this chemical down the drain or in regular trash.[13]
Workflow for Safe Handling and Disposal
References
- 1. ehs.wisc.edu [ehs.wisc.edu]
- 2. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. gz-supplies.com [gz-supplies.com]
- 4. researchsafety.gwu.edu [researchsafety.gwu.edu]
- 5. uwindsor.ca [uwindsor.ca]
- 6. reach.cdc.gov [reach.cdc.gov]
- 7. chemkleancorp.com [chemkleancorp.com]
- 8. CCOHS: Spill Response - Chemicals [ccohs.ca]
- 9. acs.org [acs.org]
- 10. bucknell.edu [bucknell.edu]
- 11. Best practices for handling chemical reagents to prevent cross-contamination | Quimivita [quimivita.com]
- 12. nipissingu.ca [nipissingu.ca]
- 13. ethz.ch [ethz.ch]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
